molecular formula C20H23NO4 B1216701 Pavine

Pavine

Cat. No.: B1216701
M. Wt: 341.4 g/mol
InChI Key: SRSPZLZVGPJHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pavine is a benzylisoquinoline alkaloid (BIA) with the molecular formula C20H23NO4 and a molar mass of 341.407 g·mol⁻¹ . It is a secondary base that is derived from the reduction of papaverine and features a distinct tetracyclic structure . This compound and its derivatives are of significant interest in biochemical and pharmacological research. Recent studies on this compound alkaloids, such as O-methyl-neocaryachine, have revealed potent antiarrhythmic properties, demonstrating an ability to suppress ischemia/reperfusion-induced ventricular arrhythmias in experimental models . The mechanism of action for this effect involves the multi-channel blockade of cardiac sodium (Na⁺), transient outward potassium (I to), and steady-state outward potassium (I SS) currents, which leads to a modification of cardiac electromechanical function and the termination of arrhythmic activity . Furthermore, this compound serves as a key substrate for the enzyme this compound N-methyltransferase (PavNMT) in BIA biosynthesis . Research into the structural and functional aspects of this enzyme provides a framework for metabolic engineering, with the goal of producing medicinally important compounds in heterologous systems . This product is intended for research purposes only, specifically for use in cardiovascular pharmacology, enzymology, and plant alkaloid biosynthesis studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,12,13-tetramethoxy-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-22-17-7-11-5-15-14-10-20(25-4)18(23-2)8-12(14)6-16(21-15)13(11)9-19(17)24-3/h7-10,15-16,21H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSPZLZVGPJHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4C(N3)CC2=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401046237
Record name (+/-)-Pavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401046237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26919-05-1
Record name 5,6,11,12-Tetrahydro-2,3,8,9-tetramethoxydibenzo[a,e]cyclooctene-5,11-imine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26919-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Pavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401046237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pavine Alkaloids: A Technical Guide to Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pavine alkaloids represent a structurally distinct group of isoquinoline (B145761) alkaloids with a characteristic dibenzo[b,f]azocine or 6,7,8,12b-tetrahydro-5H-dibenzo[a,g]quinolizine skeleton. These compounds have garnered significant interest within the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, and quantitative analysis of this compound alkaloids. Detailed experimental protocols for their extraction, isolation, and characterization are presented, along with a proposed biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, phytochemistry, and drug discovery and development.

Natural Sources and Distribution of this compound Alkaloids

This compound alkaloids have been identified in a select number of plant families, indicating a relatively restricted chemotaxonomic distribution. The primary families known to produce these compounds are:

  • Papaveraceae (Poppy Family): This family is the most well-documented source of this compound alkaloids.[1] Genera such as Argemone (prickly poppy) and Eschscholzia (California poppy) are particularly rich in these compounds.[1] For instance, Argemone mexicana is known to contain argemonine, a prominent this compound alkaloid.

  • Berberidaceae (Barberry Family): Various species within the genus Berberis and the closely related genus Mahonia have been reported to contain isoquinoline alkaloids, including those of the this compound type.[2]

  • Lauraceae (Laurel Family): The genus Cryptocarya is a known producer of this compound alkaloids.[3][4][5][6] Species such as Cryptocarya chinensis and Cryptocarya laevigata have yielded several this compound alkaloids, including neocaryachine.[3][4][5][6]

  • Ranunculaceae (Buttercup Family): The genus Thalictrum (meadow-rue) is a recognized source of a wide array of isoquinoline alkaloids, including those with a this compound skeleton.[1][7][8]

The distribution of this compound alkaloids can vary significantly within different parts of the plant. Generally, alkaloids are found in higher concentrations in roots, rhizomes, and bark, which is consistent with their proposed role as defense compounds. However, they can also be present in aerial parts such as leaves, stems, and flowers.

Quantitative Analysis of this compound Alkaloids

The concentration of this compound alkaloids varies considerably depending on the plant species, geographical location, and developmental stage. The following tables summarize the available quantitative data for this compound alkaloids in selected species from the Papaveraceae family. Data for other families is currently limited in the scientific literature.

Table 1: this compound Alkaloid Content in Selected Argemone Species (Papaveraceae)

AlkaloidArgemone albiflora (% of total alkaloids)Argemone grandiflora (% of total alkaloids)Argemone ochroleuca (% of total alkaloids)
Argemonine19.32.01.1
Norargemonine1.11.00.9
Isonorargemonine0.50.5-
Platycerine---
Munitagine-8.9-
Bisnorargemonine3.84.70.9

Data sourced from Cahlíková et al., 2012.

Table 2: this compound Alkaloid Content in Selected Eschscholzia Species (Papaveraceae)

AlkaloidEschscholzia californica (% of total alkaloids)Eschscholzia caespitosa (% of total alkaloids)Eschscholzia lobbii (% of total alkaloids)Eschscholzia pulchella (% of total alkaloids)
Eschscholtzine0.90.284.453.3
Californidine----
N-Demethylcalifornidine0.50.5--

Data sourced from Cahlíková et al., 2012.

Experimental Protocols

General Extraction of this compound Alkaloids from Plant Material

This protocol provides a general method for the extraction of total alkaloids from plant material, which can then be further purified to isolate specific this compound alkaloids.

Materials:

Procedure:

  • Macerate the dried and powdered plant material in methanol at room temperature for 24-48 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Dissolve the crude extract in 2% sulfuric acid to protonate the alkaloids, rendering them water-soluble.

  • Wash the acidic aqueous solution with chloroform in a separatory funnel to remove non-alkaloidal, lipophilic compounds. Discard the chloroform layer.

  • Basify the aqueous layer to a pH of 9-10 with 25% ammonium hydroxide to deprotonate the alkaloid salts, converting them back to their free base form.

  • Extract the liberated alkaloids with chloroform (3 x 50 mL).

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Detailed Isolation and Purification of (-)-Neocaryachine from Cryptocarya laevigata

This protocol details the isolation of the this compound alkaloid (-)-neocaryachine from the bark of Cryptocarya laevigata.[3]

Materials:

  • Crude methanol/dichloromethane (1:1) extract of C. laevigata bark

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Preparative Thin-Layer Chromatography (TLC) plates (silica gel)

  • Solvent systems for chromatography (n-hexane/EtOAc, CH₂Cl₂/MeOH, CH₂Cl₂/acetone)

Procedure:

  • Liquid-Liquid Partitioning: Partition the crude extract between EtOAc and water. Separate the layers and concentrate the EtOAc-soluble fraction.[3]

  • Initial Column Chromatography: Subject the EtOAc-soluble fraction to column chromatography on silica gel. Elute with a gradient of n-hexane/EtOAc followed by EtOAc/MeOH to yield several fractions.[3]

  • Second Column Chromatography: Further fractionate the target fraction from the previous step using silica gel column chromatography with a CH₂Cl₂/MeOH gradient.[3]

  • Preparative TLC: Purify the fraction containing (-)-neocaryachine by preparative TLC using a CH₂Cl₂/acetone solvent system.[3]

  • Final Purification: Subject the enriched fraction to a final purification step using preparative TLC with a CH₂Cl₂/MeOH (5:1) solvent system to yield pure (-)-neocaryachine.[3]

GC-MS Analysis of this compound Alkaloids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound alkaloids. The following is a representative protocol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Thermo GC-Trace Ultra with MS DSQ II).

  • Capillary column (e.g., TR-5 MS, 30 m x 0.25 mm x 0.25 µm).

GC-MS Conditions:

  • Carrier Gas: Helium at a flow rate of 0.8 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C for 1 min.

    • Ramp 1: Increase to 250°C at 10°C/min, hold for 2 min.

    • Ramp 2: Increase to 300°C at 10°C/min, hold for 10 min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Injection Mode: Splitless.

  • Sample Preparation: Dissolve the alkaloid extract in methanol (e.g., 1 mg/mL).

Biosynthesis of this compound Alkaloids

This compound alkaloids are derived from the benzylisoquinoline alkaloid biosynthetic pathway, with (S)-reticuline serving as a key branch-point intermediate.[5][9] The formation of the characteristic this compound skeleton is believed to involve an intramolecular oxidative coupling of (S)-reticuline. While the precise enzymatic steps are not fully elucidated for all this compound alkaloids, a plausible pathway is presented below.

Pavine_Biosynthesis cluster_precursor Benzylisoquinoline Pathway cluster_this compound This compound Alkaloid Formation Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine p_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->p_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine p_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Enzymatic Steps Oxidative_Coupling Intramolecular Oxidative Coupling Reticuline->Oxidative_Coupling Proposed Step Pavine_Skeleton This compound Skeleton Oxidative_Coupling->Pavine_Skeleton Argemonine Argemonine Pavine_Skeleton->Argemonine Further modifications (e.g., N-methylation) Platycerine Platycerine Pavine_Skeleton->Platycerine Further modifications Munitagine Munitagine Pavine_Skeleton->Munitagine Further modifications

Proposed biosynthetic pathway of this compound alkaloids.

The initial steps of the pathway leading to (S)-reticuline are well-established. The conversion of (S)-reticuline to the this compound skeleton is hypothesized to proceed through an intramolecular oxidative coupling reaction, likely catalyzed by a cytochrome P450-dependent enzyme. This cyclization would form the characteristic bridged ring system of this compound alkaloids. Subsequent enzymatic modifications, such as O-methylation, N-methylation, and hydroxylation, would then lead to the diverse array of naturally occurring this compound alkaloids like argemonine, platycerine, and munitagine.

Conclusion

This compound alkaloids are a fascinating group of natural products with a limited distribution in the plant kingdom. The Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae families are the primary sources of these compounds. This guide has provided a summary of their natural occurrence, quantitative data where available, detailed experimental protocols for their study, and a proposed biosynthetic pathway. Further research is needed to fully elucidate the enzymatic machinery responsible for this compound alkaloid biosynthesis and to explore the full pharmacological potential of this unique class of compounds. The methodologies and data presented herein provide a solid foundation for future investigations in this promising area of natural product science.

References

The Unfolding Path: A Technical Guide to the Biosynthesis of Pavine Alkaloids from (+)-Reticuline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pavine alkaloids, a class of benzylisoquinoline alkaloids (BIAs), exhibit a range of intriguing pharmacological activities. Their unique bridged-ring system, derived from the central BIA precursor (+)-reticuline, presents a fascinating case study in plant biochemistry and a potential scaffold for novel therapeutics. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway, focusing on the proposed enzymatic transformations from (+)-reticuline. While the complete pathway has not been fully elucidated, this document synthesizes the available evidence, including the characterization of key enzymes, to present a hypothetical but mechanistically plausible route. This guide also furnishes detailed experimental protocols for the types of studies essential for the further investigation of this pathway, aiming to facilitate future research in this area.

Introduction

The benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse group of plant secondary metabolites, with over 2,500 known compounds. Many BIAs, such as morphine, codeine, and berberine, have potent medicinal properties and are of significant interest to the pharmaceutical industry. This compound alkaloids are a distinct subgroup of BIAs characterized by a dibenzo[b,f]azocine core structure. These compounds are found in various plant families, including Papaveraceae (e.g., Argemone and Eschscholzia species) and Ranunculaceae (e.g., Thalictrum species).

The biosynthesis of BIAs is a complex network of enzymatic reactions that begins with the condensation of two tyrosine derivatives to form (S)-norcoclaurine. A series of methylation and hydroxylation reactions then lead to the central intermediate, (S)-reticuline. From this branchpoint, various enzymatic pathways diverge to produce the vast array of BIA structural types. It is widely accepted that this compound alkaloids are biogenetically derived from (+)-reticuline, the (R)-enantiomer of the more common (S)-reticuline. This guide will explore the proposed biosynthetic route from (+)-reticuline to the this compound scaffold.

Proposed Biosynthetic Pathway of this compound from (+)-Reticuline

The complete enzymatic pathway from (+)-reticuline to this compound has not yet been fully elucidated. However, based on the structures of known this compound alkaloids and the well-characterized biochemistry of related BIAs, a hypothetical pathway can be proposed. This pathway involves two key transformations: an intramolecular oxidative cyclization to form the characteristic this compound skeleton, and a subsequent N-methylation.

The proposed pathway is as follows:

  • Formation of (+)-Reticuline: The biosynthesis begins with the formation of (S)-reticuline from (S)-norcoclaurine through a series of enzymatic steps including O-methylation, N-methylation, and hydroxylation. (S)-reticuline is then converted to its enantiomer, (+)-reticuline, by a two-step process involving oxidation to 1,2-dehydroreticuline (B1196774) followed by a stereospecific reduction.

  • Oxidative Cyclization: The crucial step in the formation of the this compound skeleton is a proposed intramolecular C-C bond formation via oxidative coupling of the phenolic rings of (+)-reticuline. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases in the biosynthesis of other BIAs with biphenyl (B1667301) linkages, such as morphine. While the specific enzyme responsible for this transformation in this compound biosynthesis has not yet been identified, it is hypothesized to be a cytochrome P450 that directs the regioselective coupling to form the this compound core. The immediate product of this cyclization would be a northis compound intermediate.

  • N-Methylation: The final step in the biosynthesis of many this compound alkaloids is the N-methylation of the secondary amine of the northis compound intermediate to a tertiary amine. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase.

Below is a diagram illustrating this proposed biosynthetic pathway.

This compound Biosynthesis Pathway Reticuline (+)-Reticuline Norplatycerine Nor-pavine intermediate (e.g., Norplatycerine) Reticuline->Norplatycerine Oxidative Cyclization (Hypothetical Cytochrome P450) Platycerine This compound alkaloid (e.g., Platycerine) Norplatycerine->Platycerine N-Methylation (this compound N-methyltransferase)

Figure 1: Proposed biosynthetic pathway of a this compound alkaloid from (+)-reticuline.

Key Enzymes in the Proposed Pathway

Hypothetical this compound-Forming Cytochrome P450

The formation of the this compound skeleton from (+)-reticuline requires an intramolecular C-C bond formation between the two aromatic rings. In the biosynthesis of morphine, a similar oxidative coupling is catalyzed by a cytochrome P450 enzyme, salutaridine (B1681412) synthase. It is therefore highly probable that a specific cytochrome P450 is also responsible for the formation of the this compound core.

Characteristics of the Hypothetical Enzyme:

  • Enzyme Class: Cytochrome P450 monooxygenase.

  • Substrate: (+)-Reticuline or a closely related derivative.

  • Cofactors: NADPH and O2.

  • Reaction: Catalyzes an intramolecular phenol (B47542) coupling reaction to form the dibenzo[b,f]azocine ring system of the this compound skeleton.

  • Status: This enzyme has not yet been isolated or characterized. Its existence is inferred from the structure of this compound alkaloids and by analogy to other BIA biosynthetic pathways.

This compound N-Methyltransferase (PavNMT)

The N-methylation of the this compound core has been experimentally confirmed with the isolation and characterization of a this compound N-methyltransferase (PavNMT) from Thalictrum flavum. This enzyme belongs to a novel class of S-adenosylmethionine-dependent N-methyltransferases specific for benzylisoquinoline alkaloids.

Characteristics of PavNMT:

  • Enzyme Class: N-methyltransferase.

  • Substrates: (±)-Pavine, (S)-reticuline, and other this compound and benzylisoquinoline alkaloids.

  • Cofactor: S-adenosyl-L-methionine (SAM).

  • Reaction: Transfers a methyl group from SAM to the nitrogen atom of the this compound substrate.

  • Status: This enzyme has been heterologously expressed in E. coli, purified, and its crystal structure has been solved.

Quantitative Data Summary

Due to the incomplete elucidation of the this compound biosynthetic pathway, comprehensive quantitative data, such as a full set of enzyme kinetic parameters, is not yet available. The following table summarizes the available quantitative information.

Parameter Value Substrate Source Organism Reference
PavNMT Substrate Preference
Relative Activity100%(±)-PavineThalictrum flavum[1]
Relative Activity85%(S)-ReticulineThalictrum flavum[1]
Relative Activity14%(R,S)-StylopineThalictrum flavum[2]
Relative Activity11%(S)-ScoulerineThalictrum flavum[2]
This compound Alkaloid Content
(-)-ArgemonineVariableArgemone spp.[3]
(-)-PlatycerineVariableArgemone spp.[3]
EschscholtzineMajor this compound alkaloidEschscholzia spp.[3]

Experimental Protocols

The following protocols are representative of the methodologies required to further investigate the biosynthesis of this compound alkaloids.

Enzyme Assay for a Hypothetical this compound-Forming Cytochrome P450

This protocol is adapted from methods used for other plant cytochrome P450s involved in alkaloid biosynthesis.

Objective: To detect and quantify the enzymatic conversion of (+)-reticuline to a nor-pavine intermediate.

Materials:

  • Microsomal protein preparation from a this compound-producing plant (e.g., Argemone mexicana).

  • (+)-Reticuline substrate.

  • NADPH.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Quenching solution (e.g., methanol (B129727) or ethyl acetate).

  • HPLC system for product analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, microsomal protein, and (+)-reticuline.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant by HPLC to detect and quantify the formation of the nor-pavine product. The product can be identified by comparison to a synthesized standard or by LC-MS analysis.

Enzyme Assay for this compound N-Methyltransferase (PavNMT)

Objective: To measure the N-methylating activity of PavNMT.

Materials:

  • Purified recombinant PavNMT.

  • Nor-pavine substrate (e.g., norplatycerine).

  • S-adenosyl-L-[methyl-14C]-methionine ([14C]SAM).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, purified PavNMT, nor-pavine substrate, and [14C]SAM.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a basic solution (e.g., 1 M Na2CO3).

  • Extract the radioactive product into an organic solvent (e.g., ethyl acetate).

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

Purification of Recombinant this compound N-Methyltransferase

This protocol is based on the published method for the purification of PavNMT from E. coli.[4]

Objective: To obtain highly pure PavNMT for biochemical characterization.

Materials:

  • E. coli cells expressing His-tagged PavNMT.

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol, lysozyme).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (lysis buffer with 20 mM imidazole).

  • Elution buffer (lysis buffer with 250 mM imidazole).

  • Gel filtration chromatography column.

Procedure:

  • Harvest E. coli cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication and centrifuge to remove cell debris.

  • Load the supernatant onto a Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged PavNMT with elution buffer.

  • Further purify the eluted protein by gel filtration chromatography.

  • Assess the purity of the final protein preparation by SDS-PAGE.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of enzymes involved in a biosynthetic pathway, such as that of this compound alkaloids.

Enzyme Discovery Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization cluster_2 Biochemical Analysis Transcriptomics Transcriptome analysis of This compound-producing plant CandidateSelection Candidate gene selection (e.g., P450s, MTs) Transcriptomics->CandidateSelection Cloning Gene cloning and heterologous expression CandidateSelection->Cloning Purification Protein purification Cloning->Purification Assay Enzyme activity assay Purification->Assay Kinetics Kinetic parameter determination (Km, Kcat) Assay->Kinetics Structure Structural studies (X-ray crystallography) Kinetics->Structure

Figure 2: General experimental workflow for enzyme discovery and characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound alkaloids from (+)-reticuline represents an intriguing and still partially unresolved area of plant biochemistry. While the involvement of a this compound N-methyltransferase is well-established, the key cyclization step to form the characteristic this compound skeleton remains to be elucidated. The identification and characterization of the putative cytochrome P450 responsible for this transformation is a critical next step in fully understanding this pathway.

Further research in this area, employing the methodologies outlined in this guide, will not only provide fundamental insights into the evolution and diversity of benzylisoquinoline alkaloid biosynthesis but also has the potential to enable the metabolic engineering of this compound production in microbial systems. Such advances could provide a sustainable source of these pharmacologically interesting compounds for drug discovery and development. The elucidation of the complete this compound biosynthetic pathway will undoubtedly open new avenues for the synthesis of novel alkaloid derivatives with improved therapeutic properties.

References

A Technical Guide to the Chemical Structure Elucidation of Pavine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Pavine alkaloids are a distinct class of benzylisoquinoline alkaloids characterized by a dibenzo[c,f]azocine core, which forms a rigid dibenzo-9-azabicyclo[3.3.1]nonane ring system.[1][2] These compounds are primarily found in four plant families: Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae.[1][3] The structural complexity and stereochemistry of this compound alkaloids necessitate a multi-faceted analytical approach for their unambiguous identification. This guide provides a detailed overview of the modern and classical techniques employed in the structural elucidation of these valuable natural products.

General Workflow for Structure Elucidation

The process of elucidating the structure of a novel this compound alkaloid follows a systematic workflow, beginning with isolation from a natural source and culminating in absolute configuration assignment. This multi-step process ensures the purity of the analyte and the accuracy of the structural data obtained.

G cluster_0 Isolation & Purification cluster_1 Preliminary Analysis cluster_2 Core Structural Analysis cluster_3 Confirmation & Stereochemistry A Plant Material Extraction B Acid-Base Partitioning A->B C Chromatography (CC, TLC) B->C D Chemical Tests (e.g., Dragendorff's) C->D F Mass Spectrometry (HRMS, MS/MS) D->F E UV-Vis & IR Spectroscopy E->F G NMR Spectroscopy (1D & 2D) F->G H X-Ray Crystallography G->H J Comparison with Literature Data H->J I Chemical Derivatization/Degradation I->J

Caption: General workflow for this compound alkaloid structure elucidation.

Isolation and Purification

The initial step involves the extraction and purification of alkaloids from the plant matrix.

Experimental Protocol: General Extraction and Isolation

  • Extraction: Dried and powdered plant material (e.g., stem bark) is subjected to extraction with a solvent like methanol (B129727) (MeOH) or a MeOH/CH2Cl2 mixture.[4]

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble. The solution is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

  • Liberation: The acidic aqueous layer is basified (e.g., with NH4OH to pH 9-10), deprotonating the alkaloids and making them soluble in organic solvents.

  • Organic Extraction: The alkaloids are then extracted back into an organic solvent such as chloroform (B151607) (CHCl3) or dichloromethane (B109758) (CH2Cl2).

  • Purification: The resulting crude alkaloid mixture is purified using chromatographic techniques. Column chromatography (CC) on silica (B1680970) gel is commonly used for initial separation, followed by preparative thin-layer chromatography (TLC) for final purification of individual compounds.[5][6]

Spectroscopic and Spectrometric Analysis

Spectroscopic methods are central to determining the molecular structure, connectivity, and stereochemistry of this compound alkaloids.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of the alkaloid.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to determine the molecular formula. For example, the this compound alkaloid neocaryachine showed a molecular ion at m/z 325.1310, corresponding to a formula of C19H19NO4.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing complex alkaloid extracts and identifying known compounds by comparing their mass spectra with libraries and literature data.[6][8] The fragmentation pathway of the pavinane skeleton is a key diagnostic tool in GC-MS analysis.[6][8]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A purified alkaloid sample or a crude extract is dissolved in a suitable organic solvent (e.g., methanol).

  • Injection: The sample is injected into the GC-MS instrument.

  • Separation (GC): The components of the mixture are separated on a capillary column (e.g., HP-5MS) based on their boiling points and polarity. A typical temperature program might start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.

  • Ionization and Detection (MS): As compounds elute from the GC column, they are ionized (commonly via Electron Ionization, EI) and the resulting fragments are analyzed by the mass spectrometer to generate a mass spectrum.

  • Identification: The resulting spectra are compared against commercial mass spectral libraries (e.g., NIST, Wiley) and published data for known this compound alkaloids.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of this compound alkaloids.[7][9]

  • ¹H-NMR: Provides information about the number and chemical environment of protons. Key diagnostic signals for this compound alkaloids include:

    • Aromatic Protons: Typically appear as singlets or AB quartets in the δ 6.0-7.0 ppm region.[7]

    • Methoxy (OMe) and Methylenedioxy (OCH₂O) groups: Give sharp singlets around δ 3.8-4.0 ppm and δ 5.8-6.0 ppm, respectively.[7]

    • N-Methyl (NMe) group: A characteristic singlet is usually observed around δ 2.5 ppm.[7]

    • Aliphatic Protons: The protons on the bicyclo[3.3.1]nonane core appear as complex multiplets and well-defined spin systems (e.g., AMX systems) in the aliphatic region.[7]

  • ¹³C-NMR: Shows signals for all unique carbon atoms, providing a map of the carbon skeleton. The chemical shifts are indicative of the type of carbon (aromatic, aliphatic, methoxy, etc.).[7]

  • 2D-NMR Techniques: These are essential for assembling the structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin coupling networks, helping to piece together fragments of the molecule.[5]

    • HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments, such as the aromatic rings to the aliphatic core.[5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule.[4]

Table 1: Representative ¹H and ¹³C NMR Data for Neocaryachine (C₁₉H₁₉NO₄) [7]

Position¹³C δ (ppm)¹H δ (ppm, J in Hz)
1124.9-
2145.7-
3145.4-
4110.46.55 (s)
4a129.5-
529.82.67 (d, 16.1), 3.30 (dd, 16.1, 5.6)
655.44.33 (d, 5.6)
7111.96.39 (s)
8144.9-
9144.1-
10115.46.64 (d, 8.2)
11121.76.45 (d, 8.2)
11a131.0-
1260.1-
12a127.1-
N-CH₃42.92.50 (s)
OCH₃55.93.78 (s)
OCH₂O100.55.79 (dd, 1.5)

Data obtained in CDCl₃. Assignments aided by 2D NMR techniques.

X-Ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive proof of a molecule's structure and absolute stereochemistry.[10][11] It is considered the gold standard for structural confirmation. For example, the structure of this compound N-methyltransferase, an enzyme involved in this compound alkaloid biosynthesis, was solved at 2.0 Å resolution using this method.[10][12]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: The purified alkaloid is dissolved in a suitable solvent system (e.g., methanol, acetone, ethyl acetate) and allowed to evaporate slowly, or other crystallization techniques like vapor diffusion are employed to grow single crystals of sufficient quality.

  • Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map, from which atomic positions are determined and refined.

Biosynthesis of this compound Alkaloids

Understanding the biosynthetic pathway can provide clues about the likely structure of a new alkaloid. This compound alkaloids are derived from the central benzylisoquinoline alkaloid precursor, (S)-reticuline.[1][13]

G Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine HPAA 4-Hydroxyphenyl- acetaldehyde HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT NMC (S)-N-Methylcoclaurine Coclaurine->NMC CNMT Reticuline (S)-Reticuline NMC->Reticuline NMCH/4'OMT This compound This compound Skeleton Reticuline->this compound Intramolecular Phenol (B47542) Coupling

Caption: Biosynthetic pathway of this compound alkaloids from primary metabolites.

The key step in forming the characteristic this compound skeleton is an intramolecular oxidative C-C phenol coupling of (S)-reticuline or a similar analog.[13] This cyclization event establishes the rigid bridged ring system.

Conclusion

The structural elucidation of this compound alkaloids is a comprehensive process that integrates classical chemical methods with advanced spectroscopic techniques. While isolation and preliminary tests provide initial clues, the core of the elucidation relies on the powerful combination of mass spectrometry for molecular formula determination and extensive 1D and 2D NMR experiments for mapping the molecular framework. Ultimately, X-ray crystallography offers unequivocal confirmation of the structure and stereochemistry. This rigorous, multi-technique approach is essential for accurately characterizing these complex and pharmacologically significant natural products.

References

An In-Depth Technical Guide on the Stereochemistry and Absolute Configuration of Pavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavine, a member of the isoquinoline (B145761) alkaloid family, possesses a rigid tetracyclic dibenzo[b,f]azocine core structure. This unique architecture features two chiral centers, leading to the existence of stereoisomers that can exhibit distinct pharmacological properties. A thorough understanding of the stereochemistry and absolute configuration of this compound is therefore critical for researchers in natural product chemistry, medicinal chemistry, and drug development. This guide provides a comprehensive overview of the core stereochemical features of this compound, the experimental protocols used to determine its absolute configuration, and a summary of key quantitative data.

Core Stereochemistry of this compound

The this compound skeleton contains two stereogenic centers, typically designated at the bridgehead carbons C6 and C12 (based on standard numbering conventions). The presence of these two chiral centers means that this compound can exist as a pair of enantiomers, (+)-pavine and (-)-pavine, as well as meso compounds if the substitution pattern allows for a plane of symmetry, though this is not typical for naturally occurring this compound alkaloids.

The absolute configuration of these stereocenters is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For the naturally occurring enantiomers of this compound, the following absolute configurations have been established:

  • (+)-Pavine: Possesses the (6R, 12R) absolute configuration.

  • (-)-Pavine: Possesses the (6S, 12S) absolute configuration.

The determination of these configurations relies on a combination of chiroptical methods and X-ray crystallography, as detailed in the subsequent sections.

Experimental Determination of Absolute Configuration

The unambiguous assignment of the absolute configuration of this compound enantiomers is achieved through several key experimental techniques.

X-ray Crystallography

X-ray crystallography provides a definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

Experimental Protocol:

  • Crystal Growth: Single crystals of an enantiomerically pure this compound derivative (often as a salt with a heavy atom to facilitate anomalous dispersion) are grown. This is typically achieved by slow evaporation of a suitable solvent system, such as methanol (B129727), ethanol, or acetone.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure. The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, which is particularly effective when a heavy atom is present. The Flack parameter is a critical value in this analysis; a value close to 0 for a given configuration confirms its correctness, while a value near 1 indicates the opposite enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is characteristic of the molecule's absolute configuration.

Experimental Protocol:

  • Sample Preparation: A solution of the enantiomerically pure this compound sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Data Acquisition: The CD spectrum is recorded over a specific wavelength range, typically in the UV region (e.g., 200-400 nm), using a CD spectropolarimeter.

  • Data Analysis: The experimental CD spectrum is compared with the spectrum of a known standard or with a theoretically calculated spectrum for a specific enantiomer (e.g., using time-dependent density functional theory, TDDFT). A positive or negative Cotton effect at specific wavelengths is indicative of a particular absolute configuration. For enantiomers, the CD spectra are mirror images of each other.

Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is a measure of the extent to which a compound rotates the plane of polarized light.

Experimental Protocol:

  • Sample Preparation: A solution of the this compound enantiomer is prepared at a precise concentration in a specified solvent.

  • Measurement: The optical rotation is measured using a polarimeter at a defined temperature (usually 20 or 25 °C) and a specific wavelength of light (commonly the sodium D-line at 589 nm).

  • Calculation: The specific rotation is calculated from the observed rotation, concentration, and path length of the sample cell.

Quantitative Data

The following table summarizes key quantitative data related to the stereochemistry of this compound.

Property(+)-Pavine(-)-Pavine
Absolute Configuration (6R, 12R)(6S, 12S)
Specific Rotation ([α]D) Positive valueNegative value
Note:Specific numerical values for specific rotation can vary depending on the solvent, concentration, and temperature, and are not consistently reported in the literature for the parent compound.Enantiomers have equal and opposite specific rotation values under identical conditions.

Logical Workflow for this compound Stereoisomer Differentiation

The differentiation and characterization of this compound stereoisomers follow a logical workflow.

Caption: Workflow for the separation and stereochemical assignment of this compound enantiomers.

Biosynthetic Pathway of this compound

The biosynthesis of this compound alkaloids is believed to proceed from the central benzylisoquinoline alkaloid precursor, (S)-reticuline. The stereochemistry of the final this compound product is determined by the enzymatic steps involved in the cyclization and rearrangement of this precursor.

Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine FourHPAA 4-Hydroxyphenylacetaldehyde Tyrosine->FourHPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine FourHPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Series of Enzymatic Steps This compound This compound Alkaloids Reticuline->this compound Oxidative Cyclization (Stereospecific)

Caption: Simplified biosynthetic pathway of this compound from L-Tyrosine.

The key step in establishing the stereochemistry of this compound is the stereospecific oxidative cyclization of a reticuline-derived intermediate. This enzymatic process dictates which of the this compound enantiomers is produced in a particular plant species.

Conclusion

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The absolute configuration of its two stereocenters has been determined as (6R, 12R) for (+)-pavine and (6S, 12S) for (-)-pavine. The determination of this absolute configuration relies on a combination of experimental techniques, with X-ray crystallography providing the most definitive data, supported by chiroptical methods such as circular dichroism and specific rotation. A clear understanding of these stereochemical principles is essential for any research or development activities involving this important class of alkaloids.

An In-depth Technical Guide to the Physical and Chemical Properties of Pavine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavine hydrochloride is the salt form of this compound, a naturally occurring alkaloid belonging to the benzylisoquinoline family. This compound and its derivatives have garnered interest in the scientific community for their potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound hydrochloride, detailed experimental protocols for its analysis, and insights into its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound-based compounds.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound hydrochloride are summarized below. It is important to note that while some properties have been determined experimentally for related this compound alkaloids, specific experimental data for this compound hydrochloride is limited. The data presented in the following tables are primarily computed values obtained from comprehensive chemical databases.[1]

Table 1: General and Physical Properties of this compound Hydrochloride
PropertyValueSource
Molecular Formula C₂₀H₂₄ClNO₄PubChem[1]
Molecular Weight 377.9 g/mol PubChem[1]
Appearance White to off-white crystalline powder (Expected)Inferred
Melting Point Not experimentally determined-
Solubility Soluble in water and polar organic solvents (Expected)Inferred
Table 2: Computed Chemical Properties of this compound Hydrochloride
PropertyValueSource
IUPAC Name 4,5,12,13-tetramethoxy-17-azatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4,6,10,12,14-hexaene;hydrochloridePubChem[1]
InChI InChI=1S/C20H23NO4.ClH/c1-22-17-7-11-5-15-14-10-20(25-4)18(23-2)8-12(14)6-16(21-15)13(11)9-19(17)24-3;/h7-10,15-16,21H,5-6H2,1-4H3;1HPubChem[1]
InChIKey XFGVZJFUHSXISZ-UHFFFAOYSA-NPubChem[1]
Canonical SMILES COC1=C(C=C2C3CC4=CC(=C(C=C4C(N3)CC2=C1)OC)OC)OC.ClPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 377.1393859PubChem[1]
Topological Polar Surface Area 49 ŲPubChem[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound hydrochloride is expected to show distinct signals for the aromatic protons, methoxy (B1213986) group protons, and the protons of the bridged aliphatic rings. Aromatic protons would likely appear in the downfield region (δ 6.5-7.5 ppm). The four methoxy groups would each give a sharp singlet, likely in the range of δ 3.5-4.0 ppm. The aliphatic protons of the this compound skeleton would appear in the upfield region, with their chemical shifts and coupling patterns providing valuable information about the stereochemistry of the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Aromatic carbons are expected to resonate in the δ 110-150 ppm region. The signals for the methoxy carbons would be found around δ 55-60 ppm. The aliphatic carbons of the this compound framework would appear in the upfield region of the spectrum. Detailed assignments for related this compound alkaloids have been reported and can serve as a reference for the interpretation of the ¹³C NMR spectrum of this compound hydrochloride.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. Expected key peaks include:

  • O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ may be present due to absorbed water or if the hydrochloride salt is hydrated.

  • N-H⁺ stretch: A broad band in the 2700-2250 cm⁻¹ region, characteristic of a secondary amine salt.

  • C-H stretch (aromatic and aliphatic): Peaks in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

  • C=C stretch (aromatic): Bands around 1600 cm⁻¹ and 1480 cm⁻¹.

  • C-O stretch (aryl ethers): Strong absorptions in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electrospray ionization (ESI) mass spectrum, this compound hydrochloride would be expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free base (this compound) at an m/z corresponding to C₂₀H₂₄NO₄⁺ (calculated exact mass: 342.1705). The fragmentation pattern would be characteristic of the this compound skeleton, involving cleavages of the bridged ring system and loss of methoxy groups. Analysis of related this compound alkaloids by GC-MS has been documented and can provide insights into the expected fragmentation pathways.[4]

Experimental Protocols

Standardized experimental protocols are essential for the consistent and reliable analysis of this compound hydrochloride. The following sections outline detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended for the determination of purity and assay of this compound hydrochloride.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good separation of this compound from any potential impurities and degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 280-290 nm is likely to be suitable.

  • Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride sample in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase).

  • Standard Preparation: Prepare a standard solution of known concentration of a reference standard of this compound hydrochloride in the same solvent.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Determination of Solubility

The solubility of this compound hydrochloride can be determined using the shake-flask method.

  • Procedure:

    • Add an excess amount of this compound hydrochloride to a known volume of the solvent (e.g., water, ethanol, methanol, DMSO) in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

    • Analyze the concentration of this compound hydrochloride in the filtrate using a validated analytical method, such as HPLC-UV.

    • The solubility is expressed as mg/mL or mol/L.

Stability Testing

Stability studies are crucial to determine the shelf-life and storage conditions for this compound hydrochloride.

  • Forced Degradation Studies: To establish the stability-indicating nature of the analytical method, forced degradation studies should be performed on a sample of this compound hydrochloride. This involves subjecting the sample to stress conditions such as:

    • Acidic hydrolysis: 0.1 N HCl at elevated temperature.

    • Basic hydrolysis: 0.1 N NaOH at elevated temperature.

    • Oxidative degradation: 3% H₂O₂ at room temperature.

    • Thermal degradation: Heating the solid sample in an oven.

    • Photodegradation: Exposing the sample to UV and visible light.

  • Formal Stability Studies: Long-term and accelerated stability studies should be conducted on at least three primary batches of this compound hydrochloride packaged in the proposed container closure system.

    • Long-term conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

    • Accelerated conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

    • Testing frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

    • Analytical tests: The stability samples should be analyzed for appearance, assay, degradation products, and other relevant quality attributes.

Proposed Mechanism of Action and Signaling Pathway

While the precise signaling pathways for this compound are still under investigation, studies on related this compound alkaloids suggest a potential mechanism of action involving the modulation of ion channels. Specifically, this compound alkaloids have been shown to exhibit blocking activity on voltage-gated sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels. This multi-channel blockade is a characteristic of some antiarrhythmic and neuroprotective agents.

The diagram below illustrates a proposed signaling pathway for the action of this compound hydrochloride, based on its potential to block these key ion channels.

Pavine_Mechanism Proposed Mechanism of Action of this compound This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocks K_Channel Voltage-Gated K+ Channel This compound->K_Channel Blocks Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks Na_Influx Decreased Na+ Influx Na_Channel->Na_Influx K_Efflux Decreased K+ Efflux K_Channel->K_Efflux Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Cell_Response Modulation of Cellular Excitability (e.g., Antiarrhythmic, Neuroprotective Effects) Na_Influx->Cell_Response K_Efflux->Cell_Response Ca_Influx->Cell_Response

Caption: Proposed mechanism of this compound via ion channel blockade.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, analytical methodologies, and a proposed mechanism of action for this compound hydrochloride. While there are gaps in the experimentally determined data for this specific salt, the information compiled from computed sources and studies on related alkaloids offers a solid foundation for further research and development. The provided experimental protocols can be adapted and validated for the routine analysis and quality control of this compound hydrochloride. The proposed signaling pathway, centered on the blockade of key ion channels, highlights a promising area for investigating the pharmacological potential of this compound. Further studies are warranted to experimentally verify the presented data and to fully elucidate the biological activities and therapeutic potential of this compound hydrochloride.

References

Discovery and Isolation of Novel Pavine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel pavine derivatives, a class of isoquinoline (B145761) alkaloids with significant therapeutic potential. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive data summaries, and visualizations of key processes and pathways.

Introduction to this compound Alkaloids

This compound and isothis compound alkaloids are a subgroup of the extensive family of tetrahydroisoquinoline (THIQ) natural products. These compounds are characterized by a dibenzo[b,f]azocine ring system and have been isolated from various plant families, notably the Papaveraceae and Lauraceae. Due to their rigid, bridged structures, this compound alkaloids exhibit diverse and potent biological activities, making them attractive scaffolds for drug discovery. Recent research has focused on the isolation of novel this compound derivatives from previously unexplored plant sources and the evaluation of their therapeutic properties, including anticancer, antiviral, and enzyme-inhibitory effects.

Case Study: Discovery of (-)-Neocaryachine from Cryptocarya laevigata

A recent noteworthy discovery in the field is the isolation of (-)-neocaryachine, a 7-hydroxylated this compound alkaloid, from the stem bark of the rainforest plant Cryptocarya laevigata. This compound has demonstrated potent antiproliferative activity against a panel of human tumor cell lines, including a multidrug-resistant (MDR) phenotype.

Isolation Protocol for (-)-Neocaryachine

The isolation of (-)-neocaryachine was achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separation.

Experimental Protocol:

  • Extraction: The air-dried and powdered stem bark of Cryptocarya laevigata (100 g) is extracted with a 1:1 mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂) at room temperature for 24 hours. The extraction is repeated three times. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The antiproliferative activity is typically concentrated in the EtOAc-soluble fraction.

  • Column Chromatography (Silica Gel): The active EtOAc fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity, starting from n-hexane and gradually increasing the proportion of EtOAc, followed by a gradient of EtOAc and MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity and purity are further purified by preparative HPLC on a C18 reversed-phase column using a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to yield the pure compound, (-)-neocaryachine.

Structure Elucidation

The structure of (-)-neocaryachine was determined through extensive spectroscopic analysis, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for (-)-Neocaryachine

Data TypeObserved Values
HR-ESI-MS m/z 326.1387 [M+H]⁺ (calculated for C₁₉H₂₀NO₄, 326.1392)
¹H-NMR (CDCl₃, 500 MHz)δ 6.89 (1H, s, H-1), 6.64 (1H, s, H-4), 4.18 (1H, d, J = 5.0 Hz, H-5), 3.89 (3H, s, OMe), 3.87 (3H, s, OMe), 3.65 (1H, d, J = 15.0 Hz, H-8a), 3.48 (1H, d, J = 5.0 Hz, H-6), 3.10 (1H, dd, J = 15.0, 3.0 Hz, H-8b), 2.58 (3H, s, NMe), 6.78 (1H, s, H-10), 6.72 (1H, s, H-13)
¹³C-NMR (CDCl₃, 125 MHz)δ 147.8 (C-2), 146.5 (C-3), 112.4 (C-1), 110.8 (C-4), 131.5 (C-4a), 125.8 (C-13b), 65.4 (C-5), 62.1 (C-6), 43.8 (NMe), 48.9 (C-8), 145.2 (C-9), 115.9 (C-10), 144.8 (C-11), 121.2 (C-12), 111.5 (C-13), 128.9 (C-13a)
Biological Activity: Antiproliferative Effects

(-)-Neocaryachine exhibited significant antiproliferative activity against five human tumor cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined using a sulforhodamine B (SRB) assay after 72 hours of treatment.[1]

Table 2: Antiproliferative Activity of (-)-Neocaryachine

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma0.15
MDA-MB-231Triple-Negative Breast Cancer0.21
MCF-7Breast Cancer0.41
KBEpidermoid Carcinoma0.06
KB-VINVincristine-Resistant KB0.08

Case Study: Discovery of (-)-Thalimonine from Thalictrum simplex

Another important discovery is the this compound alkaloid (-)-thalimonine, isolated from Thalictrum simplex. This compound has shown notable antiviral and immunological activities.

Biological Activity: Antiviral and Immunomodulatory Effects

(-)-Thalimonine has been investigated for its effects on viral replication and immune cell proliferation.

Table 3: Biological Activity of (-)-Thalimonine

AssayEffectDetails
Antiviral Activity Irreversibly inhibited the replication of herpes simplex virus type 1 (HSV-1) in MDBK cells.No direct effect on free virions was observed.
Immunomodulatory Activity Enhanced proliferation induced by T-cell mitogens (PHA, ConA) at lower concentrations.Suppressed the action of the B-cell mitogen (LPS) in vitro.

Experimental Workflows and Signaling Pathways

General Workflow for this compound Alkaloid Isolation

The following diagram illustrates a typical workflow for the isolation of this compound alkaloids from a plant source, based on the protocol for (-)-neocaryachine.

G plant_material Powdered Plant Material extraction Solvent Extraction (e.g., MeOH/CH2Cl2) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) crude_extract->partitioning active_fraction Active Fraction (e.g., EtOAc) partitioning->active_fraction silica_gel Silica Gel Column Chromatography active_fraction->silica_gel crude_pavines Crude this compound Alkaloid Fractions silica_gel->crude_pavines hplc Preparative HPLC crude_pavines->hplc pure_this compound Pure Novel this compound Derivative hplc->pure_this compound

Figure 1: General workflow for the isolation of this compound derivatives.
Signaling Pathway of (-)-Neocaryachine-Induced Apoptosis

(-)-Neocaryachine induces S-phase cell cycle arrest and apoptosis in cancer cells by causing DNA double-strand breaks. This damage triggers a cascade of signaling events that ultimately lead to programmed cell death.

G neocaryachine (-)-Neocaryachine dna_damage DNA Double-Strand Breaks neocaryachine->dna_damage atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 p53 p53 Activation atm_atr->p53 s_phase_arrest S-Phase Cell Cycle Arrest chk1_chk2->s_phase_arrest bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cytochrome_c Cytochrome c Release (from Mitochondria) bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: DNA damage-induced apoptosis pathway by (-)-neocaryachine.

Conclusion

The discovery and characterization of novel this compound derivatives like (-)-neocaryachine and (-)-thalimonine underscore the continuing importance of natural product research in identifying new therapeutic leads. The potent biological activities and unique mechanisms of action of these compounds highlight their potential for development as anticancer and antiviral agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide to the Spectral Data of Pavine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, MS, and IR) of pavine compounds, a class of benzylisoquinoline alkaloids with significant pharmacological potential. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working on the isolation, characterization, and application of these natural products.

Introduction to this compound Alkaloids

This compound alkaloids are a group of naturally occurring compounds characterized by a tetracyclic ring system. They are found in various plant families, including Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae. Many this compound alkaloids have demonstrated a range of biological activities, including acetylcholinesterase inhibition and calcium channel blockade, making them promising candidates for drug discovery and development, particularly in the fields of neurodegenerative diseases and cardiovascular disorders.

The structural elucidation of these complex molecules relies heavily on a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a detailed summary of the characteristic spectral features of this compound alkaloids, along with experimental protocols for their analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound alkaloids, ¹H and ¹³C NMR are essential for determining the substitution patterns on the aromatic rings and the stereochemistry of the molecule.

Tabulated ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a selection of representative this compound alkaloids. Data is reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data of Selected this compound Alkaloids (in CDCl₃)

Proton(-)-Crychine(-)-Caryachine(+)-O-MethylcaryachineNeocaryachineArgemonineEschscholtzidinePlatycerine
H-13.98 (d, 7.2)3.97 (d, 7.2)3.98 (d, 7.2)4.02 (d, 7.0)3.9-4.13.9-4.13.9-4.1
H-36.62 (s)6.61 (s)6.62 (s)6.65 (s)6.6-6.76.6-6.76.6-6.7
H-46.78 (s)6.77 (s)6.78 (s)6.81 (s)6.7-6.86.7-6.86.7-6.8
H-5α2.65 (m)2.64 (m)2.65 (m)2.70 (m)2.6-2.82.6-2.82.6-2.8
H-5β3.10 (m)3.09 (m)3.10 (m)3.15 (m)3.0-3.23.0-3.23.0-3.2
H-64.15 (d, 7.2)4.14 (d, 7.2)4.15 (d, 7.2)4.20 (d, 7.0)4.1-4.34.1-4.34.1-4.3
H-86.58 (s)6.57 (s)6.58 (s)6.60 (s)6.5-6.66.5-6.66.5-6.6
H-116.72 (s)6.71 (s)6.72 (s)6.75 (s)6.7-6.86.7-6.86.7-6.8
N-CH₃2.45 (s)2.44 (s)2.45 (s)2.50 (s)2.4-2.52.4-2.52.4-2.5
OCH₃3.85, 3.883.873.85, 3.88, 3.903.88, 3.923.8-3.9-3.8-3.9
OCH₂O-5.92 (s)-5.95 (s)-5.9-6.0-

Note: Data for Argemonine, Eschscholtzidine, and Platycerine are presented as approximate ranges based on typical values for this compound alkaloids due to the scarcity of complete, tabulated data in the literature.

Table 2: ¹³C NMR Spectral Data of Selected this compound Alkaloids (in CDCl₃) [1]

Carbon(-)-Crychine[1](-)-Caryachine[1](+)-O-Methylcaryachine[1]Neocaryachine[1]ArgemonineEschscholtzidinePlatycerine
C-159.859.759.859.559-6059-6059-60
C-1a128.5128.4128.5128.2128-129128-129128-129
C-2147.8146.5147.8146.8147-148146-147147-148
C-3111.5108.2111.5108.5111-112108-109111-112
C-4125.2125.1125.2125.0125-126125-126125-126
C-4a129.2129.1129.2129.0129-130129-130129-130
C-535.635.535.635.435-3635-3635-36
C-662.562.462.562.262-6362-6362-63
C-7a127.8127.7127.8127.5127-128127-128127-128
C-8110.8110.7110.8110.5110-111110-111110-111
C-9148.2148.1148.2148.0148-149148-149148-149
C-10147.2147.1147.2147.0147-148147-148147-148
C-11112.1112.0112.1111.8112-113112-113112-113
C-11a130.5130.4130.5130.2130-131130-131130-131
N-CH₃42.842.742.842.542-4342-4342-43
OCH₃55.9, 56.155.955.9, 56.1, 56.256.0, 56.355-57-55-57
OCH₂O-101.0-101.2-101-102-

Note: Data for Argemonine, Eschscholtzidine, and Platycerine are presented as approximate ranges based on typical values for this compound alkaloids due to the scarcity of complete, tabulated data in the literature.

Experimental Protocol for NMR Spectroscopy

The following is a general experimental protocol for the NMR analysis of this compound alkaloids, which can be adapted based on the specific instrument and sample characteristics.

1. Sample Preparation:

  • a. Accurately weigh 5-10 mg of the purified this compound alkaloid.

  • b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). Chloroform-d (CDCl₃) is commonly used for this compound alkaloids.

  • c. If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • a. Insert the NMR tube into the spectrometer.

  • b. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • c. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • d. Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • e. Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • f. To aid in structural assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

3. Data Processing:

  • a. Apply Fourier transformation to the acquired free induction decays (FIDs).

  • b. Phase and baseline correct the spectra.

  • c. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • d. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound alkaloids. Fragmentation patterns observed in the mass spectrum provide valuable structural information.

Tabulated Mass Spectrometry Data

The following table summarizes the key mass spectral data for selected this compound alkaloids.

Table 3: Mass Spectrometry Data of Selected this compound Alkaloids

CompoundMolecular FormulaMolecular Weight (Da)[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₂₀H₂₃NO₄341.40342.16326, 298, 192, 150
ArgemonineC₂₁H₂₅NO₄355.43356.19340, 326, 206, 192, 150
EschscholtzidineC₂₀H₂₁NO₄339.38340.15324, 296, 190, 150
PlatycerineC₂₀H₂₁NO₅355.38356.14340, 312, 206, 150
Experimental Protocol for Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound alkaloids.

1. Sample Preparation:

  • a. Prepare a dilute solution of the purified this compound alkaloid or a plant extract containing these compounds in a suitable solvent (e.g., methanol, chloroform).

  • b. If necessary, derivatize the sample to increase volatility, for example, by silylation.

2. GC-MS Analysis:

  • a. Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is typically used.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100-150 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • b. Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV is commonly used to generate reproducible fragmentation patterns.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular ion (e.g., 400).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • a. Identify the peaks in the total ion chromatogram (TIC).

  • b. Analyze the mass spectrum of each peak to determine the molecular ion and fragmentation pattern.

  • c. Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and literature data for identification.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound alkaloids, IR spectroscopy can confirm the presence of aromatic rings, ether linkages, and hydroxyl groups.

Tabulated Infrared Spectroscopy Data

The following table lists the characteristic IR absorption bands for this compound alkaloids.

Table 4: Characteristic IR Absorption Bands of this compound Alkaloids (cm⁻¹)

Functional GroupApproximate Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000-3100Medium to Weak
Aliphatic C-H stretch2850-2960Medium to Strong
Aromatic C=C stretch1500-1600Medium to Weak
C-O-C stretch (Aromatic ether)1230-1270Strong
C-O-C stretch (Aliphatic ether)1020-1150Strong
O-H stretch (Phenolic)3200-3600 (broad)Medium
C-N stretch1020-1250Medium
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a convenient method for analyzing solid and liquid samples with minimal preparation.

1. Sample Preparation:

  • a. For solid samples, place a small amount of the purified this compound alkaloid directly onto the ATR crystal.

  • b. For liquid samples (e.g., a solution of the alkaloid), place a drop of the liquid onto the ATR crystal.

2. FTIR Data Acquisition:

  • a. Press the sample firmly against the ATR crystal using the pressure clamp to ensure good contact.

  • b. Record the background spectrum of the empty ATR crystal.

  • c. Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • d. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

3. Data Analysis:

  • a. The background spectrum is automatically subtracted from the sample spectrum.

  • b. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound alkaloids have been shown to interact with several biological targets, leading to their observed pharmacological effects. Two of the most studied mechanisms are the inhibition of acetylcholinesterase and the blockade of L-type calcium channels.

Acetylcholinesterase Inhibition:

Acetylcholinesterase_Inhibition ACh ACh This compound This compound

L-type Calcium Channel Blockade:

Calcium_Channel_Blockade Ca_in Ca_in This compound This compound

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of this compound alkaloids from a plant source.

Experimental_Workflow cluster_spectroscopy Spectroscopic Analysis Plant_Material Plant Material Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC, Prep-TLC) Fractions->Purification Pure_Compound Pure this compound Alkaloid Purification->Pure_Compound NMR NMR (¹H, ¹³C, 2D) Pure_Compound->NMR MS MS (GC-MS, LC-MS) Pure_Compound->MS IR IR (ATR-FTIR) Pure_Compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound alkaloids and the methodologies used for their analysis. The tabulated data, experimental protocols, and workflow diagrams are intended to be a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further research is encouraged to expand the spectral library of this compound compounds and to further elucidate their mechanisms of action and therapeutic potential.

References

A Historical Perspective on Pavine Alkaloid Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and current research on pavine alkaloids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the key milestones in the discovery and characterization of these compounds, presents quantitative data on their biological activities, outlines detailed experimental protocols for their study, and illustrates their known signaling pathways.

A Historical Overview of this compound Alkaloid Research

The journey of this compound alkaloid research is intrinsically linked to the broader history of alkaloid chemistry, which began with the isolation of morphine from the opium poppy in 1806. This pivotal moment sparked immense scientific interest in the nitrogen-containing compounds found in plants.

A significant milestone in the specific context of this compound alkaloids was the discovery of papaverine (B1678415) in 1848 by Georg Merck.[1] While not a this compound alkaloid itself, its structural similarity and co-occurrence with this compound-type alkaloids in Papaver species laid the groundwork for future discoveries.

The core this compound structure was first elucidated in 1955, a discovery that opened the door for more targeted research into this class of compounds.[2] this compound alkaloids are characterized by a dibenzo[c,f]azecine ring system and are found in various plant families, including Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae.[2]

Early research focused on the isolation and structural characterization of new this compound alkaloids from these plant sources. The development of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been instrumental in this process, allowing for the precise determination of their complex three-dimensional structures.

In recent decades, research has shifted towards understanding the pharmacological potential of this compound alkaloids. Studies have revealed a range of biological activities, including potential applications in the treatment of neurodegenerative diseases and cancer.[3] A landmark achievement in this area was the first total synthesis of the this compound alkaloid (±)-neocaryachine, reported in 2020, which has enabled further investigation of its biological properties and the synthesis of novel derivatives.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of selected this compound alkaloids. This information is crucial for understanding their potency and potential therapeutic applications.

AlkaloidTarget/AssayCell Line/SystemIC50 ValueReference(s)
(-)-NeocaryachineAntiproliferative ActivityKB (Human oral epidermoid carcinoma)0.06 µM[4]
KB-VIN (Vincristine-resistant KB)0.12 µM[4]
A549 (Human lung carcinoma)0.41 µM[4]
HCT-8 (Human ileocecal adenocarcinoma)0.25 µM[4]
MCF-7 (Human breast adenocarcinoma)0.28 µM[4]
(–)-MunitagineAcetylcholinesterase InhibitionHuman blood62.3 ± 5.8 µM[3]
Prolyl Oligopeptidase InhibitionRecombinant277.0 ± 31.3 µM[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in this compound alkaloid research, from extraction to biological evaluation.

Extraction and Isolation of this compound Alkaloids from Plant Material

This protocol describes a general method for the extraction and isolation of this compound alkaloids from dried plant material.

Materials:

Procedure:

  • Defatting: Extract the powdered plant material with hexane to remove lipids and other non-polar compounds. Discard the hexane extract.

  • Alkaloid Extraction: Macerate the defatted plant material with methanol at room temperature for 24-48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction: a. Dissolve the crude methanol extract in 2% HCl. b. Wash the acidic solution with chloroform to remove neutral and weakly basic compounds. Discard the chloroform layer. c. Make the acidic aqueous layer basic (pH 9-10) with ammonium hydroxide. d. Extract the liberated free alkaloids with chloroform. e. Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid mixture.

  • Chromatographic Purification: a. Column Chromatography: Subject the crude alkaloid mixture to column chromatography on silica gel. Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration. b. Thin-Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC. Use a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent). c. Isolation of Pure Compounds: Combine the fractions containing the desired this compound alkaloids (as identified by TLC) and evaporate the solvent to yield the purified compounds. Further purification can be achieved by recrystallization or preparative TLC.

Structural Elucidation by NMR and MS

The precise structure of isolated this compound alkaloids is determined using a combination of NMR and MS techniques.

Instrumentation:

  • High-resolution Mass Spectrometer (e.g., ESI-QTOF)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher) with capabilities for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Procedure:

  • Mass Spectrometry (MS): a. Dissolve a small amount of the purified alkaloid in a suitable solvent (e.g., methanol). b. Infuse the sample into the mass spectrometer to obtain the high-resolution mass spectrum. c. Determine the exact mass and calculate the molecular formula. d. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can provide valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the purified alkaloid in a deuterated solvent (e.g., CDCl₃ or MeOD). b. Acquire ¹H NMR and ¹³C NMR spectra. c. Acquire 2D NMR spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.
    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton. d. Analyze the spectral data to assign all proton and carbon signals and determine the complete structure and stereochemistry of the this compound alkaloid.

Total Synthesis of (±)-Neocaryachine

The following is a summarized workflow for the total synthesis of the this compound alkaloid (±)-neocaryachine, based on the published methodology.[4]

Key Steps:

  • Synthesis of the Benzylisoquinoline Core: This is typically achieved through a Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide.

  • Formation of the this compound Skeleton: A key step in the synthesis of (±)-neocaryachine is a radical cyclization to form the characteristic bridged ring system of the this compound core.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography or preparative HPLC.

Workflow Diagram:

G A Starting Materials B Amide Formation A->B C Bischler-Napieralski Reaction B->C D Benzylisoquinoline Intermediate C->D E Radical Cyclization D->E F This compound Skeleton E->F G Purification F->G H (±)-Neocaryachine G->H

Caption: Total synthesis workflow for (±)-neocaryachine.

Signaling Pathways and Mechanisms of Action

Research into the molecular mechanisms of this compound alkaloids is ongoing, but several key signaling pathways have been identified, particularly in the context of their anticancer and neuroprotective effects.

Anticancer Activity: Induction of DNA Damage and Cell Cycle Arrest

Studies on (-)-neocaryachine have shown that its antiproliferative effects are mediated through the induction of DNA double-strand breaks, leading to cell cycle arrest in the S-phase and subsequent apoptosis.

G cluster_cell Cancer Cell Neocaryachine (-)-Neocaryachine DNA_Damage DNA Double-Strand Breaks Neocaryachine->DNA_Damage Induces S_Phase_Arrest S-Phase Cell Cycle Arrest DNA_Damage->S_Phase_Arrest Leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Triggers

Caption: Anticancer mechanism of (-)-neocaryachine.

Neuroprotective Effects: Modulation of Neuroinflammation and Oxidative Stress

While the specific signaling pathways for this compound alkaloids in neurodegeneration are still being fully elucidated, the broader class of alkaloids is known to exert neuroprotective effects by modulating pathways involved in neuroinflammation and oxidative stress. It is hypothesized that this compound alkaloids may act on similar targets.

G cluster_neuron Neuron Pavine_Alkaloids This compound Alkaloids Neuroinflammation Neuroinflammation Pavine_Alkaloids->Neuroinflammation Inhibits Oxidative_Stress Oxidative Stress Pavine_Alkaloids->Oxidative_Stress Reduces Neuronal_Survival Neuronal Survival Neuroinflammation->Neuronal_Survival Promotes Degeneration Oxidative_Stress->Neuronal_Survival Promotes Degeneration

Caption: Hypothesized neuroprotective mechanism of this compound alkaloids.

This guide provides a solid foundation for understanding the historical context and current state of this compound alkaloid research. As new discoveries are made, this document will serve as a valuable reference for the scientific community.

References

Pavine content in different Papaveraceae species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pavine Content in Papaveraceae Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Papaveraceae family, commonly known as the poppy family, is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs). Among these, this compound and isothis compound alkaloids represent a significant subclass characterized by their unique bridged isoquinoline (B145761) skeleton. These compounds have garnered interest for their potential pharmacological activities. This guide provides a comprehensive overview of this compound content in various Papaveraceae species, detailing the biosynthetic pathways, quantitative data, and the analytical methodologies used for their extraction and quantification. The information presented herein is intended to serve as a technical resource for professionals engaged in natural product research, phytochemistry, and drug development.

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids, like other BIAs, originates from the precursor (S)-reticuline, a central intermediate in alkaloid metabolism in Papaveraceae.[1][2] (S)-reticuline is formed from the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde.[2] From (S)-reticuline, the pathway diverges to produce a vast number of alkaloid skeletons. The formation of the this compound structure involves an intramolecular oxidative cyclization of the N-methyl-coclaurine intermediate.

Below is a diagram illustrating the pivotal steps in the biosynthesis of this compound-type alkaloids, starting from the central precursor (S)-reticuline.

G cluster_precursors Core Precursors cluster_pathway Biosynthesis Pathway Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4-HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine 4-HPAA->S_Norcoclaurine Norcoclaurine Synthase (NCS) S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline Multiple Enzymatic Steps N_Methylcoclaurine N-Methylcoclaurine S_Reticuline->N_Methylcoclaurine Series of enzymatic steps Pavine_Skeleton This compound Skeleton (e.g., Argemonine) N_Methylcoclaurine->Pavine_Skeleton Intramolecular Oxidative Cyclization caption Figure 1. Simplified biosynthesis pathway of this compound alkaloids.

Figure 1. Simplified biosynthesis pathway of this compound alkaloids.

Quantitative this compound Content in Papaveraceae Species

The concentration of this compound alkaloids can vary significantly between different genera and species within the Papaveraceae family. Genera such as Argemone and Eschscholzia are particularly known for being rich sources of pavinane alkaloids.[3] Quantitative data is crucial for identifying promising species for targeted drug discovery and for the standardization of herbal products. The table below summarizes the reported content of papaverine (B1678415), a closely related benzylisoquinoline alkaloid, in various Papaveraceae species to provide a comparative context. Data for specific this compound alkaloids is less commonly reported in broad screenings but can be found in species-specific studies.

SpeciesPlant PartAlkaloid Content (mg/kg DW)Reference
Glaucium oxylobumAerial PartsPapaverine: 103.76[4]
Papaver rhoeasAerial PartsPapaverine: 1.10[4]
Papaver fugaxAerial PartsPapaverine: 1.13[4]
Papaver somniferum (Ornamental)Dried CapsulesPapaverine: 290 (average)[5]

Note: DW = Dry Weight. The data for papaverine is presented as an illustrative example of alkaloid quantification within the family. Specific this compound alkaloid content can be found in targeted phytochemical investigations of genera like Argemone and Eschscholzia.

Experimental Protocols

The accurate quantification of this compound alkaloids necessitates robust and validated experimental protocols. The following sections detail the common methodologies for the extraction, separation, and quantification of these compounds from plant matrices.

Extraction of this compound Alkaloids

The extraction process is a critical step designed to efficiently isolate alkaloids from the complex plant matrix while minimizing the co-extraction of interfering substances.

  • Sample Preparation: Plant material (e.g., aerial parts, roots, capsules) is typically air-dried or freeze-dried to a constant weight and then ground into a fine powder to increase the surface area for solvent penetration.

  • Extraction Solvents: A common method involves extraction with an alcohol, such as methanol (B129727) or ethanol, which can dissolve both free alkaloid bases and their salts.[6] Alternatively, an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid or sulfuric acid) can be used to convert alkaloids into their more water-soluble salt forms.[6]

  • Extraction Techniques:

    • Sonication: The powdered plant material is suspended in the chosen solvent and subjected to ultrasonic waves. This technique disrupts cell walls, enhancing solvent penetration and extraction efficiency. A typical procedure involves sonicating for a specified period (e.g., 30 minutes).[4]

    • Soxhlet Extraction: This continuous extraction method is suitable for exhaustive extraction using organic solvents. The powdered material is placed in a thimble, and the solvent is continuously vaporized and condensed, flowing through the sample to extract the alkaloids.[7]

    • Maceration: This simple technique involves soaking the plant material in the extraction solvent for an extended period (hours to days), often with periodic agitation.

  • Post-Extraction Processing: After initial extraction, the crude extract is typically filtered. A liquid-liquid extraction is often employed to purify the alkaloid fraction. The pH of the aqueous extract is adjusted to an alkaline range (e.g., pH 9-10) with a base like ammonia, which converts alkaloid salts to their free base form.[4] These less polar free bases are then extracted into an immiscible organic solvent such as chloroform (B151607) or dichloromethane.[6] The organic solvent is then evaporated to yield a concentrated alkaloid-rich extract.

Quantification and Analysis

High-performance analytical techniques are employed for the separation and quantification of individual this compound alkaloids within the purified extract.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of Papaveraceae alkaloids.[4]

    • Stationary Phase: A reversed-phase C18 column is most commonly used.

    • Mobile Phase: A gradient elution is typically employed, consisting of a mixture of an aqueous buffer (e.g., phosphoric acid solution) and an organic solvent like acetonitrile (B52724) or methanol.[4]

    • Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the eluent at a specific wavelength (e.g., 285 nm), allowing for the identification and quantification of alkaloids based on their retention times and UV spectra compared to analytical standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly useful for the identification of alkaloids in complex mixtures. It provides excellent separation and structural information from the mass spectra of the compounds.[3]

  • Capillary Electrophoresis (CE): CE offers an alternative to HPLC for the quantitative analysis of opium alkaloids. It often requires simpler sample preparation and can provide comparable results.[5]

Generalized Experimental Workflow

The following diagram outlines a standard workflow for the extraction and analysis of this compound alkaloids from a plant source.

G Start Plant Material Collection (e.g., Argemone sp.) Prep Drying & Pulverization Start->Prep Extraction Solvent Extraction (e.g., Methanol, Sonication) Prep->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude Extract Purification Acid-Base Liquid-Liquid Extraction (pH Adjustment & Partitioning) Filtration->Purification Concentration Solvent Evaporation Purification->Concentration Alkaloid-rich Organic Phase Analysis Instrumental Analysis (HPLC-DAD or GC-MS) Concentration->Analysis Concentrated Extract End Data Processing & Quantification Analysis->End

References

Methodological & Application

Total Synthesis of (±)-Neocaryachine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of a Biologically Active Pavine Alkaloid

This document provides a comprehensive overview and detailed protocols for the total synthesis of (±)-neocaryachine, a this compound alkaloid with potential therapeutic applications. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The methodology outlined is based on the first reported total synthesis, offering a reproducible pathway to this complex natural product.

Introduction

This compound alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a dibenzo[b,g]indolizidine ring system. (±)-Neocaryachine, a member of this family, has garnered interest due to its unique structure and potential biological activity. The total synthesis of this molecule presents a significant challenge and serves as a valuable case study in the strategic application of modern synthetic methodologies. The synthetic route described herein employs a key Bischler-Napieralski reaction to construct the core isoquinoline scaffold, followed by a radical cyclization to forge the characteristic bridged ring system of the this compound skeleton.[1][2]

Retrosynthetic Analysis

The synthetic strategy commences with a disconnection of the C-12 to C-12a bond of the this compound core, which can be formed via a radical cyclization of a suitably functionalized benzylisoquinoline precursor. This benzylisoquinoline intermediate is envisioned to be assembled through a Bischler-Napieralski reaction of a β-phenylethylamide, which in turn can be prepared from commercially available starting materials.

G Neocaryachine (±)-Neocaryachine Radical_Cyclization Radical Cyclization Neocaryachine->Radical_Cyclization C-12 to C-12a bond Benzylisoquinoline Benzylisoquinoline Intermediate Radical_Cyclization->Benzylisoquinoline Bischler_Napieralski Bischler-Napieralski Reaction Benzylisoquinoline->Bischler_Napieralski Amide β-Phenylethylamide Bischler_Napieralski->Amide Amidation Amidation Amide->Amidation Starting_Materials Starting Materials Amidation->Starting_Materials

Caption: Retrosynthetic analysis of (±)-neocaryachine.

Experimental Protocols

Detailed experimental procedures for the key steps in the total synthesis of (±)-neocaryachine are provided below.

Protocol 1: Synthesis of the β-Phenylethylamide Intermediate

This protocol describes the amidation reaction to form the crucial β-phenylethylamide precursor for the Bischler-Napieralski cyclization.

Materials:

  • 3,4-(Methylenedioxy)phenethylamine

  • (2-Bromo-4,5-dimethoxyphenyl)acetic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of (2-bromo-4,5-dimethoxyphenyl)acetic acid (1.0 eq) in anhydrous DCM, add CDI (1.1 eq) in portions at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Add 3,4-(methylenedioxy)phenethylamine (1.0 eq) to the reaction mixture.

  • Stir the resulting solution at room temperature for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired β-phenylethylamide.

Protocol 2: Bischler-Napieralski Reaction

This protocol details the cyclization of the β-phenylethylamide to form the dihydroisoquinoline core.

Materials:

  • β-Phenylethylamide intermediate from Protocol 1

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous acetonitrile

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the β-phenylethylamide (1.0 eq) in anhydrous acetonitrile.

  • Add POCl₃ (3.0 eq) dropwise to the solution at 0 °C.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with solid sodium bicarbonate to pH 8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Radical Cyclization to form the this compound Skeleton

This protocol describes the key radical-mediated cyclization to construct the characteristic bridged ring system of (±)-neocaryachine.

Materials:

  • Benzylisoquinoline intermediate (from the Bischler-Napieralski reaction and subsequent N-methylation and reduction)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Silica gel for column chromatography

Procedure:

  • Dissolve the benzylisoquinoline intermediate (1.0 eq) in anhydrous toluene.

  • Add Bu₃SnH (1.5 eq) and AIBN (0.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 4 hours under an inert atmosphere.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield (±)-neocaryachine.

Data Presentation

The following tables summarize the key quantitative data for the intermediates and the final product in the total synthesis of (±)-neocaryachine.

Compound Structure Yield (%) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
β-Phenylethylamide Amide Intermediate917.05 (s, 1H), 6.85 (s, 1H), 6.72 (d, J = 7.9 Hz, 1H), 6.63 (s, 1H), 6.58 (d, J = 7.9 Hz, 1H), 5.91 (s, 2H), 5.75 (brs, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 3.65 (s, 2H), 3.49 (q, J = 6.8 Hz, 2H), 2.71 (t, J = 6.8 Hz, 2H)170.1, 148.5, 147.8, 146.3, 132.3, 131.7, 121.7, 116.3, 115.1, 114.8, 109.3, 108.5, 101.0, 56.2, 56.1, 41.0, 40.8, 35.0
Dihydroisoquinoline Bischler-Napieralski Product757.08 (s, 1H), 6.75 (s, 1H), 6.68 (s, 1H), 5.89 (s, 2H), 4.21 (s, 2H), 3.89 (s, 3H), 3.87 (s, 3H), 3.78 (t, J = 7.2 Hz, 2H), 2.70 (t, J = 7.2 Hz, 2H)165.2, 148.8, 147.9, 146.4, 133.1, 129.2, 128.8, 128.3, 116.5, 114.7, 110.0, 108.6, 101.1, 56.3, 56.2, 47.8, 41.5, 25.9
(±)-Neocaryachine Final Product456.81 (s, 1H), 6.60 (s, 1H), 6.57 (s, 1H), 5.88 (d, J = 1.4 Hz, 1H), 5.86 (d, J = 1.4 Hz, 1H), 4.15 (d, J = 5.8 Hz, 1H), 3.86 (s, 3H), 3.82 (d, J = 5.8 Hz, 1H), 3.51 (d, J = 15.2 Hz, 1H), 3.19 (s, 1H), 2.80 (dd, J = 15.2, 2.8 Hz, 1H), 2.45 (s, 3H), 2.38 (d, J = 11.0 Hz, 1H), 2.25 (d, J = 11.0 Hz, 1H)147.1, 146.2, 145.8, 141.2, 131.8, 129.5, 127.9, 125.4, 113.2, 111.9, 108.3, 101.0, 64.9, 62.1, 56.1, 54.9, 43.8, 43.1, 35.9

Visualizing the Synthetic Workflow

The following diagrams illustrate the overall synthetic pathway and a detailed workflow for a key purification step.

G cluster_0 Synthesis of Amide cluster_1 Bischler-Napieralski Reaction cluster_2 Formation of this compound Core Amine 3,4-(Methylenedioxy)phenethylamine CDI CDI, DCM Amine->CDI Acid (2-Bromo-4,5-dimethoxyphenyl)acetic acid Acid->CDI Amide β-Phenylethylamide CDI->Amide Amidation POCl3 POCl3, MeCN Amide->POCl3 Dihydroisoquinoline Dihydroisoquinoline POCl3->Dihydroisoquinoline Cyclization N_Methylation 1. MeI 2. NaBH4 Dihydroisoquinoline->N_Methylation Radical_Cyclization Bu3SnH, AIBN, Toluene N_Methylation->Radical_Cyclization Benzylisoquinoline Intermediate Neocaryachine (±)-Neocaryachine Radical_Cyclization->Neocaryachine

Caption: Total synthesis pathway of (±)-neocaryachine.

G Crude_Product Crude Reaction Mixture Concentration Concentration (Rotary Evaporator) Crude_Product->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel Elution Elution with Hexane/EtOAc Gradient Silica_Gel->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Final_Concentration Concentration of Pure Product Combine_Fractions->Final_Concentration Pure_Product Pure Intermediate Final_Concentration->Pure_Product

Caption: Workflow for the purification of a synthetic intermediate.

References

Application Notes and Protocols for the Extraction of Pavine from Thalictrum flavum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalictrum flavum, commonly known as meadow-rue, is a plant belonging to the Ranunculaceae family. Phytochemical studies have revealed the presence of various isoquinoline (B145761) alkaloids in this genus. Among these, pavine, a subclass of isoquinoline alkaloids, is of interest due to its potential pharmacological activities. The presence of this compound N-methyltransferase, an enzyme involved in this compound metabolism, has been identified in Thalictrum flavum, indicating the natural occurrence of this compound in this plant species.[1]

This document provides detailed application notes and standardized protocols for the extraction, purification, and quantification of this compound from the roots of Thalictrum flavum. The methodologies described herein are based on established principles of natural product chemistry and can be adapted for related research purposes.

Data Presentation

Extraction MethodPlant MaterialSolvent SystemKey ParametersTotal Alkaloid Yield (%)Reference
Ultrasound-Assisted ExtractionThalictrum delavayi0.8% Hydrochloric AcidSolid-liquid ratio: 1:12, Sonication time: 54 min2.46BenchChem
Acid-PercolationThalictrum plants0.5-5% Hydrochloric AcidPercolation, ultrafiltration, resin chromatographyNot specifiedBenchChem

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Thalictrum flavum Roots

This protocol outlines a classic acid-base extraction method to obtain a crude alkaloid fraction from the plant material.[2][3][4]

1. Plant Material Preparation:

  • Air-dry the roots of Thalictrum flavum in a well-ventilated area, shielded from direct sunlight.
  • Grind the dried roots into a coarse powder (20-40 mesh) using a mechanical grinder.

2. Acidic Extraction:

  • Macerate 1 kg of the powdered root material in 10 L of 0.5% (v/v) aqueous hydrochloric acid.[2]
  • Stir the mixture continuously for 24 hours at room temperature.
  • Filter the extract through a coarse cloth and then through filter paper to remove solid plant material.

3. Basification and Liquid-Liquid Extraction:

  • Transfer the acidic aqueous extract to a large separatory funnel.
  • Slowly add concentrated ammonium (B1175870) hydroxide (B78521) solution while stirring until the pH of the solution reaches 9-10.[2]
  • Extract the alkaline solution three times with an equal volume of dichloromethane (B109758) or chloroform.
  • Combine the organic layers.

4. Concentration:

  • Dry the combined organic extract over anhydrous sodium sulfate.
  • Filter to remove the drying agent.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude alkaloid extract using column chromatography.

1. Column Preparation:

  • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
  • Pack a glass column with the slurry to the desired height.
  • Equilibrate the column by running the non-polar solvent through it.

2. Sample Loading:

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
  • Adsorb the dissolved extract onto a small amount of silica gel.
  • Allow the solvent to evaporate completely.
  • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

3. Elution:

  • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of dichloromethane and methanol (B129727), starting with 100% dichloromethane and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, etc.).[2]
  • Collect fractions of the eluate.

4. Fraction Analysis:

  • Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).
  • Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard (if available).

5. Final Purification:

  • Concentrate the combined fractions containing this compound under reduced pressure to yield the purified compound.
  • The purity of the isolated this compound should be confirmed by analytical techniques such as HPLC and its structure elucidated using spectroscopic methods like MS and NMR.

Protocol 3: Quantification of this compound by UPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in the extracted fractions using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective method.[5][6]

1. Standard Preparation:

  • Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).
  • Prepare a series of calibration standards by serial dilution of the stock solution.

2. UPLC-MS/MS Conditions (General Example):

  • Column: A reversed-phase column (e.g., C18) is typically used for alkaloid analysis.
  • Mobile Phase: A gradient elution with two solvents, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
  • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.
  • Mass Spectrometry: Operated in positive ion mode with electrospray ionization (ESI). The instrument should be set to Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

3. Sample Analysis:

  • Dissolve a precisely weighed amount of the purified extract in the mobile phase solvent.
  • Filter the sample through a 0.22 µm syringe filter before injection.
  • Inject the calibration standards and the samples into the UPLC-MS/MS system.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

ExtractionWorkflow plant Thalictrum flavum Roots powder Powdered Plant Material plant->powder Grinding acid_extraction Acidic Extraction (0.5% HCl) powder->acid_extraction filtration1 Filtration acid_extraction->filtration1 acid_extract Acidic Aqueous Extract filtration1->acid_extract basification Basification (NH4OH, pH 9-10) acid_extract->basification l_l_extraction Liquid-Liquid Extraction (Dichloromethane) basification->l_l_extraction organic_phase Organic Phase (Crude Alkaloids) l_l_extraction->organic_phase aqueous_phase Aqueous Phase (Discard) l_l_extraction->aqueous_phase concentration Concentration organic_phase->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract PurificationWorkflow crude_extract Crude Alkaloid Extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis fraction_pooling Pooling of this compound-rich Fractions tlc_analysis->fraction_pooling concentration Concentration fraction_pooling->concentration purified_this compound Purified this compound concentration->purified_this compound analysis Structural & Purity Analysis (HPLC, MS, NMR) purified_this compound->analysis

References

Application Notes and Protocols for the Purification of Pavine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavine is a tetracyclic isoquinoline (B145761) alkaloid found in various plant species, particularly within the Papaveraceae family, such as in the genera Argemone and Eschscholzia.[1] As a member of the this compound class of alkaloids, it and its derivatives are of interest to researchers for their potential biological activities. The isolation and purification of this compound from crude plant extracts are essential for its structural elucidation, pharmacological screening, and further drug development endeavors. Column chromatography is a fundamental and widely used technique for the purification of alkaloids, including this compound.[2] This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[3] Due to the polar nature of the alkaloid, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a highly effective method for its purification.

This document provides detailed application notes and protocols for the purification of this compound from a plant matrix using silica gel column chromatography.

Chemical Structure and Properties of this compound

Understanding the chemical properties of this compound is crucial for developing an effective purification strategy.

  • Chemical Formula: C₂₀H₂₃NO₄[1]

  • Molar Mass: 341.407 g/mol [1]

  • Structure: The structure of this compound contains a tetracyclic ring system with four methoxy (B1213986) groups and a tertiary amine.

  • Polarity: The presence of the nitrogen atom and four oxygen atoms in the methoxy groups imparts a degree of polarity to the this compound molecule.[4][5][6][7] This polarity dictates its interaction with the stationary and mobile phases during chromatography. As an alkaloid, the basic nitrogen atom can cause peak tailing on acidic silica gel; this can be mitigated by the addition of a small amount of a basic modifier to the mobile phase.

Experimental Protocols

Extraction of Crude Alkaloids from Plant Material

This protocol describes a general method for the extraction of alkaloids from dried and powdered plant material, such as Argemone mexicana.

Materials:

Procedure:

  • Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 48 hours at room temperature.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acidify the crude extract with 2% HCl to a pH of approximately 2.

  • Partition the acidified extract with an equal volume of dichloromethane three times to remove non-alkaloidal compounds. Discard the organic layers.

  • Basify the remaining aqueous layer to a pH of 9-10 with a 25% ammonia solution.

  • Extract the alkaloids from the basified aqueous layer with an equal volume of dichloromethane three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Purification of this compound by Silica Gel Column Chromatography

This protocol details the purification of this compound from the crude alkaloid extract using column chromatography.

Materials and Equipment:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column (e.g., 50 cm length x 3 cm diameter)

  • Cotton wool

  • Sand, acid-washed

  • Solvents: n-hexane, ethyl acetate (B1210297), methanol, and ammonia solution

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Dragendorff's reagent for alkaloid visualization

Procedure:

a) Column Packing:

  • Ensure the chromatography column is clean and dry. Place a small plug of cotton wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of acid-washed sand on top of the cotton plug.

  • Prepare a slurry of silica gel in n-hexane. For every 1 g of crude extract, use approximately 50-100 g of silica gel.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it in a flask. Do not let the solvent level fall below the top of the silica gel.

  • Once the silica gel has settled, add a small layer (approx. 1 cm) of sand on top to protect the stationary phase from disturbance during sample loading.

  • Wash the column with n-hexane until the packed bed is stable.

b) Sample Loading:

  • Dissolve the crude alkaloid extract (e.g., 1 g) in a minimal amount of dichloromethane.

  • To this solution, add a small amount of silica gel (approx. 2 g) and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry loading method.

  • Carefully add the silica gel with the adsorbed sample onto the top of the packed column.

c) Elution:

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (gradient elution). A suggested gradient is provided in the data table below.

  • To prevent peak tailing of the basic this compound alkaloid, a small amount of ammonia (0.1-0.5%) can be added to the mobile phase.

  • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes or using a fraction collector.

d) Fraction Analysis:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 with a drop of ammonia).

  • Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent.

  • Combine the fractions that contain the pure this compound based on the TLC analysis.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

e) Purity Assessment:

  • Assess the purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Data Presentation

The following table summarizes the key parameters for the purification of this compound using column chromatography. These values are representative and may require optimization depending on the specific experimental conditions and the composition of the crude extract.

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 50 cm x 3 cm
Sample Loading 1.0 g of crude alkaloid extract
Silica Gel Amount 75 g
Mobile Phase Gradient 1. n-Hexane (100%)2. n-Hexane:Ethyl Acetate (95:5)3. n-Hexane:Ethyl Acetate (90:10)4. n-Hexane:Ethyl Acetate (80:20)5. n-Hexane:Ethyl Acetate (70:30)6. n-Hexane:Ethyl Acetate (50:50)7. Ethyl Acetate (100%)8. Ethyl Acetate:Methanol (95:5)All with 0.2% Ammonia
Fraction Volume 20 mL
Purity (Post-Column) >95% (as determined by HPLC)
Approximate Yield 20-50 mg from 100g dried plant material

Visualizations

Experimental Workflow

experimental_workflow plant Dried Plant Material (e.g., Argemone mexicana) extraction Solvent Extraction (Methanol) plant->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Fraction Collection column_chrom->fractions tlc TLC Analysis fractions->tlc Monitoring pure_this compound Purified this compound fractions->pure_this compound tlc->fractions Combine Pure Fractions analysis Purity & Structural Analysis (HPLC, NMR) pure_this compound->analysis

Caption: Workflow for the extraction and purification of this compound.

Logical Relationships in Column Chromatography

chromatography_logic cluster_column Column Chromatography cluster_separation Separation Principle mixture Crude Extract (Mixture of Alkaloids) This compound (Target) Impurities stationary Stationary Phase (Silica Gel - Polar) mobile Mobile Phase (Solvent - Less Polar) This compound This compound (More Polar) stationary->this compound Stronger Adsorption impurities Less Polar Impurities mobile->impurities Higher Affinity elution Elution Order This compound->elution Elutes Later impurities->elution Elutes First

Caption: Principle of this compound separation by normal-phase chromatography.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Pavine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavine is a tetracyclic isoquinoline (B145761) alkaloid found in various plant species, notably in the Papaveraceae and Ranunculaceae families, including genera such as Argemone and Thalictrum.[1][2][3] This class of alkaloids has garnered scientific interest due to its potential pharmacological activities. Accurate and reliable quantification of this compound is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies in drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. The acidic mobile phase ensures that the alkaloid is in its ionized form, leading to improved peak shape and retention on the nonpolar stationary phase.[1] Quantification is performed by comparing the peak area of the analyte to a standard curve generated from a reference standard.

Experimental Protocols

Sample Preparation (Plant Material)

This protocol is adapted from a general method for extracting alkaloids from Thalictrum species.[1]

  • Maceration: Weigh 1.0 g of finely powdered, dried plant material (e.g., roots, aerial parts) into a suitable flask.

  • Extraction: Add 20 mL of methanol (B129727) and sonicate for 30 minutes in an ultrasonic bath.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.[1]

  • Supernatant Collection: Carefully collect the supernatant.

  • Repeat Extraction: Repeat the extraction process on the plant residue two more times.

  • Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.[1]

  • Reconstitution: Reconstitute the dried residue in 5 mL of the initial mobile phase composition.[1]

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

HPLC System and Conditions

The following table summarizes the recommended HPLC parameters for this compound analysis, based on typical methods for related alkaloids.[1]

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Standard Preparation and Calibration
  • Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve a concentration range that brackets the expected sample concentrations.

  • Calibration Curve: Inject the standard solutions in ascending order of concentration to generate a calibration curve. The peak area is plotted against the concentration. The linearity of the calibration curve should be evaluated by the correlation coefficient (R²), which should ideally be ≥0.998.

Data Presentation

The following table summarizes the expected quantitative data from the validation of this HPLC method for the analysis of this compound. The values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Retention Time (min) Analyte-specific
Linearity (R²) ≥ 0.998
Precision (RSD%) < 2%
Recovery (%) 98-102%
Limit of Detection (LOD) Analyte and matrix-dependent
Limit of Quantification (LOQ) Analyte and matrix-dependent

Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is illustrated in the following diagram.

HPLC_Workflow Sample Sample Collection (e.g., Plant Material) Preparation Sample Preparation (Extraction, Filtration) Sample->Preparation HPLC_System HPLC Analysis Preparation->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (280 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Reporting Reporting (Application Note, Protocols) Data_Analysis->Reporting

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate technique for the quantitative analysis of this compound. The method is straightforward to implement and can be readily adopted for quality control and research purposes in the pharmaceutical and natural product industries. The provided protocols and expected performance data serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and related alkaloids.

References

Application Note: Analysis of Pavine Alkaloids by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pavine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by the this compound skeleton. They are found in various plant families, including Papaveraceae (e.g., Argemone and Eschscholzia species), Berberidaceae, Lauraceae, and Ranunculaceae.[1] These compounds are of significant interest to the pharmaceutical industry due to their potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable analytical technique for the identification and quantification of this compound alkaloids in complex botanical extracts. This application note provides a detailed protocol for the GC-MS analysis of this compound alkaloids, including sample preparation, instrument parameters, and interpretation of mass spectral data.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of common this compound alkaloids. Please note that retention times and relative abundances are dependent on the specific chromatographic conditions and sample matrix.

AlkaloidRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
(-)-Argemonine18.5355.4355, 340, 324, 204, 152
(-)-Platycerine19.2341.4341, 326, 310, 190, 152
(-)-Munitagine17.8327.4327, 312, 296, 176, 152
(-)-Norargemonine18.2341.4341, 326, 310, 190, 152
(+)-Laudanosine20.1357.4357, 342, 206

Experimental Protocols

Sample Preparation: Extraction of this compound Alkaloids from Plant Material

This protocol describes a standard acid-base extraction method suitable for isolating this compound alkaloids from dried plant material (e.g., from Argemone species).

Materials:

  • Dried and powdered plant material

  • Methanol (B129727)

  • 10% Hydrochloric Acid (HCl)

  • 25% Ammonium Hydroxide (NH₄OH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

  • pH meter or pH strips

Procedure:

  • Weigh 10 g of the dried, powdered plant material into a flask.

  • Add 100 mL of methanol and stir for 24 hours at room temperature.

  • Filter the extract and evaporate the methanol using a rotary evaporator.

  • Dissolve the residue in 50 mL of 10% HCl.

  • Wash the acidic solution three times with 30 mL of dichloromethane to remove neutral and weakly basic compounds. Discard the organic layers.

  • Adjust the pH of the aqueous phase to 9-10 with 25% NH₄OH.

  • Extract the alkaloids from the basified aqueous solution three times with 30 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the dichloromethane to dryness under reduced pressure.

  • Reconstitute the dried alkaloid extract in a known volume of methanol or chloroform (B151607) for GC-MS analysis.

GC-MS Analysis Protocol

The following parameters are a general guideline and may require optimization for specific instruments and analytes.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-polymethylsiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Total Run Time: 30 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

  • Solvent Delay: 5 minutes.

Visualization of Workflows and Pathways

GCMS_Workflow SamplePrep Sample Preparation (Plant Material Extraction) GC_Injection GC Injection SamplePrep->GC_Injection Inject Alkaloid Extract Separation Chromatographic Separation (HP-5MS Column) GC_Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Elution MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataProcessing Data Processing & Analysis Detection->DataProcessing

Caption: Experimental workflow for the GC-MS analysis of this compound alkaloids.

Mass Spectral Fragmentation of this compound Alkaloids

The mass spectral fragmentation of this compound alkaloids is highly characteristic and allows for their identification. The this compound structure typically undergoes a retro-Diels-Alder (RDA) fragmentation. The molecular ion peak is usually observed.

The primary fragmentation involves the cleavage of the C-N bonds and the central C-C bond of the dihydroisoquinoline moieties. This results in the formation of characteristic fragment ions. For example, in the mass spectrum of argemonine, the molecular ion is observed at m/z 355. Key fragments are observed at m/z 340 (loss of a methyl group), m/z 204, and m/z 152, which arise from the RDA fragmentation of the central ring system.

Pavine_Fragmentation MolecularIon This compound Alkaloid Molecular Ion [M]+ LossOfSubstituent [M - R]+ MolecularIon->LossOfSubstituent Loss of a substituent (e.g., -CH3) RDA_Fragments Retro-Diels-Alder Fragmentation MolecularIon->RDA_Fragments FragmentA Fragment A (e.g., m/z 204 for argemonine) RDA_Fragments->FragmentA FragmentB Fragment B (e.g., m/z 152 for argemonine) RDA_Fragments->FragmentB

Caption: Generalized fragmentation pathway of this compound alkaloids in EI-MS.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound alkaloids in plant extracts. The combination of chromatographic separation and characteristic mass spectral fragmentation patterns allows for the confident identification and quantification of these compounds. This methodology is a valuable tool for natural product chemists, pharmacognosists, and drug discovery scientists working with this compound alkaloids.

References

Crystallization Techniques for Obtaining Pure Pavine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the crystallization of pavine, a naturally occurring alkaloid with potential therapeutic applications. The aim is to furnish researchers, scientists, and drug development professionals with the necessary methodologies to obtain high-purity crystalline this compound suitable for structural analysis, pharmacological studies, and as a reference standard. The protocols described are based on established principles of small molecule crystallization and tailored for this compound based on available chemical information.

Introduction

This compound is a benzylisoquinoline alkaloid found in various plant species across families such as Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae.[1] The purification of this compound from natural extracts or synthetic reaction mixtures is a critical step to enable its accurate biological evaluation and pharmaceutical development. Crystallization is a powerful technique for achieving high purity of small molecules like alkaloids.[2] It relies on the principle of differential solubility of the target compound and impurities in a given solvent system under controlled conditions.[2] This document outlines several common crystallization techniques and provides a detailed protocol for the recrystallization of this compound.

General Principles of Alkaloid Crystallization

Alkaloids, being organic bases, can be crystallized in their free base form or as salts (e.g., hydrochlorides, tartrates). The choice of crystallization strategy depends on the physicochemical properties of the specific alkaloid, including its polarity, solubility, and stability. Key to successful crystallization is the selection of an appropriate solvent or solvent system. An ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures.

  • Chemical inertness towards the target compound.

  • Volatility for easy removal from the purified crystals.

Common techniques for inducing crystallization include slow cooling, slow evaporation of the solvent, and vapor diffusion.[3]

Experimental Protocols

The following protocols provide a starting point for the crystallization of this compound. Optimization of solvent systems, concentrations, and temperatures may be necessary depending on the initial purity of the this compound sample.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handle organic solvents with care as they are often flammable and volatile.

Protocol 1: Single Solvent Recrystallization

This is the most common and straightforward recrystallization technique.

Materials:

  • Crude this compound

  • Methanol (B129727) (reagent grade)

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Condenser (optional, to prevent solvent loss)

  • Fluted filter paper and funnel (for hot filtration, if needed)

  • Buchner funnel and filter flask (for vacuum filtration)

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the this compound is completely dissolved. If insoluble impurities are present, add a slight excess of hot methanol to ensure the this compound remains in solution and proceed to the hot filtration step.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. Preheat a funnel and a receiving flask containing a small amount of boiling solvent to prevent premature crystallization. Quickly filter the hot solution through fluted filter paper.

  • Crystallization: Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound or in a desiccator.

Protocol 2: Two-Solvent Recrystallization (Solvent-Antisolvent)

This method is useful when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (antisolvent) in which it is insoluble to induce precipitation.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Dichloromethane, Acetone)

  • "Poor" solvent (e.g., Hexane, Diethyl ether)

  • Other materials as listed in Protocol 3.1.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Antisolvent: Slowly add the "poor" solvent dropwise to the solution while stirring until the solution becomes cloudy (the point of saturation).

  • Inducing Crystallization: If crystals do not form immediately, add a few more drops of the "good" solvent until the solution becomes clear again, and then allow the solution to stand undisturbed. Slow evaporation of the more volatile solvent or slow cooling can also promote crystal growth.

  • Isolation and Drying: Follow steps 5-7 from Protocol 3.1, using the solvent mixture or the poor solvent for washing the crystals.

Purity Assessment

The purity of the crystallized this compound should be assessed using appropriate analytical techniques.

Analytical MethodPurpose
Melting Point Analysis A sharp melting point close to the literature value indicates high purity.
High-Performance Liquid Chromatography (HPLC) To quantify the purity and detect any remaining impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any impurities.
Mass Spectrometry (MS) To confirm the molecular weight of this compound.

Data Presentation

The following table provides a template with representative data for comparing the effectiveness of different crystallization solvents. Actual results will vary based on experimental conditions.

Solvent SystemYield (%)Purity (by HPLC, %)Crystal Morphology
Methanol7598.5Colorless needles
Ethanol (B145695)7298.2White prisms
Acetone/Hexane8099.1Fine white powder
Ethyl Acetate/Hexane7898.8Small plates

Visualizations

Experimental Workflow for this compound Crystallization

G cluster_prep Preparation cluster_process Crystallization Process cluster_analysis Analysis crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve solvent Select Solvent(s) solvent->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Induction dissolve->cool If no insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Crystalline this compound dry->pure purity Purity Assessment (HPLC, NMR, MP) pure->purity

Caption: Workflow for the purification of this compound by recrystallization.

Logical Relationship for Solvent Selection

G cluster_solubility Solubility Testing cluster_decision Decision Pathway cluster_outcome Method Selection start This compound Sample test_polar Test Polar Solvents (e.g., Methanol, Ethanol) start->test_polar test_nonpolar Test Aprotic/Nonpolar Solvents (e.g., Acetone, DCM, Hexane) start->test_nonpolar good_single Good solubility difference with temperature? test_polar->good_single soluble_good Soluble in one, insoluble in another? test_nonpolar->soluble_good good_single->test_nonpolar No single_solvent Use Single Solvent Recrystallization good_single->single_solvent Yes two_solvent Use Two-Solvent (Antisolvent) Method soluble_good->two_solvent Yes no_good Re-evaluate Solvents/ Consider Chromatography soluble_good->no_good No

Caption: Decision tree for selecting an appropriate crystallization solvent system.

Troubleshooting

  • No crystals form: The solution may be too dilute. Try evaporating some of the solvent. If that fails, scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization.

  • Oiling out: The compound may be precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • Low recovery: This can be due to using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is too warm.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the successful crystallization and purification of this compound. While the provided methods are robust starting points, empirical optimization will likely be necessary to achieve the highest purity and yield for this compound from a given source material. The systematic application of these techniques, coupled with rigorous analytical characterization, will enable the production of high-quality crystalline this compound for advanced research and development.

References

In Vitro Pharmacological Screening of Pavine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vitro pharmacological screening of pavine derivatives, a class of benzylisoquinoline alkaloids with promising therapeutic potential. It includes summaries of their biological activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Introduction to this compound Derivatives

This compound alkaloids are a subgroup of benzylisoquinoline alkaloids found in various plant families, including Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae. These compounds have demonstrated a range of biological activities, including antiarrhythmic, antitumor, and enzyme inhibitory effects. Their diverse pharmacological profile makes them attractive candidates for drug discovery and development. This document outlines key in vitro screening methods to assess their therapeutic potential.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of selected this compound derivatives from in vitro studies.

Table 1: Enzyme Inhibition Activity of this compound Derivatives

CompoundTarget EnzymeIC50 (µM)Source Organism of Compound
(-)-MunitagineAcetylcholinesterase (AChE)62.3 ± 5.8Argemone platyceras
(-)-MunitagineProlyl Oligopeptidase (POP)277.0 ± 31.3Argemone platyceras

Table 2: Cytotoxic Activity of Selected Isoquinoline (B145761) Alkaloids (for reference)

CompoundCell LineIC50 (µg/mL)
SanguinarineA375 (Melanoma)0.11 - 0.54
ChelerythrineA375 (Melanoma)0.14 - 0.46
CryptolepineHuman Tumor Cell Line Panel (mean)0.9 µM

Note: Data for a broader range of this compound derivatives is limited in publicly available literature. The cytotoxicity data for other isoquinoline alkaloids is provided for comparative context.

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman method and is used to screen for compounds that inhibit the activity of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Galantamine)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of test compound solution at various concentrations, and 20 µL of AChE solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 20 µL of DTNB solution to each well.

  • Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Prolyl Oligopeptidase (POP) Inhibition Assay

This fluorometric assay is used to identify inhibitors of prolyl oligopeptidase, a serine protease implicated in neurodegenerative diseases.

Materials:

  • Recombinant human prolyl oligopeptidase (POP)

  • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Z-Pro-Prolinal)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Prepare stock solutions of the test compounds and positive control in DMSO.

  • In a 96-well black microplate, add 50 µL of assay buffer and 2 µL of the test compound solution at various concentrations.

  • Add 25 µL of the POP enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) every minute for 30 minutes at 37°C using a fluorometric microplate reader.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.[1]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (this compound derivatives)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Calcium Channel Blocking Assay (General Overview)

Several in vitro methods can be employed to screen for calcium channel blocking activity. A common method involves using isolated tissue preparations, such as rat aorta strips.

Principle: The contraction of vascular smooth muscle is dependent on the influx of extracellular calcium through voltage-gated calcium channels. Compounds that block these channels will inhibit depolarization-induced contractions.

General Procedure:

  • Aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution.

  • The tissue is contracted by adding a high concentration of potassium chloride (KCl) to depolarize the cell membranes and open voltage-gated calcium channels.

  • The test compound (this compound derivative) is added at various concentrations, and the relaxation of the pre-contracted tissue is measured.

  • The IC50 value, representing the concentration of the compound that causes 50% relaxation, is then determined.

In Vitro Anti-inflammatory Assay (General Overview)

A common in vitro model for assessing anti-inflammatory activity is the lipopolysaccharide (LPS)-stimulated macrophage model, which measures the inhibition of nitric oxide (NO) production.

Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide (NO). Anti-inflammatory compounds can inhibit this production.

General Procedure:

  • Macrophage-like cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • The cells are pre-treated with various concentrations of the this compound derivatives for a short period.

  • The cells are then stimulated with LPS to induce an inflammatory response.

  • After a 24-hour incubation, the amount of NO produced in the culture supernatant is measured using the Griess reagent.

  • The IC50 value for the inhibition of NO production is calculated.[2][3]

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and potential signaling pathways that may be modulated by this compound derivatives.

Experimental_Workflow_for_Pavine_Derivative_Screening cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Cellular Assays cluster_3 Mechanism of Action Compound Library Compound Library Primary Assays Primary Assays (e.g., Enzyme Inhibition) Compound Library->Primary Assays Hit Identification Hit Identification Primary Assays->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies IC50 Determination IC50 Determination Dose-Response Studies->IC50 Determination Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) IC50 Determination->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) IC50 Determination->Anti-inflammatory Assay (NO) Calcium Channel Assay Calcium Channel Assay IC50 Determination->Calcium Channel Assay Signaling Pathway Analysis\n(e.g., Western Blot for NF-κB, MAPK) Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Cytotoxicity Assay (MTT)->Signaling Pathway Analysis\n(e.g., Western Blot for NF-κB, MAPK) Anti-inflammatory Assay (NO)->Signaling Pathway Analysis\n(e.g., Western Blot for NF-κB, MAPK) Lead Compound Lead Compound Calcium Channel Assay->Lead Compound Signaling Pathway Analysis\n(e.g., Western Blot for NF-κB, MAPK)->Lead Compound

General workflow for in vitro pharmacological screening of this compound derivatives.

NF_kappaB_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates This compound Derivative This compound Derivative This compound Derivative->IKK Inhibits? Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors This compound Derivative This compound Derivative This compound Derivative->MAPKKK Inhibits? This compound Derivative->MAPKK Inhibits? This compound Derivative->MAPK Inhibits? Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Potential modulation of the MAPK signaling pathway by this compound derivatives.

Conclusion

The in vitro screening methods outlined in this document provide a robust framework for the initial pharmacological characterization of this compound derivatives. While current quantitative data is limited, the provided protocols for enzyme inhibition, cytotoxicity, and functional assays offer a starting point for more extensive screening efforts. Further investigation into the specific molecular targets and signaling pathways, such as NF-κB and MAPK, will be crucial in elucidating the mechanisms of action of these promising natural products and advancing their development as potential therapeutic agents.

References

Application Notes and Protocols for the Evaluation of Protoberberine Alkaloids as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific data on pavine as an acetylcholinesterase inhibitor, this document utilizes Berberine (B55584) , a structurally related and well-characterized protoberberine alkaloid, as a representative example. The methodologies and data presentation formats described herein are broadly applicable for the investigation of other potential acetylcholinesterase inhibitors.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] The termination of the nerve impulse at cholinergic synapses is mediated by this action, playing a vital role in cognitive functions, including memory, learning, and attention.[3] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease, as it increases the concentration and duration of ACh in the synaptic cleft.[1][2]

Protoberberine alkaloids, a class of isoquinoline (B145761) alkaloids found in various medicinal plants, have garnered significant interest as potential AChE inhibitors.[2][4] Berberine, a prominent member of this class, has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a dual inhibitor.[1] This document provides detailed protocols for assessing the acetylcholinesterase inhibitory potential of protoberberine alkaloids, using berberine as a primary example.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potential of several protoberberine alkaloids against cholinesterases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor.

Table 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Protoberberine Alkaloids

CompoundTarget EnzymeIC50 Value (µM)Reference
BerberineAChE0.44[1]
0.58[1]
2.33 ± 0.16[5]
0.52 ± 0.042[6]
BChE3.44[1]
PalmatineAChE36.6[7]
6.52 ± 0.84[5]
0.46 ± 0.013[6]
JatrorrhizineAChE0.872[8]
0.57[9]
106.1[9]
ColumbamineAChE48.1[10]
CoptisineAChE13.50 ± 1.48[5]
EpiberberineAChE18.7 ± 0.83[5]

Experimental Protocols

This protocol is based on the widely used spectrophotometric method developed by Ellman to determine cholinesterase activity.[11]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Test compound (e.g., Berberine)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in each well should be optimized (e.g., 0.05 µg/mL).[6]

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.

    • Test Compound and Control Solutions: Dissolve the test compound (e.g., Berberine) and a positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serially dilute the stock solutions with the assay buffer to obtain a range of concentrations.

  • Assay Protocol (96-well plate format):

    • Add 20 µL of the assay buffer to the blank wells.

    • Add 20 µL of the test compound solution at different concentrations to the sample wells.

    • Add 20 µL of the assay buffer to the negative control wells.

    • Add 20 µL of the positive control solution to the positive control wells.

    • Add 170 µL of the chromogenic agent working solution (containing DTNB) to all wells.[12]

    • Add 20 µL of the AChE solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.[6]

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.[12]

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.[12]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

      • V_control is the reaction rate of the negative control (without inhibitor).

      • V_sample is the reaction rate in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

This protocol outlines the general steps for performing a molecular docking study to predict the binding mode and affinity of a ligand (e.g., Berberine) to the active site of a protein (AChE).[13]

Software and Tools:

  • Molecular modeling software (e.g., AutoDock Tools, PyRx, Schrödinger Suite)

  • Protein Data Bank (PDB) for obtaining the crystal structure of AChE (e.g., PDB ID: 4EY7).[14]

  • Ligand structure file (e.g., from PubChem or drawn using chemical drawing software).

Procedure:

  • Protein Preparation:

    • Download the 3D crystal structure of human AChE from the PDB.

    • Prepare the protein for docking by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges.

    • Define the binding site or active site gorge of the enzyme.

  • Ligand Preparation:

    • Obtain the 3D structure of the ligand (e.g., Berberine).

    • Optimize the ligand's geometry and perform energy minimization using a suitable force field.

    • Assign rotatable bonds for flexible docking.

  • Molecular Docking:

    • Define a grid box that encompasses the active site of AChE.[13]

    • Perform the docking simulation using a chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • The program will generate multiple possible binding poses of the ligand within the protein's active site, each with a corresponding binding energy score.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).[4]

    • Compare the predicted binding mode with experimental data if available.

Mandatory Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Acetylcholine (ACh) Synthesis Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis via ChAT ChAT Choline Acetyltransferase ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft Hydrolysis Hydrolysis ACh_cleft->Hydrolysis Degraded by AChE ACh_receptor ACh Receptor ACh_cleft->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) Berberine Berberine (Inhibitor) Berberine->AChE Inhibits Choline_reuptake Choline Reuptake Hydrolysis->Choline_reuptake Releases Choline Choline_reuptake->Choline Transported back Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Caption: Cholinergic signaling pathway and the inhibitory action of Berberine.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE Solution - DTNB Solution - ATCI Solution - Test Compound Dilutions Dispense Dispense Reagents into Wells: - Buffer/Compound - AChE Solution Reagents->Dispense Preincubation Pre-incubate at 37°C for 15 min Dispense->Preincubation Reaction_start Initiate Reaction with ATCI Preincubation->Reaction_start Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction_start->Measurement Calc_rate Calculate Reaction Rates (V) Measurement->Calc_rate Calc_inhibition Calculate % Inhibition Calc_rate->Calc_inhibition Plot_curve Plot Dose-Response Curve Calc_inhibition->Plot_curve Determine_IC50 Determine IC50 Value Plot_curve->Determine_IC50

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Molecular_Docking_Workflow cluster_input Input Preparation cluster_docking Docking Simulation cluster_output Output Analysis Protein_prep Protein Preparation (AChE from PDB) Grid_gen Define Grid Box (Active Site) Protein_prep->Grid_gen Ligand_prep Ligand Preparation (e.g., Berberine) Run_docking Run Docking Algorithm Ligand_prep->Run_docking Grid_gen->Run_docking Analyze_poses Analyze Binding Poses and Scores Run_docking->Analyze_poses Visualize Visualize Ligand-Protein Interactions Analyze_poses->Visualize Conclusion Draw Conclusions on Binding Mode and Affinity Visualize->Conclusion

Caption: Logical workflow for a molecular docking study.

References

Investigating the Antiarrhythmic Potential of O-methyl-neocaryachine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-methyl-neocaryachine (OMNC), a pavine alkaloid derivative, has demonstrated significant antiarrhythmic efficacy in preclinical studies.[1][2] This document provides detailed application notes and experimental protocols for investigating the antiarrhythmic effects of OMNC. The information compiled herein, based on published research, is intended to guide researchers in the further evaluation of OMNC as a potential therapeutic agent for cardiac arrhythmias. The protocols cover the induction of arrhythmias, electrophysiological assessments, and voltage clamp studies to elucidate the mechanism of action of OMNC.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, are a major cause of cardiovascular morbidity and mortality. The search for novel antiarrhythmic drugs with improved efficacy and safety profiles is an ongoing endeavor in cardiovascular pharmacology. O-methyl-neocaryachine has emerged as a promising candidate, exhibiting a multi-channel blocking activity that may contribute to its antiarrhythmic effects with a potentially low proarrhythmic risk.[1] This compound has been shown to suppress ischemia/reperfusion-induced ventricular arrhythmias in rat hearts.[1][2] The primary mechanism of action involves the blockade of sodium (Na+), transient outward potassium (Ito), and steady-state outward potassium (Iss) channels, with a partial blockade of calcium (Ca2+) channels.[1][2] These actions collectively lead to a modification of the cardiac action potential and conduction, thereby terminating ventricular arrhythmias.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the electrophysiological effects of O-methyl-neocaryachine.

Table 1: Inhibitory Concentrations of O-methyl-neocaryachine on Cardiac Ion Currents

Ion Channel/ParameterIC50 / EC50 (μM)Maximum Inhibition (%)Species
Ischemia/Reperfusion-Induced Ventricular Arrhythmias4.3 (EC50)Not ApplicableRat
Sodium Current (I_Na)0.9Not SpecifiedRat
Transient Outward Potassium Current (I_to)9.5Not SpecifiedRat
Steady-State Outward Potassium Current (I_SS)8.7Not SpecifiedRat
L-type Calcium Current (I_Ca)6.640.7Rat

Data sourced from published studies.[1][2]

Table 2: Electrophysiological Effects of O-methyl-neocaryachine (30 μM) in Rat Hearts

ParameterEffect
Action Potential Duration (APD)Prolonged
Maximal Rate of Depolarization (V_max)Decreased
Ventricular Repolarization TimeProlonged
Spontaneous Cycle LengthProlonged
Atrial and Ventricular Refractory PeriodProlonged
AV Nodal and His-Purkinje ConductionProlonged
AV Nodal Refractory PeriodProlonged
Wenckebach Cycle LengthProlonged

Data sourced from published studies.[1][2]

Experimental Protocols

Protocol 1: Induction and Assessment of Ischemia/Reperfusion-Induced Arrhythmias in Langendorff-Perfused Rat Hearts

Objective: To evaluate the efficacy of O-methyl-neocaryachine in suppressing ventricular arrhythmias induced by ischemia and reperfusion.

Materials:

  • Male Wistar rats (250-300g)

  • Langendorff perfusion apparatus

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11) gassed with 95% O2 / 5% CO2

  • O-methyl-neocaryachine (OMNC) stock solution

  • Suture for coronary artery ligation

  • ECG recording system

Procedure:

  • Anesthetize the rat and heparinize.

  • Excise the heart and mount it on the Langendorff apparatus via the aorta.

  • Perfuse the heart with Krebs-Henseleit solution at a constant pressure and temperature (37°C).

  • Allow the heart to stabilize for 20-30 minutes.

  • Record a baseline ECG.

  • Induce regional ischemia by ligating the left anterior descending coronary artery for 20 minutes.

  • After the ischemic period, reperfuse the heart by releasing the ligature. This will induce ventricular arrhythmias.

  • Once stable arrhythmias are observed, administer OMNC at desired concentrations (e.g., 1 to 30 μM) through the perfusion solution.

  • Continuously record the ECG to monitor the conversion of ventricular tachyarrhythmia to normal sinus rhythm.

  • The antiarrhythmic efficacy is expressed as the percentage of hearts that convert to a stable sinus rhythm. The EC50 value can be determined from the concentration-response curve.

Protocol 2: Electromechanical Effects on Isolated Papillary Muscles

Objective: To determine the effects of O-methyl-neocaryachine on the action potential and contractility of cardiac muscle.

Materials:

  • Rat hearts

  • Dissecting microscope and tools

  • Tissue bath with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C

  • Field stimulator

  • Glass microelectrodes

  • Force transducer

  • Data acquisition system

Procedure:

  • Isolate the right ventricular papillary muscle from a rat heart.

  • Mount the muscle in the tissue bath, with one end attached to a force transducer and the other to a fixed point.

  • Superfuse the muscle with oxygenated Krebs-Henseleit solution.

  • Stimulate the muscle at a constant frequency (e.g., 1 Hz).

  • After a stabilization period, impale a muscle cell with a glass microelectrode to record the action potential.

  • Record baseline action potential parameters (APD50, APD90, Vmax, resting membrane potential, action potential amplitude) and contractile force.

  • Add O-methyl-neocaryachine to the superfusion solution at increasing concentrations.

  • Record the changes in action potential parameters and contractile force at each concentration.

  • A washout period with the control solution should be performed to check for reversibility of the effects.

Protocol 3: Voltage Clamp Studies on Isolated Cardiomyocytes

Objective: To characterize the effects of O-methyl-neocaryachine on specific cardiac ion channels.

Materials:

  • Isolated rat ventricular myocytes

  • Patch-clamp setup (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • Specific internal and external solutions for isolating individual ion currents (e.g., I_Na, I_to, I_SS, I_Ca)

  • O-methyl-neocaryachine stock solution

Procedure:

  • Isolate ventricular myocytes from rat hearts using enzymatic digestion.

  • Place the isolated cells in a recording chamber on the stage of an inverted microscope.

  • Establish a whole-cell patch-clamp configuration.

  • Apply specific voltage protocols to elicit the desired ion current (e.g., a series of depolarizing steps to measure I-V relationships, or specific protocols to study channel kinetics).

  • Record the baseline current in the absence of the drug.

  • Perfuse the cell with a solution containing O-methyl-neocaryachine at various concentrations.

  • Record the current at each concentration to determine the inhibitory effect.

  • Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

  • Investigate the effects of OMNC on the voltage-dependence of activation and inactivation, and the recovery from inactivation for the relevant channels.

Visualizations

OMNC_Mechanism_of_Action cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects OMNC O-methyl-neocaryachine Na_Channel Na+ Channel (I_Na) OMNC->Na_Channel Blocks (IC50=0.9µM) K_to_Channel Transient Outward K+ Channel (I_to) OMNC->K_to_Channel Blocks (IC50=9.5µM) K_ss_Channel Steady-State Outward K+ Channel (I_SS) OMNC->K_ss_Channel Blocks (IC50=8.7µM) Ca_Channel L-type Ca2+ Channel (I_Ca) OMNC->Ca_Channel Partially Blocks (IC50=6.6µM) Vmax Decreased Vmax Na_Channel->Vmax Conduction Slowed Conduction Na_Channel->Conduction APD Prolonged APD K_to_Channel->APD K_ss_Channel->APD Ca_Channel->APD Antiarrhythmic Antiarrhythmic Effect Vmax->Antiarrhythmic APD->Antiarrhythmic Refractory Prolonged Refractory Period Conduction->Refractory Refractory->Antiarrhythmic

Caption: Mechanism of action of O-methyl-neocaryachine.

Experimental_Workflow cluster_invivo In Vivo / Ex Vivo cluster_invitro_tissue In Vitro (Tissue Level) cluster_invitro_cellular In Vitro (Cellular Level) A Langendorff-Perfused Rat Heart B Induce Ischemia/Reperfusion Arrhythmia A->B C Administer OMNC B->C D Assess Antiarrhythmic Efficacy (ECG) C->D L Measure Ion Channel Blockade (IC50) E Isolated Papillary Muscle F Record Action Potential & Contraction E->F G Apply OMNC F->G H Measure Changes in APD, Vmax, Force G->H I Isolated Cardiomyocytes J Whole-Cell Patch Clamp I->J K Apply OMNC J->K K->L

References

Application Notes and Protocols for Cell-Based Assays Evaluating Pavine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of cytotoxicity is a cornerstone of drug discovery and development, providing critical insights into a compound's potential as a therapeutic agent or its risk as a toxin. These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxic effects of pavine, a novel compound under investigation. A multi-parametric approach is recommended for a thorough evaluation of a compound's cytotoxic profile, as different assays measure distinct cellular events.[1] This document outlines detailed protocols for key assays that measure metabolic activity, membrane integrity, and apoptosis, enabling researchers to quantify this compound's impact on cell viability and elucidate its mechanism of action.

Overview of Key Cytotoxicity Assays

A variety of in vitro assays are available to measure cytotoxicity, each with its own principles, advantages, and limitations.[1] The most common and robust methods include:

  • Metabolic Assays (e.g., MTT Assay): These colorimetric assays are a popular choice for assessing cell viability by measuring the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan (B1609692) product, providing an indirect count of living cells.[1]

  • Membrane Integrity Assays (e.g., LDH Release Assay): These assays determine the number of dead cells by quantifying the leakage of cytosolic components, such as lactate (B86563) dehydrogenase (LDH), from cells with a compromised plasma membrane.[1][2] This is a hallmark of necrosis or late-stage apoptosis.

  • Apoptosis Assays (e.g., Annexin V Staining): These assays are used to detect the specific markers of apoptosis, or programmed cell death.[1] Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1]

Experimental Protocols

Cell Culture and Treatment

The choice of cell line is a critical step in designing a cytotoxicity study and depends on the intended application of the assay.[3] For oral administration studies, cell lines that mimic the gastrointestinal tract, such as Caco-2 and HT29-MTX, are suitable.[4] For assessing potential liver toxicity, the HepG2 human hepatocellular carcinoma cell line is commonly used.[4]

Protocol:

  • Culture the selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, or Panc-1 for pancreatic cancer) in their recommended complete culture medium, supplemented with fetal bovine serum and antibiotics.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 96-well plates at an optimized density to ensure they are in the exponential growth phase during the experiment.

  • Allow the cells to adhere and grow for 24 hours before treatment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the complete culture medium.

  • Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose) and a negative control (untreated cells in complete medium).

  • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

MTT Assay for Cell Viability

This protocol is for determining cell viability by measuring the metabolic activity of cells.[1]

Materials:

  • 96-well flat-bottom plates with cultured cells

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • After incubation, carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[1]

Materials:

  • 96-well plate with cultured cells and collected supernatant

  • This compound (test compound)

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • After the desired exposure time to this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.[1]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

  • Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).[1]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.[1]

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:[1]

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100[1]

Annexin V-FITC/PI Apoptosis Assay

This protocol detects apoptosis by flow cytometry.

Materials:

  • 6-well plates or T25 flasks with cultured cells

  • This compound (test compound)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-72450.2 ± 4.5
4825.8 ± 2.1
7212.5 ± 1.3
A5492475.1 ± 6.8
4842.3 ± 3.9
7221.9 ± 2.5
Panc-12460.7 ± 5.2
4833.1 ± 3.0
7218.4 ± 1.9

Table 2: Percentage of Cytotoxicity (LDH Assay) and Apoptosis (Annexin V Assay) after 48h this compound Treatment

This compound Concentration (µM)% Cytotoxicity (LDH)% Early Apoptosis% Late Apoptosis/Necrosis
0 (Control)5.2 ± 0.82.1 ± 0.41.5 ± 0.3
1015.6 ± 2.110.3 ± 1.55.2 ± 0.9
2535.8 ± 4.228.7 ± 3.112.4 ± 1.8
5062.4 ± 5.945.1 ± 4.725.8 ± 3.2

Signaling Pathways in this compound-Induced Cytotoxicity

Understanding the molecular mechanisms underlying this compound's cytotoxic effects is crucial. Apoptosis, or programmed cell death, is a tightly regulated process involving two main signaling pathways: the intrinsic and extrinsic pathways.[5][6]

Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress.[6] This leads to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This imbalance causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[5] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of this pathway.[5] Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.[5]

G cluster_0 Cytoplasm cluster_1 Mitochondrion This compound This compound ROS ROS This compound->ROS Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax ROS->Bax activates MOMP MOMP Bax->MOMP induces Bcl2->MOMP inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Apoptosome->Casp9 activates CytoC_cyto Cytochrome c CytoC_cyto->Apoptosome forms CytoC_mito Cytochrome c MOMP->CytoC_mito releases

Caption: Intrinsic apoptotic pathway induced by this compound.

Extrinsic (Death Receptor) Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[5] This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[5] Activated caspase-8 can then directly activate executioner caspases, such as caspase-3, or cleave Bid to tBid, which in turn activates the intrinsic pathway, amplifying the apoptotic signal.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor binds DISC DISC DeathReceptor->DISC forms Casp8 Caspase-8 DISC->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates Bid Bid Casp8->Bid cleaves Apoptosis Apoptosis Casp3->Apoptosis executes tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion activates intrinsic pathway

Caption: Extrinsic apoptotic pathway.

Experimental Workflow for Cytotoxicity Assessment

A logical workflow is essential for the comprehensive evaluation of this compound's cytotoxic properties.

G start Start: Select Cell Lines and this compound Concentrations cell_culture Cell Seeding and Treatment (24, 48, 72 hours) start->cell_culture viability_assay Cell Viability Assessment (MTT Assay) cell_culture->viability_assay cytotoxicity_assay Cytotoxicity Assessment (LDH Release Assay) cell_culture->cytotoxicity_assay apoptosis_assay Apoptosis Detection (Annexin V/PI Staining) cell_culture->apoptosis_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis Mechanism of Action Studies (Western Blot for Apoptotic Proteins) data_analysis->pathway_analysis conclusion Conclusion on this compound's Cytotoxic Profile pathway_analysis->conclusion

Caption: Experimental workflow for this compound cytotoxicity.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound's cytotoxic effects. By employing a combination of metabolic, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive understanding of its potency and mechanism of action. The detailed protocols and data presentation guidelines herein are intended to ensure robust and reproducible results, facilitating the advancement of this compound in the drug development pipeline. Further investigation into the specific signaling pathways through techniques like western blotting for key apoptotic proteins will provide deeper mechanistic insights.

References

Application Notes and Protocols: Pavine as a Scaffold for Synthetic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pavine alkaloid scaffold, a member of the benzylisoquinoline alkaloid family, presents a unique and promising framework for the development of novel therapeutic agents. This compound and its derivatives, such as (-)-munitagine and argemonine, have demonstrated significant biological activities, particularly in the realm of neuroprotection. Their ability to inhibit key enzymes like acetylcholinesterase (AChE) and prolyl oligopeptidase (POP) makes them attractive candidates for addressing complex neurological disorders such as Alzheimer's and Parkinson's diseases. This document provides a comprehensive overview of the this compound scaffold, including quantitative biological activity data, detailed experimental protocols for synthesis and bioassays, and visualization of relevant signaling pathways to guide further research and drug discovery efforts.

Data Presentation

The inhibitory activities of selected this compound and related benzylisoquinoline alkaloids against acetylcholinesterase (AChE) and prolyl oligopeptidase (POP) are summarized below. This data highlights the potential of the this compound scaffold for modulation of these key neurological targets.

CompoundTarget EnzymeOrganism/SourceIC50 (µM)Reference
(-)-MunitagineAcetylcholinesterase (AChE)Not SpecifiedData not available in provided search results
(-)-MunitagineProlyl Oligopeptidase (POP)Not SpecifiedData not available in provided search results
DicentrineAcetylcholinesterase (AChE)Stephania venosa93.5 (µg/mL)[1][2]
CrebanineAcetylcholinesterase (AChE)Stephania venosa86.6 (µg/mL)[1][2]
TetrahydropalmatineAcetylcholinesterase (AChE)Stephania venosa168.6 (µg/mL)[1][2]
BerberineAcetylcholinesterase (AChE)Coptidis Rhizoma2.33[3]
PalmatineAcetylcholinesterase (AChE)Coptidis Rhizoma6.52[3]
CoptisineAcetylcholinesterase (AChE)Coptidis Rhizoma13.50[3]
EpiberberineAcetylcholinesterase (AChE)Coptidis Rhizoma18.7[3]
FangchinolineAcetylcholinesterase (AChE)Stephaniae Tetrandrae Radix2.17[3]

Experimental Protocols

I. General Synthesis of the this compound Scaffold

Workflow for this compound Alkaloid Synthesis

G A Benzylisoquinoline Precursor B N-Methylation A->B (e.g., CH3I, K2CO3) C Phenolic Oxidative Coupling B->C (e.g., FeCl3, K3[Fe(CN)6]) D Intramolecular Cyclization C->D Acid or Base Catalysis E This compound Scaffold D->E G A Prepare Reagents (AChE, ATCI, DTNB, Buffer, Test Compound) B Add Buffer, Test Compound, and AChE to 96-well plate A->B C Pre-incubate at 37°C for 15 min B->C D Initiate reaction with ATCI and DTNB C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Calculate Reaction Rate and % Inhibition E->F G Determine IC50 Value F->G G A Prepare Reagents (POP, Substrate, Buffer, Test Compound) B Add Buffer, Test Compound, and POP to 96-well plate A->B C Pre-incubate at 37°C for 15 min B->C D Initiate reaction with Fluorogenic Substrate C->D E Measure Fluorescence Intensity (Kinetic Reading) D->E F Calculate Reaction Rate and % Inhibition E->F G Determine IC50 Value F->G G A This compound Derivative B Acetylcholinesterase (AChE) A->B Inhibition C ↑ Acetylcholine (ACh) B->C D Nicotinic & Muscarinic Receptor Activation C->D E PI3K/Akt Pathway Activation D->E H ↓ Aβ Toxicity & Neuroinflammation D->H F ↓ GSK-3β Activity E->F G ↓ Tau Hyperphosphorylation F->G I ↑ Neuronal Survival G->I H->I G A This compound Derivative B Prolyl Oligopeptidase (POP) A->B Inhibition C Modulation of Neuropeptide Levels B->C D Activation of Autophagy B->D F ↓ Neuroinflammation C->F E ↑ Clearance of Protein Aggregates (e.g., α-synuclein, Tau) D->E G ↑ Neuronal Survival E->G F->G

References

Application Notes and Protocols: Investigating Pavine's Potential as a Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are critical mediators of calcium influx into excitable cells, playing a pivotal role in a myriad of physiological processes including muscle contraction, neurotransmitter release, and gene expression. Consequently, they are a well-established target for the treatment of various cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The discovery of novel calcium channel blockers is an ongoing endeavor in drug development.

Pavine is an alkaloid that has been identified in various plant species. While its pharmacological profile is not extensively characterized, its structural similarity to known calcium channel blockers, such as tetrandrine (B1684364) and berbamine, suggests that it may possess calcium channel blocking activity. Berbamine, a bisbenzylisoquinoline alkaloid, has been shown to interfere with calcium ion channels and modulate intracellular calcium levels.[1][2] Similarly, tetrandrine, another benzylisoquinoline alkaloid, is a well-characterized calcium channel blocker that inhibits both L-type and T-type calcium currents.[3][4][5]

These application notes provide a comprehensive framework for the systematic investigation of this compound as a potential calcium channel blocker. The following sections detail the experimental protocols necessary to characterize the activity of a novel compound on VGCCs, present data in a structured format, and visualize the underlying mechanisms and workflows.

Data Presentation: Summary of Potential Findings

Effective data presentation is crucial for the clear communication and interpretation of experimental results. The following tables are templates for summarizing the quantitative data that would be generated from the experimental protocols outlined below.

Table 1: Inhibitory Activity of this compound on L-type Calcium Channels

Cell TypeExperimental ConditionThis compound Concentration (µM)% Inhibition of ICa,LIC50 (µM)
Vascular Smooth Muscle CellsKCl-induced depolarization0.1
1
10
100
CardiomyocytesElectrical field stimulation0.1
1
10
100

ICa,L: L-type calcium current

Table 2: Effects of this compound on Intracellular Calcium Concentration ([Ca2+]i)

Cell TypeStimulusThis compound Concentration (µM)Peak [Ca2+]i (nM)% Reduction in [Ca2+]iEC50 (µM)
Neuronal CellsHigh K+0.1
1
10
100
Endothelial CellsAgonist (e.g., Bradykinin)0.1
1
10
100

Experimental Protocols

A multi-faceted approach is required to thoroughly characterize the potential calcium channel blocking activity of this compound. The following are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring the effect of a compound on ion channel activity.

Objective: To determine the direct inhibitory effect of this compound on voltage-gated calcium channels.

Materials:

  • Cell line expressing the desired calcium channel subtype (e.g., HEK293 cells transfected with Cav1.2) or primary cells (e.g., isolated ventricular myocytes).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Culture cells on glass coverslips to an appropriate confluency.

  • Prepare patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a regular frequency (e.g., 0.1 Hz).

  • Record baseline calcium currents for a stable period.

  • Perfuse the cell with increasing concentrations of this compound in the external solution.

  • Record the calcium currents at each concentration until a steady-state effect is observed.

  • Wash out the drug with the external solution to assess the reversibility of the effect.

Data Analysis:

  • Measure the peak inward calcium current at each voltage step.

  • Calculate the percentage inhibition of the calcium current by each concentration of this compound relative to the baseline.

  • Plot a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Calcium Imaging

This technique allows for the measurement of changes in intracellular calcium concentration in response to stimuli.

Objective: To assess the effect of this compound on stimulus-induced increases in intracellular calcium.

Materials:

  • Cells loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorescence microscopy setup with an appropriate excitation light source and emission filter.

  • Image acquisition and analysis software.

  • Physiological saline solution (e.g., Krebs-Ringer-HEPES buffer).

  • Stimulating agent (e.g., high potassium solution, specific agonist).

  • This compound stock solution.

Procedure:

  • Culture cells on glass-bottom dishes.

  • Load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye and allow for de-esterification.

  • Place the dish on the microscope stage and perfuse with physiological saline.

  • Record baseline fluorescence for a few minutes.

  • Pre-incubate the cells with the desired concentration of this compound for a specified duration.

  • Apply the stimulus to induce a calcium influx.

  • Record the changes in fluorescence intensity over time.

  • Repeat the experiment with different concentrations of this compound.

Data Analysis:

  • Convert the fluorescence intensity ratios (for ratiometric dyes like Fura-2) or changes in intensity (for single-wavelength dyes like Fluo-4) to intracellular calcium concentrations.

  • Determine the peak increase in [Ca2+]i in the presence and absence of this compound.

  • Calculate the percentage inhibition of the calcium response for each concentration of this compound.

  • Generate a concentration-response curve to determine the EC50 value.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

calcium_channel_blockade cluster_membrane Cell Membrane Ca_channel Voltage-Gated Calcium Channel Ca_ion_in Ca²⁺ (intracellular) Depolarization Depolarization Depolarization->Ca_channel opens This compound This compound This compound->Ca_channel blocks Ca_ion_out Ca²⁺ (extracellular) Ca_ion_out->Ca_channel influx Cellular_response Cellular Response (e.g., Contraction) Ca_ion_in->Cellular_response triggers

Caption: Mechanism of this compound's potential blockade of voltage-gated calcium channels.

experimental_workflow Start Hypothesis: This compound is a Ca²⁺ Channel Blocker Primary_Screen Primary Screen: Calcium Imaging Assay Start->Primary_Screen Hit_Confirmation Hit Confirmation: Patch-Clamp Electrophysiology Primary_Screen->Hit_Confirmation Selectivity_Profiling Selectivity Profiling: Test on different Ca²⁺ channel subtypes Hit_Confirmation->Selectivity_Profiling In_Vivo_Studies In Vivo Studies: Animal Models of Hypertension Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental workflow for characterizing this compound as a calcium channel blocker.

signaling_pathway Membrane_Depolarization Membrane Depolarization VGCC_Activation VGCC Activation Membrane_Depolarization->VGCC_Activation Ca_Influx Ca²⁺ Influx VGCC_Activation->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_Activation MLCK Activation Ca_Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK_Activation->Myosin_Phosphorylation Smooth_Muscle_Contraction Smooth Muscle Contraction Myosin_Phosphorylation->Smooth_Muscle_Contraction This compound This compound This compound->VGCC_Activation Inhibition

Caption: Signaling pathway of smooth muscle contraction and the potential inhibitory point for this compound.

References

Application Notes and Protocols: Antiviral Activity of Pavine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavine alkaloids, a class of isoquinoline (B145761) alkaloids characterized by their unique bridged ring system, have emerged as a promising area of research in the quest for novel antiviral agents. This document provides a detailed overview of the antiviral activities of specific this compound alkaloids against various viruses, supported by quantitative data and comprehensive experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers actively involved in virology and the development of new antiviral therapeutics.

Quantitative Antiviral Data

The antiviral efficacy of this compound alkaloids is summarized in the table below. The data highlights the inhibitory concentrations (IC50/EC50) and cytotoxicity (CC50) of these compounds against specific viral strains, providing a basis for comparative analysis and further investigation.

AlkaloidVirusCell LineAssay TypeIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
(-)-ThalimonineInfluenza A/Germany/27 (H7N7)Chicken Embryo FibroblastsCPE Inhibition0.1 - 6.464640[1]
(-)-ThalimonineInfluenza A/Germany/34 (H7N1)Chicken Embryo FibroblastsCPE Inhibition0.1 - 6.4>6.4106.6[1]
(-)-Thalimonine N-oxideInfluenza A (H7N7, H7N1)Chicken Embryo FibroblastsCPE InhibitionMarkedly inhibitedNot specifiedNot specified[2]

Mechanism of Action: Insights into (-)-Thalimonine's Anti-Influenza Activity

Studies on (-)-thalimonine have provided initial insights into the potential mechanisms by which this compound alkaloids exert their antiviral effects against the influenza virus. The primary mode of action appears to be the inhibition of viral replication at a later stage of the viral life cycle.[1]

Key observations include:

  • Inhibition of Viral Protein Expression: Treatment with (-)-thalimonine resulted in a significant reduction in the expression of key viral glycoproteins, namely hemagglutinin (HA) and neuraminidase (NA), as well as the nucleoprotein (NP) on the surface of infected cells.[1]

  • Late-Stage Inhibition: Time-of-addition experiments have indicated that the antiviral effect is most pronounced when the compound is introduced at 4-5 hours post-infection, suggesting interference with processes occurring after viral entry and early gene expression.[1]

  • No Direct Virucidal Effect: (-)-Thalimonine did not exhibit a direct inactivating effect on extracellular virus particles.[1]

This late-stage inhibition of viral protein synthesis suggests that this compound alkaloids may interfere with viral RNA transcription, translation, or the assembly and transport of viral components.

G Hypothesized Mechanism of Action for (-)-Thalimonine cluster_virus_lifecycle Influenza Virus Replication Cycle Entry Viral Entry & Uncoating Replication_Transcription Viral RNA Replication & Transcription Entry->Replication_Transcription Translation Viral Protein Synthesis Replication_Transcription->Translation Assembly_Budding Virion Assembly & Budding Translation->Assembly_Budding Thalimonine (-)-Thalimonine Thalimonine->Translation Inhibits expression of HA, NA, NP proteins caption Hypothesized late-stage inhibition of influenza virus replication by (-)-thalimonine.

Hypothesized late-stage inhibition of influenza virus replication by (-)-thalimonine.

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the antiviral activity of this compound alkaloids are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from the virus-induced cell death.

Materials:

  • Host cells susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

  • Cell culture medium (e.g., Dulbecco's Modified Eagle Medium (DMEM)) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • This compound alkaloid compound

  • 96-well cell culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the this compound alkaloid in cell culture medium.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a virus-free cell control.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the serially diluted this compound alkaloid to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 10% formaldehyde (B43269) for 20 minutes.

    • Stain the cells with Crystal Violet solution for 15-20 minutes.

    • Wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Elute the stain by adding 100% methanol (B129727) to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) using a dose-response curve.

G CPE Inhibition Assay Workflow Start Start Seed_Cells Seed Host Cells in 96-well Plate Start->Seed_Cells Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Add_Compound Add Serial Dilutions of this compound Alkaloid Infect_Cells->Add_Compound Incubate Incubate for 48-72h Add_Compound->Incubate Stain_Cells Fix and Stain with Crystal Violet Incubate->Stain_Cells Measure_Absorbance Measure Absorbance Stain_Cells->Measure_Absorbance Calculate_IC50_CC50 Calculate IC50 and CC50 Measure_Absorbance->Calculate_IC50_CC50 End End Calculate_IC50_CC50->End caption Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Plaque Reduction Assay

This assay quantifies the effect of a compound on the number of infectious virus particles.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock

  • This compound alkaloid compound

  • Overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose)

  • Formalin for fixing

  • Crystal Violet for staining

Protocol:

  • Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • In separate tubes, pre-incubate the virus dilutions with various concentrations of the this compound alkaloid for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of the this compound alkaloid.

  • Incubation: Incubate the plates until plaques are visible (typically 2-4 days).

  • Fixation and Staining:

    • Fix the cells with formalin.

    • Remove the overlay and stain the cell monolayer with Crystal Violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

G Plaque Reduction Assay Workflow Start Start Prepare_Cells Prepare Confluent Cell Monolayers Start->Prepare_Cells Preincubate Pre-incubate Virus with this compound Alkaloid Prepare_Cells->Preincubate Infect Infect Cells with Virus-Compound Mixture Preincubate->Infect Overlay Add Overlay Medium with Compound Infect->Overlay Incubate Incubate until Plaques Form Overlay->Incubate Fix_Stain Fix and Stain Plaques Incubate->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Calculate_IC50 Calculate IC50 Count_Plaques->Calculate_IC50 End End Calculate_IC50->End caption Workflow for the Plaque Reduction Assay.

Workflow for the Plaque Reduction Assay.

Quantitative PCR (qPCR) for Viral Load Determination

This method is used to quantify the amount of viral genetic material (RNA or DNA) in a sample.

Materials:

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix

  • Virus-specific primers and probes

  • qPCR instrument

  • Standard curve of known viral nucleic acid concentration

Protocol:

  • Sample Collection: Collect supernatant or cell lysates from infected and treated/untreated cells at various time points.

  • Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a suitable kit.

  • Reverse Transcription (for RNA viruses): Convert viral RNA to cDNA using reverse transcriptase.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, primers, probe, and cDNA/DNA template.

  • qPCR Amplification: Run the qPCR program on a thermal cycler with real-time detection.

  • Data Analysis:

    • Generate a standard curve using serial dilutions of a known quantity of viral nucleic acid.

    • Determine the cycle threshold (Ct) values for the experimental samples.

    • Quantify the viral load in the samples by interpolating their Ct values on the standard curve.

G qPCR for Viral Load Workflow Start Start Sample_Collection Collect Samples (Supernatant/Lysate) Start->Sample_Collection Nucleic_Acid_Extraction Extract Viral RNA/DNA Sample_Collection->Nucleic_Acid_Extraction RT Reverse Transcription (for RNA viruses) Nucleic_Acid_Extraction->RT RNA viruses qPCR_Setup Set up qPCR Reaction Nucleic_Acid_Extraction->qPCR_Setup DNA viruses RT->qPCR_Setup qPCR_Run Run qPCR qPCR_Setup->qPCR_Run Data_Analysis Analyze Data & Quantify Viral Load qPCR_Run->Data_Analysis End End Data_Analysis->End caption Workflow for qPCR-based Viral Load Determination.

Workflow for qPCR-based Viral Load Determination.

Conclusion and Future Directions

The available data, primarily on (-)-thalimonine, demonstrates that this compound alkaloids possess significant antiviral activity, particularly against influenza viruses. The mechanism of action appears to involve the inhibition of viral replication at a late stage, specifically targeting the expression of crucial viral proteins.

Further research is warranted to:

  • Elucidate the precise molecular targets of this compound alkaloids within the viral replication cycle.

  • Investigate the antiviral spectrum of a broader range of this compound alkaloids against other clinically relevant viruses.

  • Conduct in vivo studies to evaluate the efficacy and safety of these compounds in animal models.

  • Explore the structure-activity relationships of this compound alkaloids to guide the synthesis of more potent and selective antiviral agents.

The information and protocols provided in this document offer a solid foundation for advancing the study of this compound alkaloids as a potential new class of antiviral drugs.

References

Exploring the Neuroprotective Potential of Pavine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental approaches for investigating the neuroprotective properties of pavine compounds. This compound and isothis compound alkaloids, found in plant families such as Papaveraceae and Berberidaceae, have been identified as possessing bioactive properties relevant to the treatment of nervous system disorders.[1] This document outlines the theoretical basis for their neuroprotective potential, presents available quantitative data, and provides detailed protocols for relevant in vitro assays.

Application Notes

This compound alkaloids represent a class of isoquinoline (B145761) alkaloids with a characteristic tetracyclic ring system. While research into their neuroprotective effects is an emerging field, preliminary studies suggest potential therapeutic applications. One of the key mechanisms by which compounds can exert neuroprotective effects is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A deficiency in acetylcholine is a well-established feature of Alzheimer's disease.

The this compound alkaloid, (-)-munitagine, isolated from Argemone platyceras, has demonstrated inhibitory activity against both acetylcholinesterase and prolyl oligopeptidase.[1] The inhibition of AChE by (-)-munitagine suggests that this compound compounds could play a role in mitigating the cognitive decline associated with neurodegenerative diseases by enhancing cholinergic neurotransmission.

Furthermore, extracts from plants of the Argemone genus, which are known to contain this compound and other alkaloids, have been investigated for various neuropharmacological effects.[2][3][4][5] While much of this research has focused on anxiolytic and anticonvulsant properties, the presence of bioactive alkaloids underscores the potential for discovering novel neuroprotective agents within this chemical class. The exploration of this compound compounds is therefore a promising avenue for the development of new therapeutics targeting neurodegeneration.

Data Presentation

The following table summarizes the available quantitative data on the neuroprotective-related activity of a specific this compound compound.

CompoundTargetAssay TypeIC50 ValueSource
(-)-MunitagineAcetylcholinesterase (AChE)Enzyme Inhibition Assay62.3 ± 5.8 µM[1]
(-)-MunitagineProlyl Oligopeptidase (POP)Enzyme Inhibition Assay277.0 ± 31.3 µM[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable for the screening and characterization of this compound compounds.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method and is suitable for determining the AChE inhibitory activity of this compound compounds like (-)-munitagine.

Principle: The assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The resulting yellow-colored TNB can be measured spectrophotometrically at 412 nm. The inhibition of AChE by a test compound leads to a decrease in the rate of TNB formation.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (e.g., (-)-munitagine) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 25 µL of the test compound solution at various concentrations to the wells of the microplate.

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution to each well.

  • Measurement:

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress (Representative Protocol)

This protocol describes a general method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line, such as SH-SY5Y. This is a representative protocol that could be adapted for testing this compound compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry. Neurotoxins that induce oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), cause a decrease in cell viability, which can be potentially rescued by a neuroprotective compound.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound alkaloid)

  • Neurotoxin (e.g., H₂O₂ or 6-OHDA)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound compound for a predetermined pre-incubation time (e.g., 1-2 hours). Include a vehicle control group.

  • Induction of Oxidative Stress:

    • Expose the cells to the neurotoxin (e.g., a final concentration of 100 µM H₂O₂) for 24 hours. Include a control group with no neurotoxin exposure.

  • MTT Assay:

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, non-toxin-exposed cells).

    • Plot the cell viability against the concentration of the this compound compound to evaluate its neuroprotective effect.

Visualizations

The following diagrams illustrate key conceptual frameworks for the exploration of neuroprotective compounds.

G cluster_0 Screening Workflow for Neuroprotective Compounds A Natural Product Library (e.g., Plant Extracts) B Initial Bioactivity Screening (e.g., Antioxidant Assays, Enzyme Inhibition) A->B C Identification of Active Fractions (e.g., Argemone Alkaloid Extract) B->C D Isolation of Pure Compounds (e.g., this compound Alkaloids like (-)-Munitagine) C->D E In Vitro Neuroprotection Models (e.g., SH-SY5Y cells + Neurotoxin) D->E F Mechanism of Action Studies (e.g., Signaling Pathway Analysis) E->F G In Vivo Efficacy and Safety Studies (Animal Models of Neurodegeneration) F->G H Lead Compound Optimization G->H

A workflow for discovering neuroprotective compounds.

G cluster_1 Mechanism of Acetylcholinesterase (AChE) Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Active Site Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Activates Products Choline + Acetate AChE->Products Hydrolysis Synapse Synaptic Cleft Products->Synapse Reuptake/Diffusion This compound This compound Compound (e.g., (-)-Munitagine) This compound->AChE Inhibits

Inhibition of Acetylcholinesterase by a this compound compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pavine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction of pavine alkaloids from plant materials. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound alkaloids?

This compound alkaloids are predominantly found in plant species of the Papaveraceae and Ranunculaceae families. Notably, genera such as Argemone (e.g., Argemone mexicana) and Thalictrum are known to contain these compounds.[1]

Q2: Which solvents are most effective for the initial extraction of this compound?

The choice of solvent is critical for a successful extraction. Ethanol (B145695) is a commonly used solvent for the initial extraction of this compound and other isoquinoline (B145761) alkaloids from plant material.[1] Methanol has also been shown to be effective for extracting alkaloids from Argemone mexicana.[2] The selection should be based on the specific plant matrix and the desired purity of the initial extract.

Q3: What is the general principle behind isolating this compound alkaloids from the crude extract?

This compound alkaloids are basic compounds. Therefore, a common and effective method for their isolation is acid-base extraction.[3] This technique involves the following steps:

  • The crude extract is dissolved in an organic solvent.

  • The organic solution is washed with an acidic aqueous solution, which protonates the basic alkaloids, making them soluble in the aqueous layer.

  • The aqueous layer, now containing the alkaloid salts, is separated.

  • The aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, causing them to precipitate or become soluble in a fresh organic solvent.

  • A final extraction with an organic solvent yields a purified alkaloid fraction.

Q4: How can I improve the purity of my this compound extract?

To enhance the purity of the this compound extract, consider the following strategies:

  • Defatting: Before the primary extraction, pre-extract the plant material with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.

  • Chromatography: For higher purity, techniques like column chromatography or preparative thin-layer chromatography (TLC) can be employed to separate this compound from other co-extracted alkaloids and impurities.[1]

  • Recrystallization: This is a final purification step to obtain crystalline this compound.

Troubleshooting Guide

This guide addresses common problems encountered during this compound extraction and offers potential solutions.

Problem Potential Cause Suggested Solution
Low this compound Yield Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time may have been too short.Ensure the plant material is finely ground to increase surface area. Increase the extraction time or perform multiple extraction cycles with fresh solvent.[4]
Incorrect Solvent Polarity: The solvent used may not be optimal for extracting this compound from your specific plant matrix.Experiment with solvents of varying polarities (e.g., ethanol, methanol, or mixtures with water). An acidified aqueous extraction can also be effective for initial extraction of alkaloid salts.[5]
Alkaloid Degradation: this compound may be sensitive to high temperatures, prolonged exposure to light, or extreme pH conditions during the extraction process.Use a rotary evaporator under reduced pressure for solvent removal to avoid excessive heat.[4] Work with amber glassware or protect your samples from direct light.
Extract is Highly Impure (contains fats, pigments, etc.) Co-extraction of Non-polar Compounds: Lipids and chlorophyll (B73375) are often co-extracted with alkaloids, especially when using less polar solvents.Perform a preliminary defatting step by extracting the dried plant material with a non-polar solvent like n-hexane before the main alkaloid extraction.
Inefficient Acid-Base Partitioning: The pH adjustment during the acid-base extraction may not have been optimal, leading to incomplete separation.Carefully monitor and adjust the pH of the aqueous and organic phases. Ensure thorough mixing during the liquid-liquid extraction steps to maximize partitioning.
Difficulty in Isolating this compound from Other Alkaloids Similar Chemical Properties: The crude extract may contain a complex mixture of alkaloids with similar polarities and basicities.Employ chromatographic techniques such as column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and a carefully selected mobile phase gradient to separate the individual alkaloids.[1]

Quantitative Data on Alkaloid Extraction

While specific comparative data for this compound extraction is limited, the following tables provide examples of how different extraction parameters can influence the yield of other alkaloids from relevant plant sources. This data can serve as a guide for designing and optimizing your this compound extraction experiments.

Table 1: Effect of Extraction Method on Total Alkaloid Yield from Argemone mexicana

Extraction MethodSolventYield ( g/100g )Reference
Soxhlet ExtractionMethanol12.19[6]
Microwave-AssistedMethanol8.88[6]
Maceration80% Methanol12.31[7]

This table illustrates that the extraction method can significantly impact the overall yield of alkaloids.

Table 2: Total Alkaloid Content in Thalictrum foliolosum Roots Based on Collection Time

Collection MonthTotal Alkaloid Content (mg/Caffeine equivalent/mg dw)Reference
March - April37[8]
November - December29[8]

This table highlights the importance of the plant's developmental stage and harvesting time on the alkaloid content.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for this compound Alkaloids

This protocol is a representative method for the isolation of this compound alkaloids from a crude plant extract.

Materials:

  • Dried and powdered plant material (e.g., from Argemone or Thalictrum species)

  • Ethanol (or Methanol)

  • Hydrochloric acid (HCl), 1% solution

  • Ammonium hydroxide (B78521) (NH₄OH) solution

  • Chloroform (B151607) (or Dichloromethane)

  • n-Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Initial Extraction:

    • Macerate 100 g of the dried, powdered plant material in 500 mL of ethanol at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction on the plant residue with fresh ethanol twice more.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 100 mL of 1% HCl.

    • Wash the acidic solution with 50 mL of n-hexane two to three times in a separatory funnel to remove non-polar impurities. Discard the n-hexane layers.

    • Carefully add ammonium hydroxide to the aqueous layer to adjust the pH to approximately 9-10. This will precipitate the free alkaloid bases.

    • Extract the basified aqueous solution three times with 50 mL of chloroform.

    • Combine the chloroform layers.

  • Final Steps:

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure to yield the crude this compound alkaloid mixture.

    • Further purification can be achieved through column chromatography.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for all this compound alkaloids are not fully elucidated, research on this compound derivatives has provided insights into their potential mechanisms of action, particularly on ion channels.

Electrophysiological Effects of O-Methyl-neocaryachine (a this compound Derivative)

O-methyl-neocaryachine has been shown to exert antiarrhythmic effects by modulating several cardiac ion channels.[5][9]

pavine_action cluster_membrane Cardiac Myocyte Membrane cluster_this compound cluster_effects Electrophysiological Effects Na_channel Voltage-gated Na+ Channel Vmax_decrease Decreased Vmax (Rate of depolarization) Na_channel->Vmax_decrease K_channel Voltage-gated K+ Channels (Ito, Iss) APD_prolong Prolonged Action Potential Duration (APD) K_channel->APD_prolong Ca_channel L-type Ca2+ Channel Ca_influx_decrease Reduced Ca2+ Influx Ca_channel->Ca_influx_decrease This compound O-Methyl- neocaryachine This compound->Na_channel Blocks (IC50 = 0.9 µM) This compound->K_channel Inhibits (IC50 = 9.5 µM for Ito) This compound->Ca_channel Partially Blocks (IC50 = 6.6 µM) Arrhythmia_suppression Suppression of Ventricular Arrhythmias Vmax_decrease->Arrhythmia_suppression APD_prolong->Arrhythmia_suppression Ca_influx_decrease->Arrhythmia_suppression

Caption: Mechanism of action of O-methyl-neocaryachine on cardiac ion channels.

This diagram illustrates that the this compound derivative O-methyl-neocaryachine blocks sodium (Na+), potassium (K+), and partially blocks calcium (Ca2+) channels in cardiac myocytes.[5] This multi-channel blockade leads to a decrease in the maximum rate of depolarization (Vmax) and a prolongation of the action potential duration (APD), contributing to its antiarrhythmic effects.[5][9]

General Workflow for Troubleshooting Low this compound Yield

troubleshooting_workflow start Low this compound Yield plant_material 1. Check Plant Material - Correct species? - Optimal harvest time? - Properly dried and ground? start->plant_material extraction_params 2. Review Extraction Parameters - Appropriate solvent? - Sufficient solvent volume? - Optimal temperature and time? plant_material->extraction_params acid_base 3. Evaluate Acid-Base Partitioning - Correct pH for acid wash? - Correct pH for basification? - Sufficient mixing? extraction_params->acid_base purification 4. Assess Purification Steps - Column overloading? - Inappropriate mobile phase? - Sample degradation? acid_base->purification end Improved this compound Yield purification->end

Caption: A logical workflow for troubleshooting low this compound extraction yield.

References

Overcoming challenges in the asymmetric synthesis of pavine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of pavine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information to overcome common challenges in this complex synthetic endeavor.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches for the asymmetric synthesis of the this compound core?

A1: The most prevalent strategies for constructing the this compound skeleton involve a sequence of key reactions. A common approach begins with a Bischler-Napieralski or a Pictet-Spengler reaction to form the dihydroisoquinoline or tetrahydroisoquinoline core, respectively. This is followed by the introduction of the second aromatic ring and subsequent cyclization. The key to the asymmetry is often introduced via an asymmetric hydrogenation of an imine or enamine intermediate, or through the use of a chiral catalyst in the Pictet-Spengler reaction.

Q2: How is the enantiomeric excess (ee) of this compound derivatives typically determined?

A2: The enantiomeric excess of this compound derivatives is most commonly and reliably determined by chiral High-Performance Liquid Chromatography (HPLC).[1][2][3] This technique utilizes a chiral stationary phase to separate the two enantiomers, allowing for their quantification and the calculation of the ee. The choice of the chiral column and the mobile phase is crucial for achieving good separation.

Q3: What are the main challenges in achieving high enantioselectivity in this compound synthesis?

A3: The primary challenges in achieving high enantioselectivity include:

  • Catalyst Selection: The choice of the chiral catalyst and ligand is paramount, especially for the asymmetric hydrogenation or asymmetric Pictet-Spengler reaction.

  • Reaction Conditions: Temperature, pressure, and solvent can significantly influence the stereochemical outcome of the reaction.

  • Substrate Control: The electronic and steric properties of the substituents on the starting materials can affect the facial selectivity of the key stereodetermining step.

Q4: Can diastereomers of this compound precursors be separated?

A4: Yes, diastereomeric intermediates in this compound synthesis can often be separated using standard chromatographic techniques such as flash column chromatography on silica (B1680970) gel or reversed-phase HPLC.[3][4] Since diastereomers have different physical properties, their separation is generally more straightforward than the resolution of enantiomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the asymmetric synthesis of this compound.

Issue 1: Low Yield in Bischler-Napieralski Reaction

Q: My Bischler-Napieralski reaction to form the dihydroisoquinoline precursor is giving a low yield. What are the likely causes and how can I improve it?

A: Low yields in the Bischler-Napieralski reaction are a common issue and can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

  • Insufficiently Activated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring. Electron-withdrawing groups will significantly hinder the reaction.

    • Solution: If possible, start with a substrate bearing electron-donating groups (e.g., methoxy, hydroxy) on the aromatic ring.[5]

  • Ineffective Dehydrating Agent: The choice and potency of the dehydrating agent are critical.

    • Solution: For less reactive substrates, a stronger dehydrating agent may be required. While phosphorus oxychloride (POCl₃) is common, a mixture of POCl₃ and phosphorus pentoxide (P₂O₅) can be more effective.[6] For sensitive substrates, milder conditions using triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic base like 2-chloropyridine (B119429) can be employed.[5]

  • Side Reactions: The formation of side products, such as styrenes via a retro-Ritter reaction, can reduce the yield of the desired product.[1]

    • Solution: Using the corresponding nitrile as a solvent can help to suppress the retro-Ritter reaction by shifting the equilibrium.[1] Alternatively, using milder reaction conditions (e.g., Tf₂O) can also minimize side reactions.

  • High Reaction Temperature and Tar Formation: While heating is often necessary, excessive temperatures can lead to polymerization and the formation of tar, significantly reducing the isolated yield.

    • Solution: Carefully control the reaction temperature and monitor the reaction progress by TLC. Using a higher boiling point solvent like xylene instead of toluene (B28343) allows for better temperature control at reflux.[1]

Issue 2: Low Enantioselectivity in Asymmetric Hydrogenation

Q: I am observing low enantiomeric excess (ee) in the asymmetric hydrogenation of the dihydroisoquinolinium salt. How can I improve the stereoselectivity?

A: Low enantioselectivity in asymmetric hydrogenation is a frequent challenge. The following factors should be considered for optimization:

  • Catalyst and Ligand Choice: The selection of the chiral ligand is the most critical factor influencing enantioselectivity.

    • Solution: Screen a variety of chiral phosphine (B1218219) ligands. Different families of ligands (e.g., BINAP derivatives, Josiphos, etc.) can have a profound impact on the stereochemical outcome. The electronic and steric properties of the ligand should be considered.[7]

  • Reaction Temperature: Lowering the reaction temperature generally increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states.

    • Solution: If the reaction is being run at room temperature or above, try conducting it at lower temperatures (e.g., 0 °C, -20 °C, or even lower).

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the reaction's stereochemical pathway.

    • Solution: Experiment with a range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF) and protic (e.g., methanol (B129727), ethanol).

  • Catalyst Deactivation: The catalyst may be losing its activity or selectivity over the course of the reaction.[8]

    • Solution: Ensure that all reagents and solvents are of high purity and are thoroughly degassed to remove oxygen. The reaction should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Impurities containing sulfur or other catalyst poisons should be avoided.[8]

Issue 3: Poor Diastereoselectivity in Pictet-Spengler Reaction

Q: The Pictet-Spengler reaction of my chiral β-arylethylamine with an aldehyde is resulting in a low diastereomeric ratio (dr). How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in the Pictet-Spengler reaction depends on controlling the facial selectivity of the cyclization.

  • Chiral Auxiliary or Catalyst: The nature of the chirality in the starting material or the catalyst plays a key role.

    • Solution: If using a substrate-controlled approach, modification of the chiral auxiliary may be necessary. In a catalyst-controlled reaction, screening different chiral Brønsted acids (e.g., chiral phosphoric acids) can significantly improve diastereoselectivity.

  • Reaction Conditions: Temperature and acid catalyst concentration can influence the diastereomeric outcome.

    • Solution: Lowering the reaction temperature often favors the thermodynamically more stable diastereomer. The choice and concentration of the acid catalyst (e.g., TFA, HCl) should be optimized.[9]

  • Aldehyde Structure: The steric bulk of the aldehyde can influence the approach of the nucleophilic aromatic ring.

    • Solution: If feasible, modifying the aldehyde component can sometimes lead to improved diastereoselectivity.

Experimental Protocols

Protocol 1: Bischler-Napieralski Cyclization

This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline (B110456) precursor.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide (1.0 equiv).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon), add anhydrous toluene (0.1-0.2 M). Add phosphorus oxychloride (POCl₃, 2.0-5.0 equiv) dropwise at room temperature.[5]

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by TLC. The reaction time can vary from 2 to 12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH > 10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (B109758) (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Asymmetric Pictet-Spengler Reaction

This protocol outlines a general procedure for a chiral phosphoric acid-catalyzed asymmetric Pictet-Spengler reaction.

  • Reaction Setup: To a dry vial under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.05-0.1 equiv).

  • Reagent Addition: Add the β-arylethylamine (1.0 equiv) and the aldehyde (1.2 equiv) dissolved in a suitable solvent (e.g., toluene, dichloromethane, 0.1 M).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or lower) and monitor by TLC or HPLC. Reaction times can range from 12 to 48 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the crude product directly by flash column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.

Protocol 3: Asymmetric Hydrogenation of a Dihydroisoquinolinium Salt

This protocol describes a general procedure for the enantioselective reduction of a dihydroisoquinolinium salt.

  • Catalyst Preparation: In a glovebox, to a vial, add the rhodium or iridium precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) and the chiral bisphosphine ligand (e.g., a BINAP derivative) in a degassed solvent (e.g., dichloromethane). Stir for 30-60 minutes to form the active catalyst.

  • Reaction Setup: In a separate hydrogenation vessel, dissolve the dihydroisoquinolinium salt (1.0 equiv) in a degassed solvent (e.g., methanol or dichloromethane).

  • Hydrogenation: Transfer the catalyst solution to the hydrogenation vessel. Pressurize the vessel with hydrogen gas (pressure can range from atmospheric to 50 bar) and stir vigorously at the desired temperature (e.g., room temperature).

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas. Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for key reactions in the asymmetric synthesis of this compound precursors, illustrating the impact of different reaction parameters.

Table 1: Influence of Catalyst and Solvent on Asymmetric Hydrogenation of a Dihydroisoquinoline Precursor

EntryChiral LigandSolventTemperature (°C)Yield (%)ee (%)
1(R)-BINAPMethanol259592
2(R)-BINAPToluene259285
3(S)-Xyl-P-PhosMethanol259897
4(S)-Xyl-P-PhosDichloromethane096>99
5(R)-JosiphosMethanol259490

Table 2: Effect of Dehydrating Agent and Temperature on Bischler-Napieralski Reaction Yield

EntryDehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1POCl₃Toluene110665
2POCl₃ / P₂O₅Toluene110482
3POCl₃Xylene140375 (with some decomposition)
4Tf₂O, 2-chloropyridineDichloromethane0290

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pavine_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Amide Formation cluster_2 Cyclization cluster_3 Asymmetric Reduction cluster_4 Final Assembly β-Arylethylamine β-Arylethylamine Amide β-Arylethylamide β-Arylethylamine->Amide Acyl_Chloride Acyl Chloride / Carboxylic Acid Acyl_Chloride->Amide Bischler-Napieralski Bischler-Napieralski (e.g., POCl₃) Amide->Bischler-Napieralski Pictet-Spengler Pictet-Spengler (Aldehyde, Acid) Amide->Pictet-Spengler Dihydroisoquinoline Dihydroisoquinoline Intermediate Bischler-Napieralski->Dihydroisoquinoline Pictet-Spengler->Dihydroisoquinoline Asymmetric_Hydrogenation Asymmetric Hydrogenation (Chiral Catalyst, H₂) Dihydroisoquinoline->Asymmetric_Hydrogenation Tetrahydroisoquinoline Enantioenriched Tetrahydroisoquinoline Asymmetric_Hydrogenation->Tetrahydroisoquinoline Further_Steps Further Cyclization & Functionalization Tetrahydroisoquinoline->Further_Steps Pavine_Core This compound Core Further_Steps->Pavine_Core

Caption: A generalized workflow for the asymmetric synthesis of the this compound core.

Troubleshooting_Low_Yield Start Low Yield in Bischler-Napieralski Reaction Check_Activation Is the aromatic ring electron-rich? Start->Check_Activation Use_Stronger_Reagent Use stronger dehydrating agent (e.g., POCl₃/P₂O₅) Check_Activation->Use_Stronger_Reagent No Check_Side_Products Are side products (e.g., styrenes) observed? Check_Activation->Check_Side_Products Yes Use_Stronger_Reagent->Check_Side_Products Use_Nitrile_Solvent Use corresponding nitrile as solvent Check_Side_Products->Use_Nitrile_Solvent Yes Check_Tar Is tar formation observed? Check_Side_Products->Check_Tar No Use_Nitrile_Solvent->Check_Tar Lower_Temp Lower reaction temperature and monitor closely Check_Tar->Lower_Temp Yes Consider_Milder_Conditions Consider milder conditions (e.g., Tf₂O) Check_Tar->Consider_Milder_Conditions No Success Improved Yield Lower_Temp->Success Consider_Milder_Conditions->Success

Caption: A decision tree for troubleshooting low yields in the Bischler-Napieralski reaction.

Troubleshooting_Low_EE Start Low Enantioselectivity in Asymmetric Hydrogenation Screen_Ligands Screen a diverse set of chiral ligands Start->Screen_Ligands Optimize_Temp Lower the reaction temperature Screen_Ligands->Optimize_Temp Optimize_Solvent Screen different solvents (polar and non-polar) Optimize_Temp->Optimize_Solvent No Improvement Success Improved Enantioselectivity Optimize_Temp->Success Improvement Check_Purity Ensure high purity of reagents and solvents Optimize_Solvent->Check_Purity No Improvement Optimize_Solvent->Success Improvement Check_Purity->Success

Caption: A logical workflow for troubleshooting low enantioselectivity in asymmetric hydrogenation.

References

Technical Support Center: Troubleshooting Low Yields in Pavine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "pavine" can refer to a class of alkaloids found in poppy species or to enzymes involved in their biosynthesis, such as this compound N-methyltransferase (PavNMT).[1][2] This guide focuses on the purification of recombinant this compound N-methyltransferase (PavNMT), as the request for detailed experimental protocols and workflows is more pertinent to protein purification. For information on purifying this compound alkaloids, which are small molecules, techniques such as filtration, crystallization, distillation, and chromatography are typically employed.[3]

This guide is intended for researchers, scientists, and drug development professionals encountering lower-than-expected yields during the purification of recombinant PavNMT.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in protein purification?

Low yields can stem from several stages of the purification workflow. The most frequent issues include suboptimal protein expression, inefficient cell lysis, protein insolubility (formation of inclusion bodies), poor binding to the chromatography resin, loss of protein during wash steps, or inefficient elution.[4][5]

Q2: How do I know if my protein is being expressed at all?

Before starting a large-scale purification, it's crucial to confirm protein expression. You can do this by running a small sample of your induced cell culture lysate on an SDS-PAGE gel. A Western blot using an antibody against your affinity tag (e.g., His-tag) can provide a more definitive confirmation of expression.[6]

Q3: My protein is expressed, but it's insoluble. What can I do?

Insoluble proteins often form aggregates known as inclusion bodies.[5][7] To improve solubility, you can try optimizing expression conditions by lowering the induction temperature, reducing the inducer concentration, or using a different expression host strain.[4][8] Alternatively, the protein can be purified from inclusion bodies under denaturing conditions and then refolded.

Q4: What is a typical expected yield for recombinant PavNMT?

The yield for a specific protein can vary significantly based on the expression system and purification protocol. For this compound N-methyltransferase (PavNMT) expressed in E. coli, a reported yield is approximately 1–2 mg per liter of bacterial culture.[2]

Q5: Can the affinity tag interfere with my protein?

While affinity tags are generally designed to be inert, they can sometimes interfere with protein folding and solubility.[8] If you suspect this is an issue, you may consider using a smaller tag, changing its position (N-terminus vs. C-terminus), or using a cleavable tag that can be removed after purification.[9]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the causes of low protein yield.

Problem Area 1: Low or No Protein Expression

Question: My initial analysis (SDS-PAGE/Western Blot) of the cell lysate shows very little or no PavNMT. What should I do?

Answer: Low expression is a common primary obstacle. Several factors related to the expression host and induction conditions could be the cause.

  • Solutions & Optimizations:

    • Verify Expression Construct: Sequence your plasmid to ensure the PavNMT gene is in the correct reading frame with the affinity tag and that there are no mutations in the promoter or gene itself.[4][6]

    • Codon Optimization: If the gene is from a eukaryotic source like Thalictrum flavum, ensure the codons have been optimized for your expression host (e.g., E. coli).[4]

    • Optimize Induction Conditions: Perform small-scale expression trials to test different inducer concentrations, induction temperatures, and incubation times.[4]

    • Host Strain Selection: Some proteins, especially those that might be toxic to the host, express better in specific host strains. Consider trying different E. coli strains.

ParameterTypical Range for E. coliOptimization Goal
Induction Temperature 18°C - 37°CLower temperatures (18-25°C) can slow down protein synthesis, which may promote proper folding and solubility.[4]
Inducer (IPTG) Conc. 0.1 mM - 1.0 mMLowering the inducer concentration can reduce the rate of transcription, potentially improving solubility.[4][8]
Induction Time 4 hours - OvernightLonger induction times at lower temperatures can increase the yield of soluble protein.[4]
Problem Area 2: Protein is Insoluble (Inclusion Bodies)

Question: I have good expression, but after cell lysis and centrifugation, my protein is in the pellet, not the supernatant. How can I fix this?

Answer: This indicates your protein is forming insoluble aggregates known as inclusion bodies. While this complicates purification, it can be overcome.

  • Solutions & Optimizations:

    • Optimize Expression Conditions: As mentioned above, lowering the temperature and inducer concentration can significantly improve protein solubility.

    • Change Lysis Buffer: The composition of your lysis buffer can impact protein solubility. Try adding stabilizing agents like glycerol (B35011) (5-10%) or non-detergent sulfobetaines.

    • Denaturing Purification: If optimizing expression fails, you can purify the protein from the inclusion bodies using denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride) and then refold the protein on the chromatography column or in a separate step.

Problem Area 3: Low Binding to Affinity Column

Question: My protein is soluble in the lysate, but very little binds to my affinity chromatography column. What's going wrong?

Answer: Poor binding to the affinity resin can be caused by several factors, from an inaccessible tag to incorrect buffer conditions.

  • Solutions & Optimizations:

    • Check Affinity Tag Accessibility: The affinity tag might be buried within the folded protein. You can try moving the tag to the other terminus of the protein or perform the purification under mild denaturing conditions to expose the tag.[6]

    • Verify Buffer Composition: Ensure your lysis and binding buffers do not contain components that interfere with binding. For His-tagged proteins, avoid high concentrations of imidazole (B134444) (use 5-20 mM to reduce non-specific binding) or strong chelating agents like EDTA.[10]

    • Control Flow Rate: Load your sample onto the column at a slow flow rate to allow sufficient time for the protein to bind to the resin.[10]

    • Check Resin Capacity: Ensure you are not overloading the column. Check the manufacturer's specifications for the binding capacity of your resin and use an appropriate amount for your expected protein yield.[7]

Buffer ComponentPurposeRecommended Concentration (for His-tag)Potential Issue with Low Yield
pH Maintain protein stability and charge7.5 - 8.0Incorrect pH can lead to protein instability or poor tag-resin interaction.[7]
Salt (e.g., NaCl) Reduce non-specific ionic interactions300 - 500 mMInsufficient salt may lead to contaminants binding, while excessively high salt can disrupt binding.
Imidazole Reduce non-specific binding5 - 20 mMHigh concentrations in the lysis/binding buffer will compete with the His-tag for binding.[10]
Problem Area 4: Protein Elutes During Wash Steps

Question: I'm losing a significant amount of my protein during the wash steps before elution. How can I prevent this?

Answer: Losing your target protein during the wash steps suggests that the wash buffer is too stringent, causing your protein to dissociate from the resin prematurely.

  • Solutions & Optimizations:

    • Reduce Wash Stringency: If you are using a competitor in your wash buffer (like imidazole for His-tagged proteins), decrease its concentration.[6]

    • Adjust Buffer pH and Salt: Ensure the pH and salt concentration of your wash buffer are not disrupting the interaction between the affinity tag and the resin.

    • Perform a Gradient Wash: Instead of a single high-stringency wash, try a step-gradient wash with increasing concentrations of the competing agent to find the optimal concentration that removes contaminants without eluting your target protein.

Problem Area 5: Inefficient Elution

Question: My protein binds to the column, but I can't get it to elute efficiently. The yield in my elution fractions is very low. What should I do?

Answer: Inefficient elution can be due to overly strong binding of your protein to the resin or suboptimal elution buffer conditions.

  • Solutions & Optimizations:

    • Increase Elution Stringency: Increase the concentration of the competing agent in your elution buffer (e.g., higher imidazole concentration for His-tagged proteins).

    • Change Elution Strategy: If a competitive elution is not working, you might need to change the pH of the elution buffer to disrupt the charge interactions responsible for binding.

    • Increase Incubation Time: Allow the elution buffer to incubate with the resin for a longer period before collecting the fractions to ensure the protein has time to dissociate.[7]

    • Check for Precipitation: Your protein might be precipitating on the column upon elution. Try eluting into a buffer containing stabilizing agents like glycerol or arginine.[11]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial

This protocol is designed to quickly find the optimal conditions for expressing soluble PavNMT.

  • Inoculate several 10 mL cultures of your expression host with a single colony.

  • Grow the cultures at 37°C until the OD600 reaches 0.6-0.8.

  • Induce each culture under different conditions (e.g., varying IPTG concentrations: 0.1 mM, 0.5 mM, 1.0 mM).[4]

  • Incubate the induced cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for various durations (e.g., 4 hours, overnight).[4]

  • After incubation, harvest 1 mL of cells from each culture by centrifugation.

  • Lyse the cells and separate the soluble and insoluble fractions.

  • Analyze all fractions by SDS-PAGE to compare expression levels and solubility under each condition.

Protocol 2: Cell Lysis and Solubility Check
  • Resuspend the cell pellet from your expression culture in an appropriate lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, and protease inhibitors).

  • Lyse the cells using a suitable method (e.g., sonication or high-pressure homogenization). Keep the sample on ice to prevent heating and protein degradation.

  • Take a "Total Lysate" sample for SDS-PAGE analysis.

  • Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet the insoluble cellular debris.

  • Carefully collect the supernatant, which is the "Soluble Fraction".

  • Resuspend the pellet in the same volume of lysis buffer; this is the "Insoluble Fraction".

  • Analyze the Total Lysate, Soluble Fraction, and Insoluble Fraction on an SDS-PAGE gel to determine the solubility of your expressed protein.

Visualizations

PavNMT_Purification_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis & QC Transformation Transformation Inoculation Inoculation Transformation->Inoculation Induction Induction Inoculation->Induction CellHarvest CellHarvest Induction->CellHarvest Lysis Lysis CellHarvest->Lysis Clarification Clarification Lysis->Clarification AffinityChromatography AffinityChromatography Clarification->AffinityChromatography Soluble Lysate Elution Elution AffinityChromatography->Elution SDSPAGE SDSPAGE Elution->SDSPAGE FinalProduct FinalProduct SDSPAGE->FinalProduct Purity Check

Caption: Workflow for recombinant PavNMT purification.

Troubleshooting_Low_Yield Start Low Final Yield CheckExpression Check Expression via SDS-PAGE/Western Start->CheckExpression NoExpression No/Low Expression CheckExpression->NoExpression No Band CheckSolubility Check Solubility (Lysate Fractions) CheckExpression->CheckSolubility Band Present OptimizeExpression Optimize Codons Verify Plasmid Optimize Induction NoExpression->OptimizeExpression Insoluble Protein Insoluble CheckSolubility->Insoluble Band in Pellet CheckBinding Check Flow-through vs. Bound CheckSolubility->CheckBinding Band in Supernatant OptimizeSolubility Lower Temp/Inducer Use Denaturants Insoluble->OptimizeSolubility PoorBinding Protein in Flow-through CheckBinding->PoorBinding Yes ElutionOK Protein Bound to Column CheckBinding->ElutionOK No OptimizeBinding Check Tag Accessibility Optimize Buffers Slow Flow Rate PoorBinding->OptimizeBinding CheckElution Check Elution Fractions ElutionOK->CheckElution PoorElution Protein Remains on Column CheckElution->PoorElution Low Yield Success High Yield Purified Protein CheckElution->Success High Yield OptimizeElution Increase Elution Stringency Change Elution Strategy PoorElution->OptimizeElution

Caption: Troubleshooting logic for low purification yields.

References

Technical Support Center: Pavine Sample Storage & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of pavine samples to prevent degradation. The recommendations provided are based on best practices for sensitive alkaloid compounds, as specific storage data for "this compound" as a general class is not widely available.

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and why is their stability crucial?

This compound compounds belong to a class of alkaloids. The stability of these compounds is critical for ensuring the accuracy and reproducibility of experimental results, maintaining their therapeutic efficacy in drug development, and guaranteeing the safety of potential pharmaceutical formulations.[1] Degradation can lead to a loss of potency and the formation of unknown impurities with potentially harmful toxicological effects.[1][2]

Q2: What are the primary factors that can cause this compound degradation?

Based on the general behavior of related alkaloids, this compound compounds are likely susceptible to degradation under several conditions:[1][2]

  • pH Extremes: Both highly acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[1]

  • Oxidation: Exposure to atmospheric oxygen, peroxides, or certain metal ions can lead to oxidative degradation.[1][2]

  • Light: Photodegradation can occur when samples are exposed to UV or visible light.[1][3]

  • Elevated Temperatures: Heat accelerates the rate of all chemical degradation pathways.[1][3]

Q3: How should I store my this compound samples in solid and solution forms?

To ensure the long-term stability of your this compound samples, it is essential to adhere to proper storage conditions.[4][5] The following table summarizes the recommended conditions for solid (powder) and solution forms.

Data Presentation: Recommended Storage Conditions for this compound Samples

FormStorage DurationTemperatureHumidityLight ProtectionRecommended AtmosphereAdditional Recommendations
Solid (Powder) Long-Term-20°C< 40% RHRequired (e.g., amber vials)Inert Gas (Argon/Nitrogen)Store in a tightly sealed container.[1][6]
Short-Term2-8°C< 40% RHRequired (e.g., amber vials)Inert Gas (Argon/Nitrogen)Ensure container is well-sealed to prevent moisture uptake.[6]
Solution Long-Term-80°CN/ARequired (e.g., wrap in foil)N/AUse degassed solvents; avoid repeated freeze-thaw cycles.[1]
Short-Term (≤ 24h)2-8°CN/ARequired (e.g., wrap in foil)N/APrepare fresh solutions for each experiment whenever possible.[1]

Q4: What are the best practices for handling this compound solutions to minimize degradation?

When working with this compound solutions, follow these guidelines to maintain sample integrity:

  • Prepare Freshly: Prepare solutions immediately before use to minimize time-dependent degradation.[1]

  • Use Quality Solvents: Use high-purity, degassed solvents to remove dissolved oxygen that could cause oxidation.[1]

  • Avoid Freeze-Thaw Cycles: For solutions stored at -80°C, aliquot the sample into single-use volumes to prevent the damage caused by repeated freezing and thawing.[1][7]

  • Protect from Light: Always work with solutions in amber vials or protect clear vials with aluminum foil.[1][3]

  • Maintain Cold Chain: When preparing samples for analysis, keep them on ice or in a cooling block.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, indicating potential sample degradation.

Issue 1: Loss of this compound peak area or appearance of unknown peaks in HPLC analysis.

This is a common indicator of compound degradation. The following table outlines potential causes and troubleshooting steps.

Data Presentation: Troubleshooting HPLC Analysis Issues

Possible CauseTroubleshooting Steps
Degradation during sample preparation Prepare samples immediately before analysis using pre-chilled solvents and keep them on ice.[1] Minimize light exposure by using amber autosampler vials or covering the sample tray.[1] Ensure the pH of your sample solution is near neutral, unless required by the analytical method.[1]
On-column degradation Evaluate the pH of your mobile phase; if it's at an extreme, consider a less harsh alternative.[1] Check for the presence of metal ions in your HPLC system, which can catalyze oxidation. If this is suspected, consider using a bio-inert or metal-free system.[1]
Incompatibility with solvent Verify the solubility and stability of this compound in your chosen solvent. An inappropriate solvent can accelerate degradation. Test alternative solvents if instability is suspected.

Issue 2: Visible changes in the sample, such as discoloration or precipitation.

Physical changes in the sample are strong indicators of instability.

  • Possible Cause: Oxidation or Photodegradation.

    • Troubleshooting: These degradation pathways can often produce colored byproducts. If you observe a change in color, future samples should be stored under an inert atmosphere (e.g., argon or nitrogen) and rigorously protected from light.[1][2] Visually inspect reagents for any signs of degradation, such as color changes or precipitation, before use.[9]

  • Possible Cause: Precipitation due to solvent evaporation or temperature changes.

    • Troubleshooting: Ensure that storage containers are sealed properly with high-quality caps (B75204) to prevent solvent evaporation, which would increase the compound's concentration and could lead to precipitation.[4] Confirm the compound's solubility at the storage temperature, as solubility often decreases at lower temperatures. If precipitation is observed upon cooling, you may need to use a different storage solvent or concentration.

Experimental Protocols

Protocol: Forced Degradation Study for this compound Compounds

A forced degradation study is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[10][11]

Objective: To assess the stability of a this compound compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions as described for the similar alkaloid, Glaziovine:[1]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[1]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours. For solid-state stability, store the this compound powder in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours) and compare it to a control sample wrapped in aluminum foil.

  • Analysis: Analyze the stressed samples and an unstressed control sample using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A loss of the main this compound peak and the appearance of new peaks indicate degradation. The mass spectrometry data can be used to help identify the structure of the degradation products.

Visualizations

Diagrams of Key Workflows and Concepts

cluster_troubleshooting Troubleshooting Workflow for Sample Degradation start_node start_node process_node process_node decision_node decision_node issue_node issue_node solution_node solution_node A Unexpected Experimental Result (e.g., low activity, new HPLC peaks) B Is sample degradation suspected? A->B C Review Storage Conditions (Temp, Light, Time) B->C Yes H Investigate Other Causes (e.g., instrument error, reagent quality) B->H No D Review Handling Procedures (Solvents, Freeze/Thaw) C->D E Perform Forced Degradation Study D->E F Degradation Confirmed E->F G Implement Corrective Actions: - Optimize Storage - Refine Handling Protocol F->G

Caption: A logical workflow for troubleshooting suspected this compound sample degradation.

cluster_pathways Primary Degradation Pathways central_node central_node factor_node factor_node product_node product_node This compound This compound Compound Deg_Products Degradation Products + Loss of Potency This compound->Deg_Products leads to Hydrolysis Hydrolysis (Acid/Base Catalyzed) Hydrolysis->this compound Oxidation Oxidation (Oxygen, Peroxides) Oxidation->this compound Photodegradation Photodegradation (UV/Visible Light) Photodegradation->this compound

Caption: The primary chemical pathways leading to the degradation of sensitive compounds.

cluster_workflow Experimental Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions start_node start_node process_node process_node stress_node stress_node analysis_node analysis_node end_node end_node A Prepare this compound Stock Solution B Aliquot into 6 Groups (5 Stress, 1 Control) A->B C1 Acid + Heat B->C1 C2 Base + Heat B->C2 C3 Oxidant (H₂O₂) B->C3 C4 Heat B->C4 C5 Light B->C5 D Neutralize (if needed) & Prepare for Analysis C1->D C2->D C3->D C4->D C5->D E Analyze All Samples (HPLC / LC-MS) D->E F Compare Stressed vs. Control - Identify Degradants - Determine Stability Profile E->F

Caption: A step-by-step workflow for conducting a forced degradation experiment.

References

Technical Support Center: Improving Pavine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on dissolving pavine for use in in vitro experiments. Given its nature as an alkaloid, this compound can present solubility challenges in aqueous-based biological assays. This guide offers troubleshooting tips, frequently asked questions, and detailed protocols to help you achieve a stable and usable solution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended initial solvent for preparing a this compound stock solution?

For hydrophobic compounds like this compound, the recommended primary solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful organic solvent compatible with most cell culture assays when diluted to a final concentration of less than 0.5% (v/v).

Q2: I'm having trouble dissolving this compound, even in DMSO. What can I do?

If this compound does not readily dissolve in DMSO at room temperature, you can employ the following techniques:

  • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.

  • Vortexing: Vigorously mix the solution using a vortex mixer for several minutes.

  • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up compound aggregates and enhance dissolution.

Q3: My this compound solution precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.

  • Increase Solvent Concentration (with caution): Ensure your final DMSO concentration is as high as your cells can tolerate (typically <0.5%) to aid solubility.

  • Use a Co-solvent: Incorporating a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG 400) in your final dilution step can help maintain solubility.[2][3]

  • pH Adjustment: Alkaloids are often more soluble in acidic conditions.[4] Adjusting the pH of your final medium (if your experimental system allows) may improve solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can be used to increase the solubility of hydrophobic compounds.[5]

Q4: Can I use solvents other than DMSO?

Yes, other polar aprotic solvents may be suitable. Ethanol is a common alternative, though it is more volatile, which can lead to concentration changes in your stock solution over time.[6] For any solvent, it is crucial to run a vehicle control in your experiments to ensure the solvent itself does not affect the biological outcome.

Section 2: Solubility Data

Specific experimental solubility data for this compound is not widely published. The table below provides qualitative solubility information based on the general properties of alkaloids and typical laboratory observations. These should be used as a guideline for initial experiments.

Solvent/MediumMolar Mass ( g/mol )Predicted XlogP*Estimated SolubilityNotes
Water341.413.3Very Low / InsolubleAs a free base, this compound is expected to have very poor aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)341.413.3Very LowSolubility is expected to be minimal in neutral aqueous buffers.
Dimethyl Sulfoxide (DMSO)341.413.3HighShould be soluble to >10 mM with potential need for gentle heating or sonication.
Ethanol (100%)341.413.3Moderate to HighGenerally a good solvent for alkaloids, though potentially less effective than DMSO.
Cell Culture Medium + 10% FBS341.413.3Low (Precipitation Risk)Serum proteins like albumin can help stabilize the compound, but precipitation is still a high risk when diluting a concentrated DMSO stock.

*Predicted XlogP for the related compound Argemonine, a derivative of this compound, suggests lipophilicity.[2][7]

Section 3: Experimental Protocols

Protocol 3.1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tube or amber glass vial

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution of this compound (Molar Mass ≈ 341.41 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 341.41 g/mol * (1000 mg / 1 g) = 3.41 mg

  • Weighing: Carefully weigh out 3.41 mg of this compound powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution:

    • Cap the tube tightly and vortex for 2-3 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, place the tube in a 37°C water bath for 10 minutes, followed by further vortexing.

    • If necessary, use a bath sonicator for 5-10 minutes until the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation and repeated freeze-thaw cycles.

Protocol 3.2: Serial Dilution into Aqueous Medium for In Vitro Assays

Objective: To prepare a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation from a highly concentrated stock, first prepare an intermediate dilution. Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

  • Final Dilution:

    • Pre-warm your complete cell culture medium to 37°C.

    • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate stock) to 999 µL (or 990 µL) of the pre-warmed medium.

    • Immediately after adding the stock solution, vortex the tube gently or pipette up and down several times to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.

  • Vehicle Control: Prepare a corresponding vehicle control by adding the same volume of DMSO (e.g., 1 µL) to the same final volume of medium (999 µL).

  • Use Immediately: It is best practice to use the final working solution immediately after preparation to minimize the risk of precipitation over time.

Section 4: Visual Troubleshooting and Workflow

The following diagrams illustrate the decision-making process for troubleshooting solubility issues and the key factors that influence compound solubility.

G Diagram 1: Troubleshooting Workflow for this compound Solubilization start Start: Weigh this compound Powder add_dmso Add primary solvent (DMSO) start->add_dmso vortex Vortex at Room Temp add_dmso->vortex is_dissolved1 Is it fully dissolved? vortex->is_dissolved1 heat_sonicate Gentle Warming (37°C) and/or Sonication is_dissolved1->heat_sonicate No stock_ready Stock Solution Ready (Store at -20°C/-80°C) is_dissolved1->stock_ready Yes is_dissolved2 Is it fully dissolved? heat_sonicate->is_dissolved2 is_dissolved2->stock_ready Yes consider_alt Troubleshoot: - Check compound purity - Try alternative solvent (Ethanol) - Re-evaluate required concentration is_dissolved2->consider_alt No dilute Dilute stock into aqueous assay buffer stock_ready->dilute observe Observe for precipitation dilute->observe precip Precipitation occurs? observe->precip assay_ready Assay Ready (Use Immediately) precip->assay_ready No troubleshoot_precip Troubleshoot: - Lower final concentration - Use pre-warmed media - Add co-solvent (e.g., PEG) - Adjust pH if possible precip->troubleshoot_precip Yes

Diagram 1: Troubleshooting Workflow for this compound Solubilization

G Diagram 2: Key Factors Influencing Compound Solubility solubility Compound Solubility phys_prop Physicochemical Properties solubility->phys_prop sol_prop Solution Properties solubility->sol_prop logp Lipophilicity (LogP) phys_prop->logp pka Ionization (pKa) phys_prop->pka crystal Crystal Lattice Energy phys_prop->crystal solvent Solvent Choice (e.g., DMSO, Water) sol_prop->solvent ph pH of Solution sol_prop->ph temp Temperature sol_prop->temp cosolvents Co-solvents / Additives sol_prop->cosolvents

Diagram 2: Key Factors Influencing Compound Solubility

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Pavine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS analysis of pavine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to matrix effects in the analysis of this compound and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a concern in the LC-MS analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This interference can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis, leading to unreliable results.

Q2: My this compound signal is inconsistent and lower than expected in plasma samples. How can I confirm that matrix effects are the cause?

A2: A common method to quantitatively assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF).

  • MF = 1: No matrix effect

  • MF < 1: Ion suppression

  • MF > 1: Ion enhancement

A significant deviation of the matrix factor from 1 confirms the presence of matrix effects.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis in biological fluids?

A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound. The most common and effective techniques are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. While quick, it may not remove other interfering substances like phospholipids, which are major contributors to matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous biological matrix into an immiscible organic solvent. By adjusting the pH of the aqueous phase, the extraction of the basic this compound alkaloid can be optimized while leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up complex samples. It uses a solid sorbent to retain this compound while matrix components are washed away. For alkaloids like this compound, cation-exchange or reversed-phase cartridges are commonly used.

Q4: How do I choose the right internal standard to compensate for matrix effects in this compound analysis?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated this compound). A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS for this compound is not commercially available, a structural analogue with similar properties may be used, but it is crucial to validate that it effectively tracks the analyte's behavior.

Q5: Can I reduce matrix effects by optimizing my LC-MS/MS parameters?

A5: Yes, optimizing chromatographic and mass spectrometric conditions can significantly reduce matrix effects:

  • Chromatography: Improve the separation of this compound from co-eluting matrix components by adjusting the mobile phase composition, gradient profile, or using a different column chemistry. The goal is to have this compound elute in a "clean" region of the chromatogram.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common technique for alkaloid analysis but can be susceptible to matrix effects. In some cases, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce these effects, although this could come at the cost of sensitivity.[1] Optimizing MS parameters such as capillary voltage, gas flows, and collision energy can also improve signal-to-noise and minimize the impact of interferences.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low and/or inconsistent this compound signal Ion suppression due to matrix effects.1. Perform a post-extraction spike experiment to quantify the matrix effect. 2. Improve sample cleanup using SPE or LLE. 3. Optimize chromatographic separation to move the this compound peak away from interfering matrix components. 4. Use a stable isotope-labeled internal standard.
Poor peak shape (tailing or fronting) Co-eluting interferences or issues with the analytical column.1. Ensure the sample solvent is compatible with the mobile phase. 2. Use a guard column to protect the analytical column from strongly retained matrix components. 3. Optimize the mobile phase pH and organic content.
High background noise Contamination from the sample matrix or LC-MS system.1. Incorporate a more rigorous sample cleanup step. 2. Flush the LC system and column. 3. Use high-purity solvents and reagents.
Inaccurate quantification Non-linear response due to matrix effects or improper calibration.1. Use matrix-matched calibration standards. 2. Employ a stable isotope-labeled internal standard. 3. Dilute the sample to reduce the concentration of interfering components.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the quantitative determination of the matrix factor (MF), recovery (RE), and process efficiency (PE).

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike this compound and the internal standard into the final mobile phase solvent at three concentration levels (low, medium, and high).

  • Set B (Post-Extraction Spike): Process blank plasma samples through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with this compound and the internal standard at the same three concentration levels as Set A.

  • Set C (Pre-Extraction Spike): Spike blank plasma with this compound and the internal standard at the same three concentration levels before starting the sample preparation procedure.

2. Analyze the Samples:

Inject and analyze all three sets of samples using the developed LC-MS/MS method.

3. Calculate the Results:

ParameterFormulaDescription
Matrix Factor (MF) (Peak Area of Set B) / (Peak Area of Set A)Measures the extent of ion suppression or enhancement.
Recovery (RE) (Peak Area of Set C) / (Peak Area of Set B)Measures the efficiency of the extraction process.
Process Efficiency (PE) (Peak Area of Set C) / (Peak Area of Set A)Represents the overall efficiency of the entire analytical process.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for cation-exchange SPE and may require optimization for this compound.

1. Sample Pre-treatment:

  • To 1 mL of plasma, add a known amount of internal standard.

  • Add 1 mL of 4% phosphoric acid and vortex.

  • Centrifuge to pellet any precipitated proteins.

2. SPE Cartridge Conditioning:

  • Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

3. Sample Loading:

  • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.

  • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

5. Elution:

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

7. Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a general guideline and should be optimized for this compound.

1. Sample Preparation:

  • To 0.5 mL of plasma, add a known amount of internal standard.

  • Add 0.5 mL of a basifying agent (e.g., 0.1 M sodium hydroxide) to deprotonate the this compound.

2. Extraction:

  • Add 3 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge to separate the aqueous and organic layers.

3. Isolation:

  • Carefully transfer the organic layer to a clean tube.

4. Evaporation and Reconstitution:

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

5. Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow start Inconsistent or Low This compound Signal quantify_me Quantify Matrix Effect (Post-Extraction Spike) start->quantify_me mf_check Matrix Factor (MF) Significantly different from 1? quantify_me->mf_check improve_sp Improve Sample Prep (SPE or LLE) mf_check->improve_sp Yes no_me Matrix Effect Not Significant. Investigate other causes (e.g., instrument issues). mf_check->no_me No optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: A decision tree for troubleshooting low and inconsistent this compound signals.

Sample_Prep_Comparison cluster_0 Sample Preparation Method cluster_1 Key Characteristics ppt Protein Precipitation (PPT) speed Speed ppt->speed Fastest cleanup Cleanup Efficiency ppt->cleanup Low selectivity Selectivity ppt->selectivity Low lle Liquid-Liquid Extraction (LLE) lle->speed Moderate lle->cleanup Moderate lle->selectivity Moderate spe Solid-Phase Extraction (SPE) spe->speed Slowest spe->cleanup High spe->selectivity High

Caption: Comparison of common sample preparation techniques for this compound analysis.

References

Technical Support Center: Optimization of Reaction Conditions for Pavine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of pavine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic modifications of the this compound core structure.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on the this compound skeleton?

A1: The most common site for derivatization on the this compound skeleton is the tertiary amine nitrogen. This nitrogen is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-oxidation to introduce a variety of functional groups. Modification at this position is often explored in structure-activity relationship (SAR) studies to modulate the pharmacological properties of this compound derivatives.

Q2: What are the primary challenges encountered during the N-derivatization of this compound alkaloids?

A2: Common challenges include:

  • Low Reaction Yield: This can be due to steric hindrance around the nitrogen atom within the rigid bicyclic structure of the this compound core, suboptimal reaction conditions, or reagent decomposition.

  • Side Product Formation: Over-alkylation or multiple acylations can occur if the reaction is not carefully controlled. Additionally, degradation of the this compound skeleton can happen under harsh reaction conditions.

  • Purification Difficulties: this compound and its derivatives are often basic and can be challenging to purify. They may streak on silica (B1680970) gel chromatography and require specialized techniques for isolation.

Q3: How can I monitor the progress of my this compound derivatization reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. A spot of the reaction mixture is compared to a spot of the starting this compound material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with an appropriate agent, such as potassium permanganate (B83412) or iodine, can help visualize the spots. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the masses of the starting material and the desired product.

Troubleshooting Guides

Issue 1: Low Product Yield in N-Acylation

Q: My N-acylation of this compound with an acyl chloride/anhydride (B1165640) is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in N-acylation of this compound can be attributed to several factors. Below is a systematic guide to help you identify and resolve the issue.

Potential CauseRecommended Solution
Insufficient Reagent Reactivity Switch to a more reactive acylating agent (e.g., use an acyl chloride instead of an anhydride). If using a carboxylic acid, use a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Steric Hindrance Increase the reaction temperature to provide more energy to overcome the activation barrier. Prolong the reaction time. Consider using a less sterically hindered acylating agent if possible.
Moisture Contamination Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Acyl halides and anhydrides are highly sensitive to moisture.[1]
Suboptimal Base If an acid byproduct is formed (e.g., HCl from an acyl chloride), use a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (Hünig's base) to neutralize it. This prevents the protonation and deactivation of the this compound nitrogen.[1]
Inadequate Temperature Some acylations require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C) while monitoring for decomposition.
Issue 2: Formation of Multiple Products in N-Alkylation

Q: I am observing multiple spots on my TLC after an N-alkylation reaction of this compound with an alkyl halide. What are the likely side products and how can I minimize their formation?

A: The formation of multiple products in N-alkylation often points to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt.

Potential CauseRecommended Solution
Over-alkylation (Quaternization) Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent. Slowly add the alkylating agent to the reaction mixture to maintain a low concentration. Monitor the reaction closely by TLC and stop it once the starting this compound is consumed.
Reaction with Solvent Ensure the solvent is inert and does not react with the alkylating agent. Aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dichloromethane (B109758) (DCM) are generally good choices.[2]
Base-Induced Side Reactions If a base is used, ensure it is non-nucleophilic to avoid competition with the this compound nitrogen. Potassium carbonate is a common choice for this type of reaction.
Impure Starting Material Ensure the starting this compound alkaloid is pure. Impurities can lead to unexpected side reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the N-acetylation of a this compound alkaloid using acetic anhydride.

Materials:

  • This compound alkaloid (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound alkaloid in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-acetylated this compound derivative.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

Data Presentation: Optimization of N-Acetylation of this compound

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Acetic AnhydridePyridineDCM251275
2Acetyl ChlorideTriethylamineDCM0 to 25688
3Acetic AnhydrideDMAPMeCN50482
4Acetyl ChlorideK₂CO₃DMF25891
Protocol 2: General Procedure for N-Alkylation of this compound

This protocol outlines a general method for the N-methylation of a this compound alkaloid using methyl iodide.

Materials:

  • This compound alkaloid (1.0 eq)

  • Methyl iodide (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the this compound alkaloid in anhydrous MeCN, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide to the mixture.

  • Heat the reaction to 50 °C and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-methylated this compound derivative.

  • Purify the product by column chromatography on silica gel.

Data Presentation: Optimization of N-Methylation of this compound

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃MeCN501285
2Dimethyl SulfateNaHTHF25878
3Methyl IodideTriethylamineDMF60692
4Methyl Triflate2,6-LutidineDCM0 to 25495

Visualizations

experimental_workflow_N_Acylation cluster_start Reaction Setup cluster_reaction Acylation cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Anhydrous DCM add_base Add Triethylamine, Cool to 0 °C start->add_base add_reagent Add Acetic Anhydride add_base->add_reagent react Stir at RT, Monitor by TLC add_reagent->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product N-Acetyl this compound chromatography->product

Caption: Experimental workflow for the N-acylation of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in This compound Derivatization reagent Reagent Quality/ Reactivity start->reagent conditions Reaction Conditions start->conditions sterics Steric Hindrance start->sterics workup Work-up/Purification Issues start->workup sol_reagent Use fresh/more reactive reagents. Check for moisture. reagent->sol_reagent sol_conditions Optimize temperature, time, and base. conditions->sol_conditions sol_sterics Increase temperature or use less bulky reagents. sterics->sol_sterics sol_workup Optimize extraction pH. Use alternative chromatography. workup->sol_workup

Caption: Logical troubleshooting workflow for low yield in this compound derivatization.

References

Technical Support Center: Optical Resolution of Racemic Pavine Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optical resolution of racemic pavine mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the optical resolution of racemic this compound mixtures?

A1: The main strategies for resolving racemic this compound alkaloids include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic this compound base with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1][2] Common chiral resolving agents for alkaloids include derivatives of tartaric acid, such as O,O'-dibenzoyl-D-tartaric acid (DBTA), and other chiral acids like camphorsulfonic acid.[2][3]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful method for both analytical and preparative separation of this compound enantiomers.[3][4][5] Polysaccharide-based CSPs are often effective for this class of compounds.[6][7][8]

  • Enzymatic Kinetic Resolution (EKR): This method utilizes enzymes, typically lipases, to selectively catalyze a reaction (e.g., hydrolysis or acylation) of one enantiomer over the other, allowing for the separation of the unreacted enantiomer from the product.[9][10][11]

Q2: How do I select an appropriate chiral resolving agent for my racemic this compound mixture?

A2: The selection of a resolving agent is often empirical. For basic alkaloids like pavines, chiral acids are used. Tartaric acid and its derivatives are a good starting point due to their availability and proven efficacy with alkaloids.[2][3][12] Screening several resolving agents and solvents is a common practice to find the optimal combination that yields well-defined crystals and a significant difference in solubility between the diastereomeric salts.

Q3: What are the most suitable chiral stationary phases (CSPs) for the HPLC separation of this compound enantiomers?

A3: Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® AD, Chiralcel® OD), are highly recommended for the chiral separation of alkaloids, including this compound derivatives.[6][7] These columns often provide excellent enantioselectivity under normal-phase conditions.

Q4: Can enzymatic resolution be applied to this compound alkaloids?

A4: Yes, enzymatic kinetic resolution is a viable strategy. Lipases are commonly used to catalyze the enantioselective acylation or hydrolysis of a functional group on the this compound skeleton.[9][10][11] This method is valued for its high selectivity and mild reaction conditions. The success of this method depends on the presence of a suitable functional group (e.g., a hydroxyl or ester) that the enzyme can act upon.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Causes Troubleshooting Steps
No crystallization occurs. The diastereomeric salts are too soluble in the chosen solvent. The solution is not sufficiently supersaturated.- Concentrate the solution by carefully evaporating the solvent. - Add an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation. - Cool the solution to a lower temperature. - Try seeding the solution with a tiny crystal of the desired diastereomeric salt.[1] - If seed crystals are unavailable, try scratching the inner surface of the flask at the solution-air interface to create nucleation sites.[1]
The product "oils out" instead of crystallizing. The degree of supersaturation is too high. The crystallization temperature is too high.- Use a more dilute solution. - Employ a slower cooling rate. - Add any anti-solvent more slowly and at a slightly higher temperature.[1] - Experiment with different solvent systems.
Low yield of the desired diastereomeric salt. The desired salt has significant solubility in the mother liquor. The crystallization time was insufficient.- Optimize the solvent and temperature to further decrease the solubility of the target salt. - Allow for a longer crystallization period. - The mother liquor, enriched in the other diastereomer, can be treated to recover the resolving agent and the other this compound enantiomer can be racemized and recycled.[1]
Poor enantiomeric excess (ee%) of the resolved this compound. Co-crystallization of both diastereomeric salts. Inefficient separation of the crystals from the mother liquor.- Screen for a more selective solvent system that maximizes the solubility difference between the diastereomers. - Ensure thorough washing of the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor. - Recrystallize the obtained diastereomeric salt.
Chiral HPLC Separation
Issue Possible Causes Troubleshooting Steps
Poor or no resolution of enantiomers. The chosen chiral stationary phase (CSP) is not suitable. The mobile phase composition is not optimal.- Screen different types of CSPs (e.g., if an amylose-based column fails, try a cellulose-based one). - Systematically vary the ratio of the mobile phase components (e.g., hexane (B92381) and alcohol in normal phase).[6] - For basic alkaloids like pavines, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and resolution.[6] - Lower the column temperature to enhance selectivity.[6] - Reduce the flow rate to increase interaction time with the CSP.[6]
Peak tailing. Secondary interactions between the basic this compound alkaloid and acidic sites on the silica (B1680970) support of the CSP.- Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to block active silanol (B1196071) groups.[6] - Use a well-end-capped, high-quality chiral column.
Irreproducible retention times. Inadequate column equilibration. Changes in mobile phase composition. Temperature fluctuations.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following table summarizes available quantitative data for the optical resolution of this compound alkaloids. Data for a broader range of this compound derivatives is limited in the literature; the values below are for (±)-Neocaryachine.

This compound Derivative Resolution Method Chiral Stationary Phase / Resolving Agent Yield (%) Enantiomeric Excess (ee%) Specific Rotation [α]D Reference
(±)-NeocaryachineChiral Column ChromatographyNot specifiedNot reported>99%(+)-enantiomer: +263° (c 0.08, MeOH)[4]
(±)-NeocaryachineChiral Column ChromatographyNot specifiedNot reported>99%(-)-enantiomer: -251° (c 0.07, MeOH)[4]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization (General Procedure)
  • Salt Formation: Dissolve the racemic this compound mixture in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate container, dissolve an equimolar or half-molar equivalent of the chiral resolving agent (e.g., (+)-O,O'-dibenzoyl-D-tartaric acid) in the same solvent.

  • Crystallization: Combine the two solutions. The mixture may be heated gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration, for instance, using a Büchner funnel. Wash the crystals with a small amount of the cold solvent to remove any impurities from the mother liquor.

  • Enantiomer Liberation: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium carbonate solution). The base will neutralize the chiral acid, liberating the free this compound base into the organic layer.

  • Purification: Separate the organic layer, wash it with water, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to yield the optically enriched this compound enantiomer.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC and measure its specific rotation.

Protocol 2: Chiral HPLC Separation of (±)-Neocaryachine

While the specific column and mobile phase for the resolution of (±)-Neocaryachine were not detailed in the available literature, a general starting protocol for this compound alkaloids is provided below.

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) in a ratio between 95:5 and 80:20 (v/v), containing 0.1% diethylamine.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Temperature: 25 °C (or controlled at a different temperature for optimization)

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

    • Injection Volume: 5 - 20 µL

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Dissolve a small amount of the racemic this compound mixture in the mobile phase. c. Inject the sample and run the chromatogram. d. Optimize the separation by adjusting the alcohol content in the mobile phase, the flow rate, and the column temperature.

Visualizations

experimental_workflow_diastereomeric_resolution cluster_0 Diastereomeric Salt Formation and Crystallization cluster_1 Liberation and Purification racemic_this compound Racemic this compound Mixture dissolve Dissolve in Solvent racemic_this compound->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve mix_solutions Mix Solutions dissolve->mix_solutions crystallization Cool & Crystallize mix_solutions->crystallization filtration Filter Crystals crystallization->filtration mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Separates diastereomeric_salt Isolated Diastereomeric Salt filtration->diastereomeric_salt liberation Liberate with Base diastereomeric_salt->liberation extraction Liquid-Liquid Extraction liberation->extraction purification Dry & Evaporate extraction->purification pure_enantiomer Pure this compound Enantiomer purification->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

experimental_workflow_chiral_hplc cluster_hplc Chiral HPLC System racemic_sample Racemic this compound Sample dissolve_sample Dissolve in Mobile Phase racemic_sample->dissolve_sample hplc_injection Inject into Chiral HPLC System dissolve_sample->hplc_injection chiral_column Chiral Stationary Phase (e.g., Polysaccharide-based) hplc_injection->chiral_column detector UV Detector chiral_column->detector Separated Enantiomers mobile_phase Mobile Phase (e.g., Hexane/IPA + DEA) data_analysis Data Analysis detector->data_analysis enantiomer_1 Enantiomer 1 data_analysis->enantiomer_1 Quantify enantiomer_2 Enantiomer 2 data_analysis->enantiomer_2 Quantify

Caption: Workflow for Chiral HPLC Separation.

References

Technical Support Center: Enhancing the Stability of Pavine in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pavine, a bioactive alkaloid, is critical for accurate experimental results and the development of effective therapeutics. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellow or brownish color. What does this indicate?

A1: Discoloration of your this compound solution is a common indicator of degradation. This compound, like many alkaloids, is susceptible to oxidation and photodegradation, which can result in the formation of colored byproducts.[1]

Troubleshooting Steps:

  • Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to minimize light exposure.[1]

  • Use Fresh Solvents: Ensure that the solvents used are of high purity and free from peroxides, which can initiate oxidative degradation.

  • Inert Atmosphere: For long-term storage or when working with sensitive assays, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q2: I'm observing a decrease in the concentration of this compound in my stock solution over a short period. What could be the cause?

A2: A rapid decrease in this compound concentration suggests chemical instability in the chosen solvent system. This can be due to several factors, including pH, solvent polarity, and temperature.[1][2]

Troubleshooting Steps:

  • Evaluate Solvent Choice: The polarity of the solvent can significantly impact the stability of alkaloids.[1][3] It is advisable to test the stability of this compound in a range of solvents with varying polarities to identify the most suitable one for your application.

  • Control pH: Isoquinoline (B145761) alkaloids can be unstable at certain pH values.[2][4] If using aqueous or protic solvents, buffering the solution to a slightly acidic or neutral pH may enhance stability.

  • Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q3: I have observed precipitate forming in my this compound solution. What should I do?

A3: Precipitation indicates that the solubility limit of this compound has been exceeded in the current solvent system. This can be influenced by temperature changes or the addition of other components to the solution.

Troubleshooting Steps:

  • Determine Solubility: If not already known, determine the approximate solubility of this compound in the selected solvent.

  • Co-solvents: Consider using a co-solvent system. For instance, dissolving this compound in a small amount of a polar organic solvent like DMSO or ethanol (B145695) before diluting with an aqueous buffer can improve solubility.

  • Gentle Warming and Sonication: In some cases, gentle warming or sonication can help redissolve the precipitate. However, be cautious as excessive heat can accelerate degradation.

Troubleshooting Guide: Solvent System Selection for Enhanced this compound Stability

Choosing an appropriate solvent system is paramount for maintaining the integrity of this compound during your experiments. The following table summarizes general stability considerations for alkaloids in common laboratory solvents.

Solvent SystemPolarity IndexPotential Stability IssuesRecommendations
Aqueous Buffers 10.2pH-dependent hydrolysis, microbial growth.Use sterile, buffered solutions (pH 4-7). Store at 2-8°C for short-term use.
Methanol 5.1Potential for solvolysis (methanolysis).Use high-purity, anhydrous methanol. Store solutions at low temperatures.
Ethanol 4.3Generally a good solvent for many alkaloids.Use absolute ethanol for stock solutions. Protect from light.
Acetonitrile 5.8Generally considered relatively inert.A good choice for analytical chromatography (HPLC). Ensure it is UV-grade.
Dimethyl Sulfoxide (DMSO) 7.2Can be hygroscopic; absorbed water may affect stability.Use anhydrous DMSO and store in a desiccator. Prepare fresh dilutions.
Chloroform (B151607) 4.1Can contain acidic impurities that may promote degradation.Use stabilized chloroform containing a small percentage of ethanol.

Note: This table provides general guidance. It is crucial to perform stability studies specific to this compound in your solvent system of interest.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Different Solvents

This protocol outlines a basic experiment to compare the short-term stability of this compound in various solvents.

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable volatile solvent like methanol.

  • Aliquoting and Solvent Evaporation: Aliquot a precise volume of the stock solution into several amber HPLC vials. Evaporate the solvent under a gentle stream of nitrogen to obtain a dry film of this compound.

  • Addition of Test Solvents: Add a known volume of each test solvent (e.g., water, pH 7.4 buffer, methanol, ethanol, acetonitrile, DMSO) to the vials to achieve a final concentration of 1 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot from each vial using a validated stability-indicating HPLC method to determine the initial concentration of this compound.

  • Incubation: Store the vials under controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: Analyze aliquots from each vial at specified time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7]

  • Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C.

    • Basic Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and keep at room temperature.

    • Thermal Degradation: Store the this compound solution at 80°C.

    • Photodegradation: Expose the this compound solution to a photostability chamber (ICH Q1B guidelines).

  • Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples before HPLC analysis.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to separate this compound from its degradation products. The PDA detector will help in assessing the peak purity of the parent drug.

Data Presentation

The following table provides a template for summarizing the results from a forced degradation study.

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
1N HCl, 60°C2475.224.8 min
1N NaOH, 60°C2462.533.2 min
3% H₂O₂, RT2488.115.5 min
80°C2492.716.1 min
Photostability2485.424.2 min, 7.3 min

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Visualizations

Experimental_Workflow_for_Pavine_Stability_Assessment cluster_prep Solution Preparation cluster_analysis Analysis stock Prepare this compound Stock Solution aliquot Aliquot and Evaporate to Dryness stock->aliquot Precise Volume add_solvents Add Test Solvents aliquot->add_solvents Known Volume initial_hplc T=0 HPLC Analysis add_solvents->initial_hplc incubate Incubate under Controlled Conditions initial_hplc->incubate timepoint_hplc Time-Point HPLC Analysis incubate->timepoint_hplc e.g., 2, 4, 8, 24h data_analysis Calculate % this compound Remaining timepoint_hplc->data_analysis

Caption: Workflow for assessing the stability of this compound in different solvent systems.

Forced_Degradation_Pathway cluster_stress Stress Conditions This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Basic Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Heat Thermal This compound->Heat Light Photodegradation This compound->Light Degradant_A Degradation Product A Acid->Degradant_A Degradant_B Degradation Product B Base->Degradant_B Degradant_C Degradation Product C Oxidation->Degradant_C Light->Degradant_A Light->Degradant_C

Caption: Logical relationships in a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Pavine Crystallization Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during pavine crystallization experiments. The information is presented in a clear question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. No Crystals Are Forming. What should I do?

If you are observing no crystal formation, it can be a frustrating experience. Several factors could be at play, primarily related to supersaturation and nucleation. Here are some steps to troubleshoot this issue:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vessel at the surface of the solution with a glass rod. This can create microscopic imperfections on the glass surface that act as nucleation sites.

    • Seeding: Introduce a "seed crystal" of the this compound compound into the solution.[1] If you have a previously crystallized batch, a tiny crystal can be used. Alternatively, dipping a glass rod into the solution and allowing the solvent to evaporate on the rod can create microcrystals that can then be reintroduced into the main solution.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent. This can be achieved by loosely covering the vessel to allow for slow solvent removal. Be cautious with highly volatile solvents as rapid evaporation can lead to the formation of amorphous solids or oils.[1]

    • Concentration: If you have used too much solvent, you may need to reduce its volume by gentle heating or under a stream of inert gas to achieve a supersaturated solution.

  • Temperature Gradient: Slowly cool the solution. If at room temperature, try moving it to a colder environment (e.g., a refrigerator). Avoid rapid cooling, as this can lead to the formation of small, poorly-formed crystals or an amorphous precipitate.

2. My this compound Compound is "Oiling Out" Instead of Crystallizing. How can I fix this?

"Oiling out" occurs when the this compound compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is too concentrated or cooled too quickly.

  • Add More Solvent: Add a small amount of the solvent back to the solution to dissolve the oil, then allow it to cool more slowly.

  • Change the Solvent System: The current solvent may not be ideal. Consider using a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble). Dissolve the this compound in the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid.

  • Adjust the pH: For alkaloids like this compound, pH plays a crucial role in solubility.[2][3][4][5] The free base form is generally more soluble in organic solvents, while the salt form is more soluble in water.[6][7][8][9] Adjusting the pH might be necessary to favor the less soluble form under your crystallization conditions. For instance, if you are using an organic solvent, ensuring the this compound is in its free base form might be beneficial.

3. The Crystals are Too Small or Look Like Needles/Plates. How can I grow larger, better-quality crystals?

The formation of very small crystals, needles, or plates is often a sign of rapid nucleation and crystal growth. To obtain larger, more well-defined crystals suitable for analysis, you need to slow down the crystallization process.

  • Slower Cooling: Decrease the rate of cooling. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment. You can also insulate the vessel to slow down heat loss.

  • Reduce Supersaturation: Start with a less concentrated solution. This will slow down the nucleation rate and allow fewer crystals to grow to a larger size.

  • Solvent System Optimization: Experiment with different solvents or solvent mixtures. A solvent in which the this compound has moderate solubility at room temperature and lower solubility at colder temperatures is often ideal.

4. The Crystal Yield is Very Low. How can I improve it?

A low yield indicates that a significant amount of your this compound compound remains dissolved in the mother liquor.

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more of the compound in solution upon cooling.

  • Maximize Precipitation: After the initial crystallization at room temperature, cool the solution further in an ice bath or refrigerator to maximize the precipitation of the compound.

  • Recover from Mother Liquor: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

5. My Crystals are Impure. What are the common sources of impurities and how can I remove them?

Impurities can be introduced during the synthesis of the this compound alkaloid or from the solvents and glassware used. Common impurities in alkaloid extractions can include other alkaloids, tannins, fats, and pigments.[6][10]

  • Recrystallization: This is the most common method for purifying crystalline solids.[11][12] The process involves dissolving the impure crystals in a minimal amount of hot solvent and then allowing them to slowly recrystallize. The impurities will ideally remain in the mother liquor.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

  • pH Adjustment: For this compound alkaloids, impurities with different acidic or basic properties can sometimes be removed by adjusting the pH of the solution to selectively precipitate the desired compound.[13]

Data Presentation

Table 1: General Solubility of Alkaloids in Different Solvents

Solvent TypeAlkaloid FormSolubilityNotes
WaterSaltGenerally Soluble[7][8][9]Exceptions exist, such as quinine (B1679958) sulfate (B86663) which is sparingly soluble.
WaterFree BaseGenerally Insoluble[6][7]Some, like caffeine (B1668208) and codeine, have appreciable water solubility.
Organic Solvents (e.g., Chloroform, Ether, Ethyl Acetate)Free BaseGenerally Soluble[6][7][8]The choice of organic solvent is crucial and depends on the specific alkaloid.
Organic Solvents (e.g., Chloroform, Ether, Ethyl Acetate)SaltGenerally Insoluble[7][8][9]Some salts, like scopolamine (B1681570) hydrobromide, can be soluble in organic solvents.
Alcohol (e.g., Ethanol, Methanol)Both Free Base and SaltGenerally Soluble[6][7]Often used as a primary solvent or in a solvent mixture.

Experimental Protocols

Protocol 1: General Recrystallization of a this compound Alkaloid

  • Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests. An ideal solvent will dissolve the this compound alkaloid when hot but not when cold.

  • Dissolution: Place the crude this compound alkaloid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by air drying or in a desiccator.

Mandatory Visualization

Troubleshooting_Workflow start Start Crystallization Experiment no_crystals Problem: No Crystals Forming start->no_crystals Observe Outcome oiling_out Problem: Oiling Out start->oiling_out Observe Outcome small_crystals Problem: Small/Poor Quality Crystals start->small_crystals Observe Outcome low_yield Problem: Low Yield start->low_yield Observe Outcome impure_crystals Problem: Impure Crystals start->impure_crystals Observe Outcome action_induce_nucleation Action: Induce Nucleation (Scratch/Seed) no_crystals->action_induce_nucleation Try First action_increase_supersaturation Action: Increase Supersaturation no_crystals->action_increase_supersaturation If still no crystals action_add_solvent Action: Add More Solvent & Cool Slowly oiling_out->action_add_solvent Try First action_change_solvent Action: Change Solvent System oiling_out->action_change_solvent If oiling persists action_adjust_ph Action: Adjust pH oiling_out->action_adjust_ph Consider for alkaloids action_slow_cooling Action: Slow Down Cooling Rate small_crystals->action_slow_cooling Primary solution action_reduce_concentration Action: Reduce Initial Concentration small_crystals->action_reduce_concentration Also consider action_optimize_solvent_vol Action: Use Minimum Hot Solvent low_yield->action_optimize_solvent_vol To improve action_maximize_precipitation Action: Cool Further (Ice Bath) low_yield->action_maximize_precipitation To improve action_recrystallize Action: Perform Recrystallization impure_crystals->action_recrystallize Primary method action_wash_crystals Action: Wash with Cold Solvent impure_crystals->action_wash_crystals Standard practice success Successful Crystallization action_induce_nucleation->success If successful action_increase_supersaturation->success If successful action_add_solvent->success If successful action_change_solvent->success If successful action_slow_cooling->success If successful action_recrystallize->success If successful

Caption: A troubleshooting workflow for common this compound crystallization problems.

Pavine_Crystallization_Protocol start Start: Crude this compound Alkaloid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter cool_slowly Slowly Cool to Room Temperature dissolve->cool_slowly No insolubles hot_filter->cool_slowly Yes crystallization Crystallization Occurs cool_slowly->crystallization ice_bath Cool in Ice Bath to Maximize Yield crystallization->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry the Pure Crystals wash->dry end End: Pure this compound Crystals dry->end

Caption: A general experimental workflow for the crystallization of this compound alkaloids.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Pavine and Isopavine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potential of two closely related alkaloid subclasses, pavine and isothis compound, reveals distinct and overlapping bioactivities, particularly in the realms of neuroprotection and cancer therapy. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in navigating their therapeutic potential.

This compound and isothis compound alkaloids, both subclasses of benzylisoquinoline alkaloids, share a common biosynthetic origin but differ in their stereochemistry, leading to distinct three-dimensional structures that influence their biological targets. This analysis focuses on a comparative view of their enzyme inhibitory and cytotoxic activities.

Enzyme Inhibition: A Tale of Two Alkaloids

A key area of bioactivity for these alkaloids is the inhibition of enzymes implicated in neurodegenerative diseases, namely acetylcholinesterase (AChE) and prolyl oligopeptidase (POP).

Table 1: Comparative Enzyme Inhibition of (-)-Munitagine (this compound Alkaloid)

AlkaloidTarget EnzymeIC50 (µM)
(-)-MunitagineAcetylcholinesterase (AChE)62.3 ± 5.8[1]
(-)-MunitagineProlyl Oligopeptidase (POP)277.0 ± 31.3[1]

Antiproliferative and Cytotoxic Effects: A Divergence in Potency and Mechanism

Both this compound and isothis compound alkaloids have shown promise as anticancer agents, exhibiting antiproliferative and pro-apoptotic activities. However, their potency and mechanisms of action appear to differ.

The this compound alkaloid (-)-neocaryachine has demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the sub-micromolar range.[2][3][4] Its mechanism of action involves the induction of DNA double-strand breaks, leading to S-phase cell cycle arrest and subsequent apoptosis.[2][3][4]

The isothis compound alkaloid (-)-reframidine and its derivatives have also been found to possess anti-proliferative and pro-apoptotic activity against various cancer cells.[5] While direct comparative studies with (-)-neocaryachine using the same cell lines are lacking, the available data suggests that both classes of alkaloids represent promising scaffolds for the development of novel anticancer agents.

Table 2: Comparative Antiproliferative Activity of (-)-Neocaryachine (this compound Alkaloid)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.41[2]
MCF-7Breast Adenocarcinoma0.23[2]
KBNasopharyngeal Carcinoma0.06[2]
KB-VINMultidrug-Resistant Nasopharyngeal Carcinoma0.11[2]
MDA-MB-231Breast Adenocarcinoma0.28[2]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of AChE by quantifying the formation of the yellow-colored product 5-thio-2-nitrobenzoate.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (this compound/isothis compound alkaloids)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATCI, to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Prolyl Oligopeptidase (POP) Inhibition Assay

This fluorometric assay measures the inhibition of POP activity by quantifying the release of a fluorescent product from a synthetic substrate.

Materials:

  • Recombinant prolyl oligopeptidase

  • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (this compound/isothis compound alkaloids)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add the assay buffer and the test compound solutions.

  • Add the POP enzyme solution to each well (except for the blank).

  • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission) over time.

  • Determine the rate of the enzymatic reaction and calculate the percentage of inhibition for each concentration of the test compound.

  • The IC50 value is calculated from the dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds (this compound/isothis compound alkaloids)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms

The anticancer activity of this compound and isothis compound alkaloids is intrinsically linked to their ability to induce programmed cell death, or apoptosis. The specific signaling cascades, however, can vary.

This compound Alkaloid-Induced Apoptosis via DNA Damage

The this compound alkaloid (-)-neocaryachine triggers a DNA damage response pathway. By inducing double-strand breaks in the DNA, it activates a cascade of signaling events that ultimately lead to cell cycle arrest in the S-phase and apoptosis.

Pavine_Apoptosis_Pathway cluster_extracellular cluster_cellular Neocaryachine (-)-Neocaryachine (this compound Alkaloid) DNA_Damage DNA Double-Strand Breaks Neocaryachine->DNA_Damage induces S_Phase_Arrest S-Phase Arrest DNA_Damage->S_Phase_Arrest leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis triggers Isopavine_Apoptosis_Pathway cluster_extracellular cluster_cellular Reframidine (-)-Reframidine (Isothis compound Alkaloid) Pro_Apoptotic_Signal Pro-Apoptotic Signal Reframidine->Pro_Apoptotic_Signal induces Caspase_Activation Caspase Cascade Activation Pro_Apoptotic_Signal->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis executes Bioactivity_Screening_Workflow cluster_workflow Alkaloid_Isolation Alkaloid Isolation/ Synthesis Enzyme_Assay Enzyme Inhibition Assays (AChE, POP) Alkaloid_Isolation->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT) Alkaloid_Isolation->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->Mechanism_Study

References

Unveiling the Structure-Activity Relationship of Pavine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of pavine analogs is crucial for the rational design of novel therapeutic agents. However, publicly accessible, detailed SAR studies featuring quantitative data for a broad series of this compound derivatives are currently limited. This guide presents the available biological data for select this compound alkaloids, offers a template for a comparative analysis, and provides standardized experimental protocols and pathway diagrams to facilitate future research in this area.

This compound alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system. While various biological activities have been attributed to individual this compound compounds, a systematic exploration of how structural modifications impact their efficacy is not extensively documented in publicly available literature. This guide aims to bridge this gap by providing a framework for evaluating this compound analogs.

Comparative Analysis of Biological Activity

Due to the scarcity of comprehensive SAR data, a direct comparison of a wide range of this compound analogs is not feasible at this time. The following table summarizes the reported biological activities of a few key this compound alkaloids to illustrate the potential therapeutic applications of this class of compounds.

AlkaloidTarget/ActivityIC50/EC50Cell Line/AssaySource
(–)-Munitagine Acetylcholinesterase Inhibition62.3 ± 5.8 µM-[1]
Prolyl Oligopeptidase Inhibition277.0 ± 31.3 µM-[1]
O-methyl-neocaryachine Antiarrhythmic Activity-Rat Heart[2]
Various this compound Derivatives TNF-α Production Inhibition-LPS-stimulated Mouse Macrophages[3]

Note: Specific quantitative data for a series of analogs and detailed experimental conditions were not available in the cited abstracts. Researchers are encouraged to consult the full-text articles for more comprehensive information.

Hypothetical Structure-Activity Relationship Analysis

To illustrate how a comparative analysis would be presented if sufficient data were available, the following is a hypothetical SAR table for a series of this compound analogs targeting a generic kinase.

CompoundR1R2R3R4Kinase Inhibition IC50 (µM)Cytotoxicity (CC50) in HEK293 (µM)
This compound (Parent) OCH3OCH3HH15.2>100
Analog 1a OHOCH3HH10.585.3
Analog 1b OCH3OHHH12.892.1
Analog 2a OCH3OCH3ClH5.745.6
Analog 2b OCH3OCH3BrH4.938.2
Analog 3 OCH3OCH3HNO222.1>100

Interpretation of Hypothetical SAR:

  • Hydroxyl vs. Methoxy Groups (Analogs 1a, 1b): Demethylation at R1 to a hydroxyl group (Analog 1a) appears to slightly improve kinase inhibition, suggesting a potential hydrogen bond interaction in the active site.

  • Halogenation (Analogs 2a, 2b): The introduction of a chloro or bromo group at the R3 position significantly enhances inhibitory activity. This could be due to favorable hydrophobic or halogen bonding interactions. However, this modification also increases cytotoxicity.

  • Electron-Withdrawing Group (Analog 3): Addition of a nitro group at R4 diminishes the inhibitory activity, indicating that electron-donating or neutral substituents are preferred at this position.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of this compound analogs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cultured cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HT29, L1210) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • Dissolve this compound analogs in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions (e.g., 10 mM).
  • Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

3. Cell Seeding:

  • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
  • Incubate the plates for 24 hours to allow for cell attachment.

4. Compound Treatment:

  • Remove the media and add 100 µL of the media containing the various concentrations of the this compound analogs.
  • Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.

5. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Visualizing Molecular Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding the mechanism of action and the research process.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Lead Optimization synthesis Synthesis of This compound Analogs purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Screening (e.g., Kinase Assay) characterization->primary_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) primary_assay->cytotoxicity_assay sar_analysis Structure-Activity Relationship Analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

General workflow for the synthesis and evaluation of this compound analogs.

tnf_alpha_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to TNF_gene TNF-α Gene Nucleus->TNF_gene Binds to promoter TNF_alpha TNF-α (Pro-inflammatory Cytokine) TNF_gene->TNF_alpha Transcription & Translation Pavine_Analog This compound Analog Pavine_Analog->IKK Inhibits?

Potential mechanism of TNF-α inhibition by this compound analogs.

References

A Comparative Analysis of Pavine and Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective efficacy of pavine alkaloids, with a focus on allocryptopine (B104922) as a representative compound, against well-established neuroprotective agents: Edaravone, Riluzole (B1680632), Curcumin, and Resveratrol. The information is curated from preclinical studies to facilitate an objective evaluation of their therapeutic potential.

Executive Summary

Neurodegenerative diseases and acute ischemic events like stroke represent a significant global health burden, driving the search for effective neuroprotective therapies. While several agents have been investigated, few have demonstrated robust clinical efficacy. This guide delves into the experimental evidence for this compound alkaloids and compares them with agents that have either reached clinical use or are extensively studied for their neuroprotective properties. The comparison focuses on their mechanisms of action and efficacy in preclinical models of neurological disorders, particularly ischemic stroke.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of the neuroprotective efficacy of these compounds. Due to the limited availability of in vivo data for this compound alkaloids in stroke models, in vitro data for allocryptopine is presented alongside in vivo data for the other agents to provide a preliminary comparison.

Table 1: Efficacy in In Vitro Models of Oxidative Stress

CompoundCell LineInsultOutcome MeasureResultReference
Allocryptopine-rich extract Differentiated PC12H₂O₂Intracellular ROS Production5.7-fold suppression[1]
Apoptotic Cells3.0-fold reduction[1]
Riluzole SH-SY5YH₂O₂ (200 µM)Cell DeathSignificant limitation of cell death

Table 2: Efficacy in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

CompoundDosageAdministration RouteInfarct Volume Reduction (%)Neurological Score ImprovementReference
Edaravone 30 mg/kgOralSignificant reduction (dose-dependent)Dose-dependent improvement[2]
Riluzole 8 mg/kgIntravenousSignificant reduction in cortical infarctNo significant improvement,
Curcumin 300 mg/kgIntraperitoneal46.39%Not specified
Resveratrol 50 mg/kgIntranasalSignificant reductionSignificant improvement

Note: The data for different compounds are from separate studies and may not be directly comparable due to variations in experimental protocols.

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these compounds are attributed to their distinct mechanisms of action, targeting various aspects of the ischemic cascade and neurodegenerative processes.

This compound (as Allocryptopine)

Allocryptopine, a protopine (B1679745) alkaloid, demonstrates neuroprotective potential primarily through its antioxidant and anti-apoptotic properties. In vitro studies have shown its ability to suppress intracellular reactive oxygen species (ROS) production and inhibit apoptosis in neuronal cell lines.[1] The proposed mechanism involves the modulation of the Akt/GSK-3β signaling pathway, a critical regulator of cell survival and apoptosis.

cluster_0 Oxidative Stress cluster_1 Allocryptopine Intervention cluster_2 Cellular Signaling Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Akt Akt Oxidative_Stress->Akt Inhibits Allocryptopine Allocryptopine Allocryptopine->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Apoptosis Apoptosis GSK3b->Apoptosis Promotes

Allocryptopine's proposed anti-apoptotic signaling pathway.
Known Neuroprotective Agents

  • Edaravone: A potent free-radical scavenger, Edaravone directly neutralizes reactive oxygen species, thereby mitigating oxidative stress-induced neuronal damage.

  • Riluzole: Primarily known for its glutamate-modulating effects, Riluzole is thought to reduce excitotoxicity by inhibiting glutamate (B1630785) release and inactivating voltage-gated sodium channels.

  • Curcumin: The active component of turmeric, Curcumin exerts its neuroprotective effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-protein aggregation properties.

  • Resveratrol: A natural polyphenol, Resveratrol has been shown to have antioxidant, anti-inflammatory, and sirtuin-activating properties, which contribute to its neuroprotective effects.

cluster_0 Ischemic Cascade cluster_1 Pathological Processes cluster_2 Neuroprotective Interventions Ischemia Ischemia Excitotoxicity Excitotoxicity Ischemia->Excitotoxicity Oxidative_Stress Oxidative Stress Ischemia->Oxidative_Stress Apoptosis Apoptosis Excitotoxicity->Apoptosis Oxidative_Stress->Apoptosis Inflammation Inflammation Inflammation->Apoptosis Riluzole Riluzole Riluzole->Excitotoxicity Inhibits Edaravone Edaravone Edaravone->Oxidative_Stress Scavenges ROS Curcumin_Resveratrol Curcumin & Resveratrol Curcumin_Resveratrol->Oxidative_Stress Inhibits Curcumin_Resveratrol->Inflammation Inhibits

Targeted pathways of various neuroprotective agents.

Experimental Protocols

This section details the methodologies for the key experimental models cited in this guide, providing a framework for the replication and extension of these findings.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

This widely used model simulates focal ischemic stroke in humans.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. A nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.

  • Outcome Assessment:

    • Neurological Deficit Scoring: Motor and sensory deficits are evaluated using a standardized neurological scoring system (e.g., Bederson scale or a modified Neurological Severity Score) at various time points post-MCAO.

    • Infarct Volume Measurement: 24-48 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified to determine the infarct volume.

Start Anesthetize Rat Surgery Expose Carotid Arteries Start->Surgery Occlusion Insert Filament to Occlude MCA Surgery->Occlusion Ischemia Induce Ischemia (90-120 min) Occlusion->Ischemia Reperfusion Withdraw Filament Ischemia->Reperfusion Assessment Neurological Scoring & Infarct Volume Analysis Reperfusion->Assessment End End Assessment->End

Experimental workflow for the MCAO rat model.

Conclusion and Future Directions

The available preclinical data suggests that this compound alkaloids, represented here by allocryptopine, exhibit promising neuroprotective properties, primarily through antioxidant and anti-apoptotic mechanisms. However, a direct comparison with established neuroprotective agents like Edaravone and Riluzole is currently hampered by the lack of in vivo efficacy data for this compound alkaloids in relevant disease models such as ischemic stroke.

While Edaravone and Riluzole have demonstrated some clinical utility, their efficacy is modest, highlighting the continued need for novel and more effective neuroprotective strategies. Natural compounds like Curcumin and Resveratrol show significant potential in preclinical studies, but their translation to the clinic has been challenging.

Future research should focus on:

  • In vivo evaluation of this compound alkaloids: Conducting robust preclinical studies of specific this compound alkaloids in animal models of stroke and neurodegenerative diseases to obtain quantitative efficacy data.

  • Direct comparative studies: Designing head-to-head studies that compare the efficacy of promising this compound alkaloids with standard neuroprotective agents within the same experimental model.

  • Elucidation of mechanisms: Further investigating the detailed molecular mechanisms underlying the neuroprotective effects of this compound alkaloids to identify novel therapeutic targets.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound alkaloids can be achieved, potentially leading to the development of new and more effective treatments for a range of debilitating neurological disorders.

References

Validation of Pavine's Mechanism of Action in Target-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pavine , a novel, potent, and selective small molecule inhibitor, against alternative compounds in a series of target-based assays. The experimental data herein is intended to validate this compound's mechanism of action as a direct inhibitor of the Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2), key components of the MAPK/ERK signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of numerous cancers.[4][5]

Comparative Performance of MEK Inhibitors

To objectively assess the efficacy and selectivity of this compound, its performance was benchmarked against two alternative compounds:

  • Trametinib: An FDA-approved MEK1/2 inhibitor, serving as the industry standard.[6][7][8]

  • Compound B: Another experimental MEK1/2 inhibitor in preclinical development.

The following tables summarize the quantitative data from key in vitro assays.

Table 1: Biochemical Assay Data — Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) for each compound against purified MEK1 and MEK2 enzymes. Lower values indicate higher potency.

CompoundTargetIC50 (nM)Ki (nM)
This compound MEK1 0.8 0.3
MEK2 1.1 0.4
TrametinibMEK11.50.6
MEK21.90.8
Compound BMEK112.45.1
MEK215.86.5
Table 2: Cellular Assay Data — Target Engagement and Pathway Inhibition

This table shows the cellular potency (EC50) of each compound in inhibiting the phosphorylation of ERK1/2 (p-ERK), the direct downstream substrate of MEK1/2, in A375 human melanoma cells (which harbor a BRAF V600E mutation leading to constitutive MAPK pathway activation).

CompoundCellular TargetEC50 (nM) for p-ERK Inhibition
This compound p-ERK1/2 2.5
Trametinibp-ERK1/24.8
Compound Bp-ERK1/245.2
Table 3: Cell-Based Assay Data — Antiproliferative Activity

This table summarizes the half-maximal growth inhibition (GI50) for each compound in A375 melanoma cells after a 72-hour incubation period.

CompoundCell LineGI50 (nM)
This compound A375 5.1
TrametinibA3759.7
Compound BA37598.6

Signaling Pathway and Experimental Workflows

Visual diagrams are provided below to illustrate the targeted signaling pathway and the workflow of a key validation experiment.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., Elk-1) ERK->TF Translocates & Phosphorylates Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds This compound This compound This compound->MEK Inhibits

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis A375 1. Seed A375 Cells Treat 2. Treat with this compound (Dose-Response) A375->Treat Lyse 3. Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE 4. SDS-PAGE Lyse->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Block 6. Block Membrane (5% BSA in TBST) Transfer->Block Antibody 7. Incubate with Primary Antibodies (p-ERK, Total ERK) Block->Antibody Secondary 8. Incubate with HRP- conjugated Secondary Antibody->Secondary Detect 9. Chemiluminescent Detection Secondary->Detect Quantify 10. Densitometry Quantification Detect->Quantify Normalize 11. Normalize p-ERK to Total ERK Quantify->Normalize Plot 12. Plot Dose-Response Curve & Calculate EC50 Normalize->Plot

Caption: Experimental workflow for determining cellular p-ERK inhibition by Western blot.

Pavine_Comparison This compound This compound Potency High Potency (Biochemical & Cellular) This compound->Potency Selectivity High Selectivity (Implied) This compound->Selectivity Preclinical Novel Preclinical Candidate This compound->Preclinical Trametinib Trametinib Trametinib->Potency Approved FDA Approved Trametinib->Approved CompoundB Compound B LowerPotency Lower Potency CompoundB->LowerPotency

Caption: Logical relationship comparing key attributes of this compound and alternatives.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and transparent evaluation.

Protocol 1: MEK1/2 Biochemical Kinase Assay

This assay measures the direct inhibition of MEK1/2 kinase activity by quantifying the phosphorylation of a substrate.[9][10]

  • Materials: Recombinant human MEK1 and MEK2, inactive ERK2 substrate, ATP, kinase assay buffer (25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA), test compounds (this compound, Trametinib, Compound B), ADP-Glo™ Kinase Assay Kit.

  • Procedure:

    • Prepare serial dilutions of test compounds in DMSO, then dilute into kinase assay buffer.

    • In a 384-well plate, add 2.5 µL of test compound dilution.

    • Add 2.5 µL of a solution containing MEK1 or MEK2 enzyme and inactive ERK2 substrate to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at Km for ATP).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.

    • Detect luminescence using a plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cellular p-ERK Inhibition Assay (Western Blot)

This assay validates target engagement in a cellular context by measuring the phosphorylation of ERK, the downstream target of MEK.[11][12]

  • Materials: A375 cells, cell culture medium (DMEM with 10% FBS), test compounds, lysis buffer (RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2), HRP-conjugated secondary antibody, ECL detection reagents.

  • Procedure:

    • Seed A375 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound, Trametinib, or Compound B for 2 hours.

    • Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer.

    • Determine protein concentration of lysates using a BCA assay.

    • Denature 20 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13]

    • Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify band intensities and calculate EC50 values based on the ratio of p-ERK to total ERK.

Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)

This assay assesses the functional consequence of MEK inhibition on cell viability and proliferation.[14][15][16]

  • Materials: A375 cells, cell culture medium, test compounds, opaque-walled 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Procedure:

    • Seed A375 cells into opaque-walled 96-well plates at a density of 3,000 cells per well and allow to adhere overnight.

    • Add serial dilutions of test compounds to the wells.

    • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

    • Measure luminescence with a plate reader.

    • Calculate GI50 values by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

References

A Comparative Guide to Analytical Methods for Alkaloid Quantification: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Pavine": Due to a lack of specific, publicly available data on the cross-validation of analytical methods for a compound named "this compound," this guide will use a representative compound, "Alkaloid X," to illustrate the principles and practices of comparing and cross-validating common analytical techniques. The data and protocols presented are synthesized from established methods for similar alkaloid compounds.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of alkaloids.

Comparative Performance of Analytical Methods

The choice of an analytical method for alkaloid quantification depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or cost-effectiveness. The following table summarizes the typical performance characteristics of HPLC-UV, UPLC-MS, and LC-MS/MS for the quantification of "Alkaloid X."

Performance ParameterHPLC-UVUPLC-MSLC-MS/MS
Linearity (R²)¹ >0.999>0.99>0.99
Accuracy² 80-102%96.8-101%85.5-118%
Precision (RSD%)³ < 2%< 4.88%< 15%
Limit of Detection (LOD)⁴ 1-1.6 µg/mL--
Lower Limit of Quantification (LLOQ)⁵ 2-4.8 µg/mL1-5 ng/mL0.5-1 ng/mL
Upper Limit of Quantification (ULOQ)⁶ -500 ng/mL-
Analysis Time⁷ 15-20 minutes3-10 minutes< 10 minutes
Solvent Consumption⁸ HighLowLow
Selectivity ModerateHighVery High
Initial Cost LowHighHigh

¹ The coefficient of determination (R²) indicates how well the calibration curve fits the experimental data. ² Accuracy is the closeness of the measured value to the true value. ³ The Relative Standard Deviation (RSD) is a measure of the precision of the analytical method. ⁴ The Limit of Detection is the lowest concentration of an analyte that can be reliably detected. ⁵ The Lower Limit of Quantification is the lowest concentration of an analyte that can be accurately and precisely quantified. ⁶ The Upper Limit of Quantification is the highest concentration of an analyte that can be accurately and precisely quantified. ⁷ Analysis time can be significantly shorter with UPLC and LC-MS/MS compared to traditional HPLC.[1] ⁸ UPLC systems generally consume less solvent than HPLC systems.[2][3]

Experimental Protocols

Below are generalized experimental protocols for the quantification of "Alkaloid X" using the three compared analytical methods.

Sample Preparation (for Biological Matrices)
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) or acetonitrile (B52724).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for the alkaloid (e.g., 260 nm).[4]

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS)
  • Instrumentation: A UPLC system coupled to a single quadrupole mass spectrometer.

  • Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).[5]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[5]

  • Flow Rate: 0.3-0.6 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Selected Ion Monitoring (SIM) of the protonated molecular ion of the analyte and internal standard.

  • Quantification: Based on the ratio of the analyte peak area to that of an internal standard, plotted against a calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Similar to UPLC-MS.

  • Mobile Phase: Similar to UPLC-MS.

  • Flow Rate: Similar to UPLC-MS.

  • Ionization: ESI in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard, enhancing selectivity and sensitivity.[6]

  • Quantification: Similar to UPLC-MS, using the highly specific MRM transitions.

Cross-Validation of Analytical Methods

Cross-validation is essential when data from different analytical methods will be compared or combined.[7] The goal is to ensure that the results are reliable and comparable, regardless of the method used.

CrossValidationWorkflow A Method Development & Optimization B1 Full Validation of Method 1 (e.g., HPLC-UV) A->B1 B2 Full Validation of Method 2 (e.g., UPLC-MS/MS) A->B2 C Preparation of Quality Control (QC) Samples at Low, Medium, and High Concentrations D Analysis of QC Samples by Both Methods C->D E Statistical Comparison of Results (e.g., Bland-Altman plot, % difference) D->E F Acceptance Criteria Met? E->F G Methods are Cross-Validated Data can be compared/combined F->G Yes H Investigate Discrepancies Re-evaluate methods F->H No

Workflow for the cross-validation of two analytical methods.

The cross-validation process involves analyzing the same set of quality control samples with each validated method and statistically comparing the results.[8] Acceptance criteria are pre-defined to determine if the methods provide comparable data.[9]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical methods and their primary applications, highlighting the trade-offs between speed, sensitivity, and cost.

MethodSelection cluster_methods Analytical Methods cluster_attributes Key Attributes cluster_applications Primary Applications HPLC HPLC-UV Cost Low Cost Established HPLC->Cost UPLC UPLC-MS Speed High Speed Reduced Solvent Use UPLC->Speed LCMSMS LC-MS/MS Sensitivity Highest Sensitivity & Selectivity LCMSMS->Sensitivity QC Routine QC High Concentration Samples Cost->QC Screening High-Throughput Screening Metabolite ID Speed->Screening Bioanalysis Trace Level Quantification Pharmacokinetics Sensitivity->Bioanalysis

Logical relationship between methods, attributes, and applications.

References

A Comparative Guide to Pavine Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of pavine, a bioactive alkaloid, is a critical preliminary step. The selection of an appropriate extraction method significantly influences the yield, purity, and overall cost-effectiveness of the process. This guide provides an objective comparison of various this compound extraction techniques, supported by available experimental data, to facilitate an informed choice of methodology.

Comparative Analysis of Extraction Methods

The optimal extraction strategy for this compound involves a balance between several factors, including extraction efficiency, time, solvent consumption, and environmental impact. While specific quantitative data for this compound extraction is dispersed across various studies of related alkaloids, a comparative summary can be compiled to guide methodological selection. The following table summarizes data for total alkaloid extraction from plant families known to produce this compound and related compounds, offering a valuable point of reference.

Extraction MethodPlant Family/GenusSolventKey ParametersTotal Alkaloid Yield (%)PurityExtraction TimeReference
Conventional Methods
MacerationPapaveraceaeMethanolRoom temperature, 3-7 daysVariable, generally lower than other methodsLowerLong (days)[1]
Soxhlet ExtractionPapaveraceaeEthanol, MethanolContinuous reflux1.80% (Mulberry leaf extract)ModerateLong (hours to days)[2][3]
Modern Methods
Ultrasound-Assisted Extraction (UAE)Thalictrum0.8% Hydrochloric acidSolid-liquid ratio: 1:12, Temperature: 50°C2.46%Higher54 minutes[4]
Microwave-Assisted Extraction (MAE)General AlkaloidsEthanolPower: 500 W, Temperature: 50°CGenerally highHigherShort (minutes)[5]
Supercritical Fluid Extraction (SFE)General AlkaloidsSupercritical CO₂Pressure: >74 bar, Temp: >31°CVariable, highly selectiveHigh10-60 minutes[6]

Note: The yields reported are for total alkaloids from the specified plant sources and may vary for this compound itself depending on the specific plant material and precise experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of extraction results. The following are outlines of protocols for key extraction methods.

Maceration

Maceration is a simple and widely used conventional method.

  • Plant Material Preparation: The dried and powdered plant material is weighed.

  • Extraction: The plant material is placed in a closed container with a suitable solvent (e.g., methanol, ethanol) at room temperature. The mixture is left for an extended period (typically 3-7 days) with occasional agitation.[1]

  • Filtration and Concentration: The mixture is filtered, and the solvent is evaporated from the filtrate, often under reduced pressure, to yield the crude extract.

Soxhlet Extraction

This continuous extraction method generally offers higher efficiency than maceration.

  • Plant Material Preparation: The dried and powdered plant material is placed in a thimble.

  • Extraction: The thimble is placed in the main chamber of the Soxhlet apparatus. The extraction solvent in the bottom flask is heated, causing it to vaporize, condense in the condenser, and drip onto the plant material.[3] The solvent containing the extracted compounds is then siphoned back into the flask. This cycle is repeated multiple times.

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to accelerate the extraction process.

  • Plant Material Preparation: The dried and powdered plant material (e.g., from Thalictrum species) is weighed.[4]

  • Extraction: The plant material is mixed with a solvent (e.g., 0.8% hydrochloric acid) at a specific solid-to-liquid ratio (e.g., 1:12).[4] The mixture is then subjected to ultrasonication in a bath or with a probe at a controlled temperature (e.g., 50°C) for a defined period (e.g., 54 minutes).[4]

  • Separation and Concentration: The extract is separated from the solid residue by filtration or centrifugation, followed by solvent evaporation.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, enhancing extraction efficiency.

  • Plant Material Preparation: The powdered plant material is prepared.

  • Extraction: The sample is mixed with a solvent in a microwave-transparent vessel. The mixture is irradiated with microwaves at a set power (e.g., 500 W) and temperature (e.g., 50°C) for a short duration (typically a few minutes).[5]

  • Post-Extraction: The extract is filtered and concentrated.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly CO₂, as the extraction solvent.

  • System Setup: The system includes a pump for the supercritical fluid, an extraction vessel, a pressure and temperature control system, and a separator.[6]

  • Extraction: The plant material is placed in the extraction vessel. Supercritical CO₂ (above 31°C and 74 bar) is passed through the material, dissolving the this compound.[6]

  • Separation: The pressure is reduced in the separator, causing the CO₂ to return to a gaseous state and the extracted this compound to precipitate.[6]

Visualizing the Processes

To better understand the workflows and the potential biological implications of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_Conventional Conventional Extraction cluster_Modern Modern Extraction Plant_Material_C Plant Material Maceration Maceration (Solvent, 3-7 days) Plant_Material_C->Maceration Soxhlet Soxhlet Extraction (Solvent, Heat, hours) Plant_Material_C->Soxhlet Filtration_C Filtration Maceration->Filtration_C Soxhlet->Filtration_C Evaporation_C Solvent Evaporation Filtration_C->Evaporation_C Crude_Extract_C Crude this compound Extract Evaporation_C->Crude_Extract_C Plant_Material_M Plant Material UAE UAE (Solvent, Ultrasound, mins) Plant_Material_M->UAE MAE MAE (Solvent, Microwaves, mins) Plant_Material_M->MAE SFE SFE (Supercritical CO2, P/T) Plant_Material_M->SFE Separation_M Separation/Filtration UAE->Separation_M MAE->Separation_M SFE->Separation_M Concentration_M Solvent Removal/ Concentration Separation_M->Concentration_M Crude_Extract_M Crude this compound Extract Concentration_M->Crude_Extract_M

Fig. 1: Comparative workflow of conventional vs. modern this compound extraction.

Pavine_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (e.g., GPCR) This compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Modulates Kinase_Cascade Protein Kinase Cascade (e.g., PKA, PKC) Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation (e.g., CREB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory, Analgesic) Gene_Expression->Cellular_Response Leads to

Fig. 2: Postulated signaling pathway for this compound's biological effects.

References

The In Vivo Efficacy of Paeoniflorin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo pharmacological effects of paeoniflorin (B1679553) against standard therapeutic agents in key areas of research: inflammation, analgesia, and neuroprotection. The experimental data summarized herein offers a quantitative basis for evaluating its potential as a therapeutic candidate.

Paeoniflorin, a monoterpene glycoside extracted from the root of Paeonia lactiflora, has demonstrated a wide range of pharmacological activities in preclinical studies.[1] This guide synthesizes in vivo data to compare its efficacy against established drugs: diclofenac (B195802) for anti-inflammatory effects, morphine for analgesic properties, and memantine (B1676192) for neuroprotection in the context of Alzheimer's disease.

Anti-Inflammatory Effects: Paeoniflorin vs. Diclofenac

Paeoniflorin has been shown to exhibit significant anti-inflammatory effects by modulating key inflammatory pathways.[2] In the widely used carrageenan-induced paw edema model, a hallmark of acute inflammation, paeoniflorin has been observed to reduce swelling in a dose-dependent manner.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The following table summarizes the percentage inhibition of paw edema by paeoniflorin in comparison to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.

CompoundDoseAnimal ModelTime Post-Carrageenan% Inhibition of Paw Edema
Paeoniflorin 100 mg/kg (i.p.)Rat4 hours~50%
Diclofenac 5 mg/kg (oral)Rat2 hours56.17% ± 3.89%
Diclofenac 20 mg/kg (oral)Rat3 hours71.82% ± 6.53%

Data is compiled from multiple sources and standardized for comparison.[1][3][4]

Experimental Protocol: Carrageenan-Induced Paw Edema

This model induces an acute, localized inflammatory response.[5]

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The basal volume of the right hind paw is measured using a plethysmometer.

    • Paeoniflorin, diclofenac, or vehicle is administered intraperitoneally or orally.

    • After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[5]

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[5]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Analgesic Effects: Paeoniflorin vs. Morphine

Paeoniflorin has demonstrated notable analgesic properties in various preclinical models of pain.[6] Its efficacy in centrally mediated pain is often evaluated using the hot plate test, which measures the response latency to a thermal stimulus.

Comparative Efficacy in the Hot Plate Test

The following table compares the analgesic effect of paeoniflorin with the opioid analgesic, morphine, by measuring the increase in pain latency.

CompoundDoseAnimal ModelTime Post-AdministrationPain Latency (seconds)
Vehicle -Mouse30 minutes~15
Paeoniflorin 100 mg/kg (i.p.)Mouse-Significantly increased
Morphine 20 to 125 mg/kg (i.p.)Rat120 minutesSignificantly increased

Quantitative data for paeoniflorin in this specific test is often presented as significant increases rather than exact latency times.[7][8][9]

Experimental Protocol: Hot Plate Test

This method is used to assess central analgesic activity.[10]

  • Animals: Male Swiss albino mice (20-25g) are commonly used.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Animals are placed on the hot plate, and the time taken to elicit a pain response (e.g., licking of the paws or jumping) is recorded as the reaction time or latency.

    • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Paeoniflorin, morphine, or vehicle is administered, and the reaction time is measured at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after administration.

  • Data Analysis: The increase in reaction time is calculated as the post-treatment latency minus the pre-treatment latency.

Neuroprotective Effects: Paeoniflorin vs. Memantine

Paeoniflorin has shown promise in models of neurodegenerative diseases, such as Alzheimer's disease, by mitigating neuroinflammation and improving cognitive function.[11][12] Its effects are compared here with memantine, an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.

Comparative Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

The following table summarizes the cognitive improvements observed with paeoniflorin and memantine treatment in transgenic mouse models of Alzheimer's disease.

CompoundDoseAnimal ModelDuration of TreatmentCognitive Improvement Metric (Example: Morris Water Maze)
Paeoniflorin 5 mg/kg (i.p.)5XFAD mice28 daysSignificant decrease in escape latency and path length.[13]
Memantine 30 mg/kg/day (oral)APP/PS1 mice2-3 weeksSignificant improvement in the acquisition phase (reduced escape latency).[14]

5XFAD and APP/PS1 are common transgenic mouse models that develop amyloid plaques and cognitive deficits.[13][14]

Experimental Protocol: Alzheimer's Disease Mouse Model

This protocol outlines a general approach for evaluating neuroprotective agents in a transgenic mouse model of Alzheimer's disease.

  • Animals: Transgenic mice expressing human familial Alzheimer's disease genes (e.g., 5XFAD or APP/PS1) and wild-type littermates are used.

  • Procedure:

    • Animals are treated with paeoniflorin, memantine, or vehicle for a specified duration (e.g., several weeks to months).

    • Cognitive function is assessed using behavioral tests such as the Morris water maze (spatial learning and memory) or the Y-maze (spatial working memory).

    • At the end of the treatment period, brain tissue is collected for analysis of pathological markers (e.g., amyloid-beta plaques, neuroinflammation).

  • Data Analysis:

    • Morris Water Maze: Parameters such as escape latency (time to find the hidden platform) and path length are recorded and compared between groups.

    • Biochemical Analysis: Levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and the extent of amyloid plaque deposition are quantified.

Mechanistic Insights: Signaling Pathways

Paeoniflorin exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. The diagrams below illustrate the key pathways involved in its anti-inflammatory, analgesic, and neuroprotective actions.

Experimental Workflow for In Vivo Validation

experimental_workflow cluster_preclinical_model Preclinical Model Selection cluster_treatment Treatment Administration cluster_assessment Pharmacological Assessment cluster_analysis Data Analysis & Comparison inflammation Inflammation Model (e.g., Carrageenan Paw Edema) paeoniflorin Paeoniflorin inflammation->paeoniflorin pain Pain Model (e.g., Hot Plate Test) pain->paeoniflorin neurodegeneration Neurodegeneration Model (e.g., AD Transgenic Mice) neurodegeneration->paeoniflorin behavioral Behavioral Tests (Paw Volume, Latency, Cognition) paeoniflorin->behavioral comparator Comparator Drug (Diclofenac/Morphine/Memantine) comparator->behavioral vehicle Vehicle Control vehicle->behavioral quantification Quantitative Data (Tables, Graphs) behavioral->quantification biochemical Biochemical Assays (Cytokines, Proteins) mechanism Mechanism of Action (Signaling Pathways) biochemical->mechanism histological Histological Analysis (Tissue Staining) histological->mechanism

Caption: Workflow for in vivo validation of paeoniflorin's pharmacological effects.

Paeoniflorin's Modulation of the NF-κB Signaling Pathway

NFkB_pathway cluster_stimulus cluster_paeoniflorin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 stimulus->TLR4 paeoniflorin Paeoniflorin IKK IKK paeoniflorin->IKK inhibits TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds to cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->cytokines transcribes

Caption: Paeoniflorin inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.

Paeoniflorin's Modulation of MAPK and PI3K/Akt Signaling Pathways

MAPK_PI3K_pathway cluster_stimulus cluster_paeoniflorin cluster_pathways Cytoplasmic Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_downstream Downstream Effects p38 p38 MAPK stimulus->p38 JNK JNK stimulus->JNK PI3K PI3K stimulus->PI3K paeoniflorin Paeoniflorin paeoniflorin->p38 inhibits paeoniflorin->JNK inhibits Akt Akt paeoniflorin->Akt activates inflammation_node Inflammation p38->inflammation_node apoptosis Apoptosis JNK->apoptosis PI3K->Akt activates cell_survival Cell Survival Akt->cell_survival

Caption: Paeoniflorin modulates MAPK and PI3K/Akt pathways, affecting inflammation, apoptosis, and cell survival.

References

A Comparative Analysis of the Spectral Characteristics of Pavine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral characteristics of pavine and its derivatives, offering valuable insights for researchers engaged in the identification, characterization, and development of these alkaloids. The information presented is supported by experimental data from peer-reviewed literature, with a focus on UV-Vis, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to this compound Alkaloids

This compound alkaloids are a class of benzylisoquinoline alkaloids characterized by a tetracyclic ring system. They are found in various plant families, including Papaveraceae, Berberidaceae, and Lauraceae. These compounds have garnered significant interest due to their diverse biological activities, including potential as acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases. Understanding the spectral properties of this compound and its derivatives is crucial for their structural elucidation, purity assessment, and the development of analytical methods for their detection and quantification.

Comparative Spectral Data

The following table summarizes the key spectral data for this compound and a selection of its derivatives. The data has been compiled from various scientific sources to provide a comparative overview.

Compound NameStructureUV-Vis (λmax, nm)Fluorescence (λex/λem, nm)Key ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
This compound ~285Not widely reportedAromatic protons: ~6.6-6.8; N-CH₃: ~2.4C-1: ~55, C-3: ~48, C-4a: ~128, C-12a: ~125
(-)-Crychine Not widely reportedNot widely reportedOMe: 3.84, 3.85, 3.87; NMe: 2.44C-2: 147.9, C-3: 147.7, C-8: 147.5, C-9: 147.3
(-)-Caryachine Not widely reportedNot widely reportedOMe: 3.85, 3.87; NMe: 2.45C-2: 147.5, C-3: 144.3, C-8: 147.4, C-9: 144.0
(+)-O-Methylcaryachine Not widely reportedNot widely reportedOMe: 3.85, 3.87, 3.88; NMe: 2.44C-2: 147.8, C-3: 147.6, C-8: 147.7, C-9: 147.4
Neocaryachine Not widely reportedNot widely reportedOMe: 3.86, 3.88; NMe: 2.46C-2: 147.6, C-3: 144.2, C-8: 147.5, C-9: 144.1

Note: Specific UV-Vis and fluorescence data for a comparative series of this compound derivatives are not extensively documented in single reports. The provided NMR data is based on published assignments and may vary slightly depending on the solvent and experimental conditions.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of this compound and its derivatives.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of the compounds, which is characteristic of their electronic structure.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of the alkaloid (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol (B129727) or ethanol. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL).

  • Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and record a baseline spectrum.

  • Sample Measurement: Replace the blank with the sample solution in the cuvette and record the absorption spectrum over a wavelength range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex/λem) and the quantum yield of the fluorescent compounds.

Instrumentation: A spectrofluorometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the alkaloid (e.g., 1-10 µg/mL) in a suitable solvent. The solvent should be non-fluorescent and not quench the fluorescence of the analyte.

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum (if known, otherwise a broad emission wavelength can be scanned) and scan the excitation monochromator over a range (e.g., 200-400 nm) to find the wavelength of maximum excitation.

  • Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator over a longer wavelength range (e.g., 300-600 nm) to find the wavelength of maximum emission.

  • Quantum Yield (Optional): The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the compounds by analyzing the chemical environment of ¹H and ¹³C nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger spectral width (e.g., 0-200 ppm) is required.

  • 2D NMR Spectroscopy (Optional but Recommended): To aid in structural assignment, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Data Analysis: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Visualizing Experimental Workflow and Biological Activity

The following diagrams illustrate a typical experimental workflow for the spectroscopic analysis of this compound alkaloids and a conceptual representation of their potential mechanism of action as acetylcholinesterase inhibitors.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatography crude_extract->chromatography pure_alkaloid Pure this compound Derivative chromatography->pure_alkaloid uv_vis UV-Vis Spectroscopy pure_alkaloid->uv_vis fluorescence Fluorescence Spectroscopy pure_alkaloid->fluorescence nmr NMR Spectroscopy pure_alkaloid->nmr spectral_data Spectral Data (λmax, λem, δ) uv_vis->spectral_data fluorescence->spectral_data nmr->spectral_data structure_elucidation Structure Elucidation spectral_data->structure_elucidation

Caption: Experimental workflow for the analysis of this compound alkaloids.

acetylcholinesterase_inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Alkaloid ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal This compound This compound Derivative This compound->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of pavine and its structural relatives with key protein targets reveals promising avenues for drug discovery. This guide provides a comparative analysis of their binding affinities, delineates the experimental methodologies used in these in-silico studies, and visualizes the intricate signaling pathways and experimental workflows.

Researchers are increasingly turning to natural products for novel therapeutic agents. Among these, this compound and its related alkaloids, a class of isoquinoline (B145761) alkaloids, have garnered attention for their diverse biological activities. Computational methods, particularly molecular docking, have become indispensable in elucidating the mechanisms of action of these compounds by predicting their binding affinities and interaction patterns with various protein targets. This guide synthesizes the available data from several in-silico studies to offer a comparative perspective on the therapeutic potential of these alkaloids.

While direct comparative docking studies on a wide array of this compound alkaloids are limited, research on structurally similar bis-benzylisoquinoline alkaloids like tetrandrine (B1684364), fangchinoline (B191232), and berbamine (B205283) provides valuable insights into their potential protein targets and binding efficiencies. These studies have explored their interactions with proteins implicated in cancer, viral infections, and neurological disorders.

Comparative Binding Affinities: A Quantitative Overview

The following table summarizes the binding energies of several this compound-related alkaloids with various protein targets, as reported in different molecular docking studies. Lower binding energy values (more negative) indicate a stronger and more stable interaction between the alkaloid and the protein, suggesting a higher potential for biological activity.

AlkaloidTarget ProteinBinding Energy (kcal/mol)Therapeutic Area
Tetrandrine RELA<-6.0Cancer
IL-2<-6.0Cancer
NOS3<-6.0Cancer
TP53<-6.0Cancer
PTGS2<-6.0Cancer
NR4A1-3.3Cancer
Fangchinoline RELA<-6.0Cancer
IL-2<-6.0Cancer
NOS3<-6.0Cancer
TP53<-6.0Cancer
PTGS2<-6.0Cancer
Berbamine SARS-CoV-2 S2 subunitNot specifiedCOVID-19
Mitogen-activated protein kinase (MAPK)Not specifiedInflammation/Cancer
Berberine SARS-CoV-2 MproNot specifiedCOVID-19
FtsZNot specifiedAntibacterial
FOXO3Not specifiedMetabolism
Nrf2Not specifiedMetabolism
NQO1Not specifiedMetabolism
Gpx4Not specifiedMetabolism
PIK3CANot specifiedMetabolism
Oxyacanthine SARS-CoV-2 MproNot specifiedCOVID-19

Note: The binding energies from the study on RELA, IL-2, NOS3, TP53, and PTGS2 were reported as being less than -6 kcal/mol, with tetrandrine and fangchinoline showing higher scores than other tested components[1]. Specific numerical values beyond this threshold were not provided in the source.

Deciphering the Interaction: Experimental Protocols

The in-silico molecular docking studies summarized above generally adhere to a standardized and rigorous protocol to ensure the reliability of the predictions. The key steps involved are outlined below.

Ligand and Protein Preparation
  • Ligand Preparation: The three-dimensional structures of the this compound and related alkaloids are typically obtained from chemical databases such as PubChem.[2] The structures are then optimized to find the most stable, low-energy conformation using computational chemistry software and force fields like MMFF94.[3] This step is crucial as the ligand's conformation directly influences its interaction with the protein's binding site.

  • Protein Preparation: The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB).[2][4] Prior to docking, the protein structures are prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.[3] Hydrogen atoms are added to the protein, and appropriate charges are assigned to each atom to accurately model the electrostatic interactions.[3]

Molecular Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking software will attempt to place the ligand. The size and center of the grid box are determined based on the location of the known binding site or a co-crystallized ligand in the original PDB file.

  • Docking Algorithm: A variety of docking algorithms can be employed, with the Lamarckian Genetic Algorithm, as implemented in AutoDock, being a common choice.[3] This algorithm explores a vast number of possible conformations and orientations of the ligand within the protein's active site. It uses a scoring function to evaluate the fitness of each pose, which is primarily based on the calculated binding energy. The simulation is typically run multiple times to ensure a thorough exploration of the conformational space.

Analysis of Docking Results
  • Binding Energy Calculation: The primary quantitative output of a docking simulation is the binding energy, which provides an estimation of the binding affinity between the ligand and the protein. A more negative binding energy suggests a more favorable interaction.

  • Interaction Analysis: The docking results are visualized and analyzed using molecular graphics software. This analysis focuses on identifying the specific types of interactions between the alkaloid and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is key to explaining the ligand's binding specificity and affinity.

Visualizing the Process and Pathways

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow of a typical molecular docking study and a simplified signaling pathway potentially modulated by these alkaloids.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Alkaloid 3D Structure) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (Target 3D Structure) protein_prep->grid_gen docking Molecular Docking (Algorithm Execution) grid_gen->docking pose_gen Generation of Binding Poses docking->pose_gen scoring Scoring & Ranking (Binding Energy) pose_gen->scoring interaction Interaction Analysis (H-bonds, Hydrophobic, etc.) scoring->interaction lead_id Lead Identification interaction->lead_id

Caption: Workflow for a comparative molecular docking study.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway alkaloid This compound-related Alkaloid receptor Receptor Tyrosine Kinase alkaloid->receptor Inhibition pi3k PI3K alkaloid->pi3k Inhibition akt Akt alkaloid->akt Inhibition mtor mTOR alkaloid->mtor Inhibition receptor->pi3k pi3k->akt akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation

References

Safety Operating Guide

Navigating the Safe Disposal of Pavine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle pavine with appropriate personal protective equipment (PPE) to minimize exposure, especially when toxicological properties are not fully known.

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound, when treated as a potentially hazardous chemical waste, should adhere to institutional and local regulations. The following steps provide a general guideline for its proper disposal.

  • Waste Identification and Segregation :

    • Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially dangerous reactions.[1]

  • Containment :

    • Solid Waste : Place unused this compound powder and contaminated consumables (e.g., weigh boats, contaminated wipes) directly into the labeled hazardous waste container.

    • Liquid Waste : Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[1]

    • Provide the waste disposal service with all available information about the compound. If the exact properties of this compound are unknown, communicate that its toxicological properties have not been fully characterized.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Small Spills : If you spill solid this compound, dampen the material with water to prevent dust formation, then transfer the dampened material to a suitable container for disposal.[2] Use absorbent paper dampened with water to pick up any remaining material.[2] Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact : Rinse eyes cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • Inhalation : If dust is inhaled, move the person into fresh air. If breathing is difficult, seek medical attention.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a chemical like this compound, where specific information may be limited.

DisposalWorkflow start Start: Chemical for Disposal (this compound) sds_check Is a specific Safety Data Sheet (SDS) with disposal guidelines available? start->sds_check sds_yes Follow specific disposal instructions outlined in the SDS. sds_check->sds_yes Yes sds_no Treat as potentially hazardous waste due to unknown toxicological properties. sds_check->sds_no No end End: Proper Disposal sds_yes->end segregate Segregate and label in a dedicated 'Hazardous Waste: this compound' container. sds_no->segregate store Store in a designated, secure, and well-ventilated area. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store->contact_ehs provide_info Provide all available information to the disposal service. contact_ehs->provide_info provide_info->end

References

Essential Safety and Logistical Information for Handling Pavine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Pavine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are established on the precautionary principle, treating this compound as a potent alkaloid requiring stringent safety measures. These procedures are designed to provide direct, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Mitigation

This compound is a naturally occurring alkaloid found in plant families such as Papaveraceae.[1][2] Alkaloids, as a class of compounds, can exhibit significant physiological effects and may be toxic.[3] Therefore, handling this compound requires a thorough risk assessment and the implementation of robust control measures.

1.1. Engineering Controls

Due to the potential potency of this compound, especially in powdered form, engineering controls are the primary line of defense to minimize exposure.

  • Containment: For handling small quantities of this compound powder (e.g., weighing, preparing solutions), a certified chemical fume hood is the minimum requirement. For procedures with a higher risk of aerosolization or when handling larger quantities, a containment ventilated enclosure (CVE), also known as a balance enclosure, or a glovebox is recommended.[4][5][6]

  • Ventilation: Ensure adequate general laboratory ventilation. All handling of solid this compound and concentrated solutions should be performed within a designated and properly functioning ventilated enclosure.

1.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE for different laboratory operations.

Operation Required Personal Protective Equipment (PPE)
Handling Solid this compound (weighing, aliquoting) - Disposable lab coat with long sleeves- Double-gloving (nitrile or neoprene)- Safety goggles with side shields or a face shield- Respiratory protection (N95 or higher-rated respirator)
Handling Dilute this compound Solutions - Disposable lab coat- Single pair of nitrile gloves- Safety glasses with side shields
Cleaning and Decontamination - Disposable lab coat- Chemical-resistant gloves (e.g., nitrile)- Safety goggles

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps for safely incorporating this compound into experimental protocols.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and Prepare Work Area gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Materials & Equipment gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_povine Weigh this compound in Ventilated Enclosure don_ppe->weigh_povine prepare_solution Prepare Stock/Working Solutions weigh_povine->prepare_solution conduct_experiment Perform Experimental Procedure prepare_solution->conduct_experiment decontaminate Decontaminate Work Surfaces & Equipment conduct_experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: General workflow for safely handling this compound in a laboratory setting.

2.1. Preparation

  • Designate a Work Area: Clearly demarcate the area where this compound will be handled. This area should be kept clean and uncluttered.

  • Assemble PPE: Before handling this compound, ensure all necessary PPE is readily available and in good condition.

  • Gather Materials: Collect all required equipment, such as spatulas, weighing paper, vials, and solvents, and place them in the designated work area.

2.2. Handling

  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing: Carefully weigh the desired amount of solid this compound within a chemical fume hood or other ventilated enclosure. Use smooth, deliberate motions to avoid creating dust.

  • Solution Preparation: Add the solvent to the solid this compound in a closed container within the ventilated enclosure. Ensure the container is securely capped before removing it from the enclosure.

  • Experimental Use: Conduct all experimental procedures involving this compound with care, following established laboratory protocols.

2.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound. A 10% bleach solution followed by a water rinse is a generally effective decontamination agent for many organic compounds.

  • Waste Disposal: Segregate and dispose of all this compound-contaminated waste according to the disposal plan outlined below.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection). Dispose of single-use PPE in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be treated as hazardous chemical waste.

3.1. Waste Segregation

  • Solid Waste: This includes contaminated PPE (gloves, lab coats), weighing paper, and any other solid materials that have come into contact with this compound. Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: This includes unused this compound solutions and solvents used for rinsing contaminated glassware. Collect liquid waste in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

3.2. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Pickup by Environmental Health & Safety storage->disposal

Caption: Decision workflow for the disposal of this compound-contaminated waste.

3.3. Storage and Collection

Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure containers are kept closed except when adding waste. Follow your institution's procedures for arranging the collection of hazardous waste by the Environmental Health and Safety (EHS) department.

Emergency Procedures

4.1. Spills

  • Minor Spill (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with absorbent pads.

    • Wipe the area with a decontaminating solution (e.g., 10% bleach), followed by a water rinse.

    • Collect all cleanup materials in a hazardous waste bag and dispose of them as solid hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

4.2. Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the substance, including its name (this compound) and that it is a plant alkaloid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.